molecular formula C2H3ClO B072242 Acetyl chloride-1-13C CAS No. 1520-57-6

Acetyl chloride-1-13C

Cat. No.: B072242
CAS No.: 1520-57-6
M. Wt: 79.49 g/mol
InChI Key: WETWJCDKMRHUPV-VQEHIDDOSA-N
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Description

Acetyl chloride-1-13C is a stable isotope-labeled derivative of acetyl chloride, where the carbonyl carbon is replaced with the carbon-13 (13C) isotope. This compound serves as a crucial reagent in synthetic organic chemistry and metabolic research, primarily as a 13C-introducing acetylating agent. Its core value lies in enabling the synthesis of 13C-labeled compounds for use in tracer studies, kinetic isotope effect investigations, and metabolic pathway elucidation via techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The mechanism of action involves the highly reactive carbonyl chloride moiety, which readily undergoes nucleophilic acyl substitution with alcohols to form 13C-labeled esters and with amines to form 13C-labeled amides. By incorporating the 13C label at the carbonyl position, researchers can precisely track the fate of the acetyl group in complex chemical or biological systems, providing unparalleled insights into reaction mechanisms, enzyme kinetics, and intermediary metabolism. This makes this compound an indispensable tool in pharmaceutical development, agricultural chemistry, and fundamental biochemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClO/c1-2(3)4/h1H3/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETWJCDKMRHUPV-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13C](=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480751
Record name Acetyl chloride-1-13C
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

79.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1520-57-6
Record name Acetyl chloride-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1520-57-6
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Foundational & Exploratory

Acetyl chloride-1-13C: A Senior Application Scientist’s Guide to Synthesis, Properties, and Strategic Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Acetyl chloride-1-13C, a critical isotopic labeling reagent. We will move beyond basic data sheets to explore the causality behind its synthesis, its nuanced chemical properties, and its strategic deployment in modern research and pharmaceutical development.

Core Concepts: The Significance of Isotopic Labeling with this compound

This compound (CH₃¹³COCl) is an acetylating agent where the carbonyl carbon is the stable, non-radioactive isotope ¹³C, with an isotopic purity typically of 99 atom % ¹³C.[1] Its utility lies in the precise introduction of a mass-distinguishable tag at the acetyl group's carbonyl position. This enables researchers to track the metabolic fate of acetyl groups and to elucidate molecular structures and dynamics using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The ¹³C label provides a distinct signal that can be differentiated from the natural abundance ¹²C background, making it an invaluable tool for:

  • Metabolic Flux Analysis: Tracing the incorporation of acetate into biochemical pathways.

  • Mechanism of Action Studies: Elucidating reaction mechanisms where acetylation is a key step.

  • Quantitative Analysis: Serving as an internal standard for quantifying biological molecules.[2]

  • Structural Elucidation: Probing the chemical environment of specific acetyl groups in complex molecules via ¹³C-NMR.

Physicochemical and Spectroscopic Properties

The introduction of a ¹³C isotope results in a negligible change in chemical reactivity compared to the unlabeled analogue but increases the molecular weight by one mass unit.[1] All handling and safety protocols for standard acetyl chloride must be strictly applied.

Table 1: Key Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 1520-57-6[1][3][4]
Molecular Formula CH₃¹³COCl[3]
Molecular Weight 79.49 - 79.51 g/mol [1][3][4]
Appearance Colorless, fuming liquid[5]
Density 1.118 g/mL at 25 °C[1][3]
Boiling Point 52 °C (lit.)[1][3]
Melting Point -112 °C (lit.)[1][3]
Refractive Index n20/D 1.389 (lit.)[1]
Vapor Pressure 240 mmHg at 20 °C[1]
Flash Point 5 °C (41 °F) - closed cup[1]
Spectroscopic Signature
  • ¹³C-NMR: The carbonyl carbon (C1) is the site of isotopic enrichment. In a typical ¹³C-NMR spectrum, the carbonyl carbon of an acyl chloride resonates in the range of 160-180 ppm. For this compound, this would manifest as a highly intense signal in this region, confirming the position of the label.

  • IR Spectroscopy: The infrared spectrum is dominated by a strong C=O stretching absorption band around 1800 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak will be observed at m/z corresponding to the ¹³C-isotopologue (e.g., ~79/81 depending on the chlorine isotope). A prominent fragmentation peak corresponds to the formation of the ¹³C-labeled acylium ion [CH₃¹³CO]⁺.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound demands a strategy that is both high-yielding and minimizes the loss of the expensive isotopically labeled starting material. The most reliable laboratory method involves the chlorination of Acetic acid-1-¹³C. While several chlorinating agents exist (e.g., PCl₃, PCl₅, SOCl₂), thionyl chloride (SOCl₂) is often the reagent of choice.[6][7]

Expert Rationale for Reagent Selection: The primary advantage of using thionyl chloride is that the reaction by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.[7] This simplifies the purification process immensely, as these gases can be easily removed from the reaction vessel, driving the equilibrium towards the product and leaving behind the crude this compound, which can be purified by simple distillation. This is crucial for maximizing the recovery of the valuable labeled product.

Experimental Workflow: Synthesis from Acetic acid-1-¹³C

start Acetic acid-1-13C (Starting Material) reaction Reaction Vessel (Under Inert Atmosphere, e.g., N₂) start->reaction reagent Thionyl Chloride (SOCl₂) (Chlorinating Agent) reagent->reaction catalyst cat. DMF (optional) (Catalyst) catalyst->reaction heating Gentle Reflux (e.g., 40-50°C) reaction->heating Heat byproducts Gaseous By-products (SO₂↑, HCl↑) heating->byproducts Evolves purification Fractional Distillation heating->purification Crude Product product This compound (Final Product) purification->product

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

Disclaimer: This protocol must be performed by trained personnel in a well-ventilated chemical fume hood, with strict adherence to all safety precautions for handling corrosive and water-reactive chemicals.[8][9]

  • System Preparation: Assemble a round-bottom flask with a reflux condenser and a dropping funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product. The entire apparatus must be maintained under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Reactant Charging: Place Acetic acid-1-¹³C into the round-bottom flask. For every mole of the acid, plan to use approximately 1.2 moles of thionyl chloride to ensure complete conversion.

  • Reagent Addition: Add the thionyl chloride dropwise to the acetic acid via the dropping funnel. The reaction can be exothermic, so cooling the flask in an ice bath may be necessary to control the rate of reaction and the evolution of HCl gas.[10]

  • Catalysis (Optional but Recommended): A catalytic amount of N,N-dimethylformamide (DMF) can be added to the acetic acid before the thionyl chloride addition. DMF reacts with SOCl₂ to form the Vilsmeier reagent, which accelerates the reaction.[6]

  • Reaction: After the addition is complete, slowly warm the mixture to a gentle reflux (the boiling point of acetyl chloride is 52°C) and maintain for 1-2 hours to drive the reaction to completion.[10] The evolution of gases should cease, indicating the end of the reaction.

  • Purification: The resulting liquid is the crude this compound. Purify it by fractional distillation, collecting the fraction that boils at approximately 51-52°C.[10] Protect the receiving flask from atmospheric moisture using a drying tube.[10]

  • Storage: Store the purified product in a tightly sealed container under an inert atmosphere at 2-8°C.[1]

Applications in Drug Development and Research

This compound is a powerful reagent for introducing a stable isotope label. Its primary function is to act as a donor of a ¹³C-labeled acetyl group.

Workflow: Isotopic Labeling of a Substrate

Caption: General workflow for substrate labeling and analysis.

Field-Proven Applications:
  • Pharmaceutical Synthesis and Modification: It is used as an intermediate and acetylating agent in the synthesis of pharmaceuticals.[5][11] By using the labeled version, companies can create ¹³C-labeled versions of active pharmaceutical ingredients (APIs). These labeled APIs are essential for absorption, distribution, metabolism, and excretion (ADME) studies, allowing for precise tracking of the drug and its metabolites in biological systems.

  • Probing Enzyme Mechanisms: In enzymology, acetyl-CoA is a central metabolite. This compound can be used to synthesize ¹³C-labeled acetyl-CoA analogues. These probes help researchers study the kinetics and mechanisms of acetyltransferase enzymes, which are important drug targets.

  • Metabolomics: By introducing ¹³C-labeled acetyl groups into cells or organisms, researchers can trace their incorporation into various metabolic pools, such as fatty acids and amino acids.[2] This provides a dynamic picture of cellular metabolism that is not achievable through simple quantification of metabolite levels.[2]

Safety and Handling: A Self-Validating System

Trustworthiness in the lab begins with safety. This compound is a hazardous chemical requiring strict handling protocols.

  • Flammability: Highly flammable liquid and vapor (H225).[1][4] Keep away from all sources of ignition.[8]

  • Corrosivity: Causes severe skin burns and eye damage (H314).[1][4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[9]

  • Reactivity: Reacts violently with water (EUH014), alcohols, and amines.[3][9] All reactions and handling must be conducted under strictly anhydrous conditions.[9]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials.[1][8] Recommended storage is at 2-8°C under an inert gas.[1]

  • Spill Management: In case of a spill, evacuate the area. Remove ignition sources. Use an absorbent material that does not react with the compound and dispose of it as hazardous waste.[8]

Conclusion

This compound is more than a mere chemical reagent; it is an enabling tool for sophisticated scientific inquiry. Its value is realized not just in its synthesis but in its intelligent application to solve complex problems in metabolic research, structural biology, and pharmaceutical development. Understanding the principles behind its synthesis, handling, and reactivity allows researchers to leverage its full potential, ensuring data integrity and advancing scientific discovery.

References

  • Acetyl chloride 1-13C | CAS 1520-57-6 | Chemical-Suppliers. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Novachem. (2019, July 23). ACETYL CHLORIDE (1-13C, 99%). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound (99% (CP)). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). GB2213144A - Process for the production of acetyl chloride.
  • National Institute of Standards and Technology. (n.d.). Acetyl chloride - NIST WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). acetyl chloride - Organic Syntheses Procedure. Retrieved from [Link]

  • Snyder, N. W., et al. (2016). LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry, 408(13), 3637–3646. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of acetyl chloride. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, December 17). The carbon-13 chemical shift of acyl chlorides vs ketones. Retrieved from [Link]

  • RXN Chemicals. (n.d.). This compound,d3 Manufacturer Supplier. Retrieved from [Link]

  • PubChem. (n.d.). Acetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Schlepckow, K., & Bacher, A. (2010). Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Molecules, 15(7), 4886-4908. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • Harris, K. C., et al. (2009). Generation of hyperpolarized substrates by secondary labeling with [1,1-13C] acetic anhydride. Journal of the American Chemical Society, 131(17), 6272–6278. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]

  • Martinez, R. A., et al. (2013). Large-scale preparation of (13) C-labeled 2-(phenylthio)acetic acid and the corresponding labeled sulfoxides and sulfones. Journal of Labelled Compounds and Radiopharmaceuticals, 56(2), 31-35. Retrieved from [Link]

Sources

Unlocking Cellular Metabolism: A Technical Guide to the Research Applications of Acetyl Chloride-1-13C

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate web of cellular metabolism, stable isotope tracers are indispensable tools. Among these, Acetyl chloride-1-13C stands out as a versatile and powerful reagent for elucidating metabolic pathways and quantifying key analytes with high precision. This guide provides an in-depth exploration of the core applications of this compound, offering both the theoretical underpinnings and practical insights necessary for its effective implementation in a research setting.

Introduction: The Power of a Labeled Acetyl Group

This compound is an acetylating agent where the carbonyl carbon is replaced with the stable isotope, carbon-13. This seemingly simple substitution provides a powerful analytical handle to trace the fate of the acetyl group in a variety of biological and chemical systems. Its utility stems from the ability to introduce a known mass shift, enabling researchers to distinguish labeled molecules from their unlabeled counterparts using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The primary applications of this compound in research fall into two main categories: as a precursor for generating tracers in metabolic flux analysis and as a derivatization agent for quantitative analysis.

Illuminating Metabolic Pathways with 13C-Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates of intracellular metabolic reactions. By introducing a 13C-labeled substrate into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites. This information, combined with a stoichiometric model of metabolism, allows for the calculation of metabolic fluxes, providing a detailed snapshot of cellular physiology.[1][2]

Acetyl-CoA is a central hub in metabolism, connecting glycolysis, the TCA cycle, fatty acid metabolism, and amino acid catabolism.[3] Therefore, tracing the fate of the acetyl group of acetyl-CoA provides invaluable insights into the activity of these key pathways. This compound serves as a crucial starting material for the synthesis of 13C-labeled acetyl-CoA, which can then be used in in vitro enzymatic assays or introduced into cellular systems to probe metabolic dynamics.

Causality in Experimental Design: Why Trace Acetyl-CoA?

The choice to trace acetyl-CoA is driven by the desire to understand the contributions of different carbon sources to this central metabolic pool. For instance, in cancer cells, the reprogramming of metabolism is a well-established hallmark.[1][4][5][6][7] 13C-MFA studies using labeled glucose or glutamine have revealed how cancer cells rewire their pathways to support rapid proliferation. By using 1-13C-acetyl-CoA, researchers can directly probe the downstream pathways that utilize acetyl-CoA, such as fatty acid synthesis and histone acetylation, without the confounding effects of upstream metabolic conversions.

Experimental Workflow: From Labeled Precursor to Flux Map

The overall workflow for a 13C-MFA experiment using a labeled acetyl donor involves several key steps, from the synthesis of the tracer to the computational analysis of the data.

Figure 1: A generalized workflow for 13C-Metabolic Flux Analysis using a labeled acetyl donor.
Step-by-Step Protocol: Synthesis of 1-13C-Acetyl-CoA

While direct protocols for the synthesis of 1-13C-acetyl-CoA from this compound are not always readily available in literature, a general approach can be adapted from standard organic chemistry procedures for the synthesis of thioesters. It's important to note that this is a representative protocol and may require optimization.

Materials:

  • This compound

  • Coenzyme A (free acid)

  • Anhydrous, aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

  • Tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve Coenzyme A in the anhydrous solvent under an inert atmosphere. The solubility of Coenzyme A can be limited, so careful solvent selection and sonication may be necessary.

  • Cool the solution to 0°C in an ice bath.

  • Add the tertiary amine base to the Coenzyme A solution. The base will act as a scavenger for the HCl generated during the reaction.

  • Slowly add a stoichiometric amount of this compound to the reaction mixture with continuous stirring. The reaction is typically rapid.

  • Allow the reaction to proceed at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, the reaction mixture can be quenched with a small amount of water.

  • The 1-13C-acetyl-CoA can then be purified using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

  • The purity and concentration of the synthesized 1-13C-acetyl-CoA should be rigorously verified by MS and NMR before use in biological experiments.

Enhancing Quantitative Analysis through Derivatization

In the realm of analytical chemistry, particularly in metabolomics and proteomics, the accurate quantification of low-abundance analytes in complex biological matrices is a significant challenge. Chemical derivatization is a powerful strategy to improve the analytical characteristics of target molecules for techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[8]

This compound is an excellent derivatizing agent for compounds containing primary and secondary amines, as well as hydroxyl groups. The acetylation reaction introduces a stable, non-polar acetyl group, which can improve chromatographic retention and ionization efficiency. The key advantage of using the 13C-labeled version is its application in isotope dilution mass spectrometry (IDMS), a gold-standard method for accurate quantification.

The Principle of Isotope Dilution Mass Spectrometry

IDMS involves adding a known amount of an isotopically labeled version of the analyte of interest (the internal standard) to a sample. The labeled and unlabeled versions of the analyte are chemically identical and thus behave identically during sample preparation, chromatography, and ionization. By measuring the ratio of the mass spectrometric signals of the labeled and unlabeled analyte, the concentration of the endogenous analyte can be determined with high accuracy and precision, as any sample loss or matrix effects will affect both forms equally.[9]

Figure 2: Workflow for quantitative analysis using this compound derivatization and isotope dilution mass spectrometry.
Step-by-Step Protocol: Derivatization of Amino Acids for LC-MS/MS Analysis

This protocol provides a general procedure for the derivatization of amino acids in a biological sample, such as plasma or cell extracts, using this compound for subsequent quantitative analysis by LC-MS/MS.

Materials:

  • Biological sample (e.g., deproteinized plasma, cell lysate)

  • This compound

  • Anhydrous acetonitrile

  • Aqueous base solution (e.g., sodium bicarbonate or triethylamine solution)

  • Internal standard solution (a mixture of the amino acids of interest, unlabeled)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: To a known volume of the biological sample, add a known amount of the internal standard solution.

  • Solvent Evaporation: Dry the sample under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried sample in a small volume of the aqueous base solution.

  • Derivatization: Add a solution of this compound in anhydrous acetonitrile to the sample. The reaction is typically fast and can be performed at room temperature. Vortex the mixture for 1-2 minutes.

  • Quenching: Quench the reaction by adding a small amount of an aqueous acid, such as formic acid, to neutralize the base and stop the reaction.

  • Sample Cleanup (Optional): Depending on the sample matrix, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

  • LC-MS/MS Analysis: Analyze the derivatized sample by LC-MS/MS. The chromatographic method should be optimized to separate the acetylated amino acids. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode, with specific transitions for both the 13C-labeled and unlabeled versions of each amino acid.

  • Quantification: Create a calibration curve using known concentrations of the unlabeled amino acid standards derivatized with this compound. The concentration of the amino acids in the biological sample is then determined by interpolating the measured peak area ratios onto the calibration curve.

Analyte ClassFunctional Group TargetedPotential for Improved Analysis
Amino AcidsPrimary and secondary aminesEnhanced chromatographic retention and ionization efficiency, enabling accurate quantification.[3]
Biogenic AminesPrimary and secondary aminesImproved separation of structurally similar amines and sensitive detection in complex matrices.[9][10][11]
Alcohols & PhenolsHydroxyl groupsIncreased volatility for GC-MS analysis and improved ionization for LC-MS.
PeptidesN-terminal amine and lysine side chainsCan be used for quantitative proteomics applications.
Table 1: Classes of biomolecules amenable to derivatization with this compound.

Broader Horizons: Emerging Research Applications

Beyond its core applications in MFA and quantitative derivatization, this compound is finding utility in other areas of research.

Probing Protein Acetylation

Protein acetylation is a critical post-translational modification that regulates a wide range of cellular processes.[10] By synthesizing 1-13C-acetyl-CoA, researchers can perform in vitro histone acetyltransferase (HAT) assays to study the kinetics and substrate specificity of these important enzymes.[2][8][12] The incorporation of the 13C-labeled acetyl group into histones or other protein substrates can be readily detected by mass spectrometry, providing a non-radioactive method for assaying HAT activity.

Synthesis of Labeled Biomolecules

This compound is a valuable precursor for the synthesis of other isotopically labeled biomolecules. For example, it can be used in the synthesis of 13C-labeled acetylcholine, a key neurotransmitter, for use in neurochemical research. It can also be used to synthesize labeled fatty acids and other lipids to study their metabolism and signaling roles.[13]

Conclusion: A Versatile Tool for Modern Research

This compound is a powerful and versatile tool for researchers seeking to unravel the complexities of cellular metabolism and accurately quantify key biomolecules. Its ability to introduce a stable isotope label into the acetyl group provides a robust analytical handle for a variety of advanced research applications. From elucidating metabolic fluxes in disease states to enabling high-precision quantitative analysis of metabolites, this compound is an essential reagent in the modern life scientist's toolkit. As analytical technologies continue to advance, the applications of this simple yet powerful molecule are poised to expand even further, opening up new avenues for scientific discovery.

References

  • Ait-Si-Ali, S., et al. (1998).
  • Duckwall, C. S., Murphy, T. A., & Young, J. D. (2013). Mapping cancer cell metabolism with(13)C flux analysis: Recent progress and future challenges. Journal of carcinogenesis, 12, 13.
  • Antoniewicz, M. R. (2018). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Experimental & molecular medicine, 50(5), 1-13.
  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist.
  • Duckwall, C. S., Murphy, T. A., & Young, J. D. (2013). Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges. PMC.
  • Duckwall, C. S., Murphy, T. A., & Young, J. D. (2013). Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges. Semantic Scholar.
  • Johnson, D. W. (2011). Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(17-18), 1345–1352.
  • Mayr, C. M., & Schieberle, P. (2012). Development of stable isotope dilution assays for the simultaneous quantitation of biogenic amines and polyamines in foods by LC-MS/MS. Journal of agricultural and food chemistry, 60(12), 3026–3032.
  • O'Callaghan, C., & Vassilopoulos, A. (2017).
  • Ghaemmaghami, S., et al. (2010).
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  • Deans, C., & Griffin, J. L. (2018).
  • Zhao, S., et al. (2013).
  • Arrowsmith, C. H., et al. (2017). Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. NCBI.
  • Mayr, C. M., & Schieberle, P. (2012). Development of Stable Isotope Dilution Assays for the Simultaneous Quantitation of Biogenic Amines and Polyamines in Foods by LC-MS/MS.
  • Koal, T., et al. (2014). Amino acid analysis in biofluids using LC-MS/MS.
  • Wang, Y., et al. (2023).
  • Lee, S. J., et al. (2009). Efficient and reproducible synthesis of [1-11C]acetyl chloride using the loop method.
  • Organic Syntheses Procedure.
  • The Analysis of Biogenic Amines by standard and Novel Methods.
  • Xia, X., et al. (2024).
  • Sigma-Aldrich.
  • Jedrychowski, M. P., et al. (2017). Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. PMC.
  • Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of lipid research, 24(7), 938–941.
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Sources

A Technical Guide to Acetyl Chloride-1-¹³C: Isotopic Purity, Stability, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Stable isotope-labeled compounds are indispensable tools in modern scientific research, enabling precise tracking of metabolic pathways, quantifying analytes, and elucidating reaction mechanisms.[1] Acetyl chloride-1-¹³C, a reactive derivative of acetic acid labeled at the carbonyl carbon, serves as a critical synthetic intermediate for introducing the ¹³C-acetyl group into a wide array of molecules.[2][3] Its utility, however, is fundamentally dependent on two key parameters: its isotopic purity and its chemical stability. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the critical aspects of acetyl chloride-1-¹³C, from its synthesis and purity assessment to its stability, degradation pathways, and safe handling protocols.

The Significance of Isotopic Labeling

The substitution of a ¹²C atom with a ¹³C isotope creates a molecule that is chemically identical in its reactivity but physically distinguishable by its mass.[4] This mass difference allows for unambiguous detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6] In metabolic studies, for instance, administering a ¹³C-labeled precursor allows researchers to trace the journey of the labeled carbon atom through complex biochemical networks, providing insights into pathway activity and metabolic flux.[4][7] For acetyl chloride-1-¹³C, the primary application is as a derivatizing agent or a building block in chemical synthesis, enabling the creation of ¹³C-labeled standards and probes for advanced analytical studies.[8][9]

Synthesis and Isotopic Enrichment

The quality of acetyl chloride-1-¹³C begins with its synthesis. The isotopic enrichment of the final product is directly contingent on the purity of the ¹³C-labeled precursor, which is typically acetic acid-1-¹³C.[10]

General Synthesis Pathway

The conversion of a carboxylic acid to an acyl chloride is a standard organic transformation. Common chlorinating agents include thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), and oxalyl chloride ((COCl)₂).[11][12] A prevalent laboratory and industrial method involves the reaction of acetic acid with phosphorus trichloride, which is advantageous because the acetyl chloride product (boiling point ~52°C) can be easily separated from the non-volatile phosphorous acid byproduct via distillation.[12][13][14]

The process must be conducted under strictly anhydrous conditions, as any moisture will readily hydrolyze the product back to acetic acid.[15][16]

G cluster_synthesis Synthesis & Purification Workflow start Acetic Acid-1-¹³C (High Isotopic Purity) reaction Anhydrous Reaction start->reaction reagent Chlorinating Agent (e.g., PCl₃) reagent->reaction crude Crude Product Mixture (CH₃¹³COCl + Byproducts) reaction->crude purify Fractional Distillation crude->purify final Pure Acetyl Chloride-1-¹³C (>99 atom % ¹³C) purify->final G cluster_analysis Comprehensive Purity Assessment Workflow sample Acetyl Chloride-1-¹³C Sample nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms High-Resolution MS (e.g., GC-MS, ESI-HRMS) sample->ms iso_purity Isotopic Purity (e.g., 99.5 atom % ¹³C) nmr->iso_purity chem_purity Chemical Purity (e.g., 99.0% Assay) ms->chem_purity coa Certificate of Analysis iso_purity->coa chem_purity->coa

Caption: A self-validating workflow for purity analysis.

Protocol: Isotopic Purity Determination by NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that can unambiguously identify compounds and accurately measure ¹³C enrichment. [5][17] Principle: In ¹H NMR, the proton signal of the methyl group (CH₃) will be split by the adjacent carbonyl carbon. If the carbon is ¹²C (spin I=0), a singlet is observed. If the carbon is ¹³C (spin I=1/2), the signal is split into a doublet (the "¹³C satellites"). By comparing the integral of the central ¹²C-bound proton peak to the integrals of the ¹³C satellite peaks, the isotopic enrichment can be calculated. More directly, quantitative ¹³C NMR can be used. [18] Step-by-Step Methodology:

  • Sample Preparation: Due to the high reactivity of acetyl chloride, sample preparation must be performed in a fume hood using an anhydrous, aprotic NMR solvent (e.g., CDCl₃, Benzene-d₆) in a sealed NMR tube. A known concentration of an internal standard (e.g., TMS) may be added.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1) to allow for full magnetization recovery, which is crucial for accurate integration.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for the labeled carbonyl carbon (~170 ppm) and another for the methyl carbon.

  • Data Analysis (¹H NMR Method):

    • Carefully integrate the central peak corresponding to CH₃-¹²COCl.

    • Integrate the two satellite peaks corresponding to CH₃-¹³COCl.

    • Calculate the isotopic enrichment (%¹³C) using the formula: % Enrichment = [Sum of Satellite Integrals / (Sum of Satellite Integrals + Central Peak Integral)] * 100

  • Causality: This method is trusted because the signal intensity in NMR is directly proportional to the number of nuclei, providing a robust quantitative measurement. [19]Using an anhydrous solvent is critical to prevent hydrolysis, which would create new signals (e.g., acetic acid) and degrade the analyte. [15]

Protocol: Purity Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS), often coupled with Gas Chromatography (GC-MS), provides exceptional sensitivity and is ideal for confirming isotopic distribution and assessing chemical purity. [20][21] Principle: MS separates ions based on their mass-to-charge ratio (m/z). For acetyl chloride-1-¹³C, the molecular ion peak will be shifted by +1 mass unit compared to its unlabeled counterpart. The isotopic purity is determined by analyzing the relative abundances of the labeled (M+1) and unlabeled (M) ions in the mass spectrum, after correcting for the natural abundance of other isotopes (e.g., ¹³C, ³⁷Cl). [6][22] Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile, anhydrous solvent (e.g., dichloromethane). For GC-MS, this solution is injected directly.

  • Instrument Setup (GC-MS):

    • Use a GC column suitable for separating volatile, reactive compounds.

    • Set the mass spectrometer to acquire data in full scan mode with high resolution to clearly distinguish isotopologues.

  • Data Acquisition: Inject the sample. The GC will separate acetyl chloride from any non-volatile impurities. The MS will record the mass spectrum of the eluting acetyl chloride peak.

  • Data Analysis:

    • Chemical Purity: Integrate the total ion chromatogram (TIC). The area of the acetyl chloride peak as a percentage of the total area of all peaks gives the chemical purity.

    • Isotopic Purity: Extract the mass spectrum for the acetyl chloride peak. Identify the molecular ion cluster. Correct the observed peak intensities for the natural isotopic abundance of all elements. Compare the corrected intensity of the M+1 peak (from ¹³C labeling) to the M peak to calculate the isotopic enrichment. [6]5. Causality: GC is used to separate the analyte from impurities before it enters the mass spectrometer, ensuring that the measured mass spectrum is solely from acetyl chloride, which is essential for accurate chemical purity assessment. [23]HRMS is crucial for resolving the desired labeled compound from any potential isobaric interferences. [24]

      Parameter Typical Specification Primary Analytical Method
      Isotopic Purity ≥99 atom % ¹³C NMR Spectroscopy, HR-Mass Spectrometry
      Chemical Purity ≥98% (CP) GC-MS, Titration
      CAS Number (Labeled) 1520-57-6 -
      Molecular Weight 79.49 g/mol Mass Spectrometry

      Table 1: Typical specifications for commercially available Acetyl Chloride-1-¹³C. [8][13]

Stability and Degradation

Acetyl chloride is a highly reactive acylating agent, and its stability is a primary concern for storage and experimental use. [11]The principal degradation pathway is hydrolysis.

Hydrolysis: The Primary Degradation Pathway

Acetyl chloride reacts violently with water and even atmospheric moisture to produce acetic acid and hydrochloric acid. [13][16][25]This reaction is rapid and exothermic.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The oxygen atom from water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion as the leaving group to form acetic acid and HCl. [26]

Caption: Reaction pathway for the hydrolysis of Acetyl Chloride-1-¹³C.

This high reactivity necessitates that the compound be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in tightly sealed containers to prevent ingress of moisture. [15][27]

Incompatibilities

Beyond water, acetyl chloride is incompatible with a range of substances:

  • Alcohols: Reacts to form esters. [11]* Amines: Reacts to form amides. [11]* Strong Bases and Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions. [15]* Metals: The HCl generated from hydrolysis can react with metals to produce flammable hydrogen gas. [16][28]

Recommended Handling and Storage Protocols

Given its hazardous properties (flammable, corrosive, water-reactive), strict adherence to safety protocols is mandatory. [13]

Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle acetyl chloride in a certified chemical fume hood to control vapor exposure. [15][25]Ensure an emergency eyewash station and safety shower are immediately accessible. [27]* Eye Protection: Wear tightly fitting safety goggles and a full-face shield. [16]* Skin Protection: Wear a flame-resistant lab coat and chemical-resistant gloves. Butyl rubber or Viton are often recommended; inspect gloves for integrity before each use. [15][16]* Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate acid gas cartridge is necessary. [27]

Storage and Handling Procedures

Protocol for Safe Use:

  • Work Area Preparation: Ensure the fume hood is clear and all necessary equipment is dry and ready. Ground all equipment to prevent static discharge. [15][29]2. Inert Atmosphere: Before opening, allow the container to reach room temperature. Handle the liquid under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Dispensing: Use dry, clean glass syringes or cannulas for transferring the liquid.

  • Sealing: After use, immediately and tightly reseal the container. Parafilm or Teflon tape can be used to reinforce the seal.

  • Cleanup: Decontaminate any equipment that has come into contact with acetyl chloride. A solution of sodium bicarbonate can be used to neutralize small spills or residues, but this should be done cautiously due to gas evolution.

Condition Recommendation Rationale / Reference
Temperature Store in a cool, dry place. Some suppliers recommend 2-8°C. Minimizes vapor pressure and slows potential degradation reactions.
Atmosphere Store under an inert gas (Nitrogen or Argon). [15][27]Prevents reaction with atmospheric moisture and oxygen.
Container Tightly sealed, original container. Keep upright. [15][16]Prevents leakage and moisture ingress.
Location Well-ventilated, designated flammables area. [15][29]Highly flammable liquid with a low flash point (~5°C).
Incompatibles Store away from water, alcohols, bases, and oxidizing agents. [15][27]Prevents violent and hazardous chemical reactions.
Table 2: Summary of recommended storage and handling conditions.

Conclusion

Acetyl chloride-1-¹³C is a powerful reagent for introducing a stable isotope label in chemical synthesis and analysis. Its efficacy is directly tied to its high isotopic and chemical purity. Researchers and professionals must employ robust analytical methods, such as NMR and GC-MS, to verify these critical parameters. Furthermore, its inherent instability and reactivity, particularly its violent reaction with moisture, demand stringent adherence to anhydrous handling techniques and rigorous safety protocols. By understanding and implementing the principles and procedures outlined in this guide, users can ensure the integrity of their experiments and the safety of their laboratory environment.

References

  • Analytical Chemistry. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. ACS Publications. [Link] [17][19]2. Rapid Communications in Mass Spectrometry. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds... using electrospray ionization-high-resolution mass spectrometry. Wiley Online Library. [Link] [20][21]3. PubMed. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. National Library of Medicine. [Link] [5]4. Analytical Chemistry. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. ACS Publications. [Link]

  • ResearchGate. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds.... [Link]

  • ResearchGate. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Acetyl Chloride-1-13C

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Risks of Isotopically Labeled Acetyl Chloride

Acetyl chloride-1-13C is a valuable isotopic labeling reagent in synthetic chemistry, particularly within pharmaceutical research and development. Its incorporation into molecules allows for precise tracking and quantification in metabolic studies, mechanistic investigations, and as an internal standard in mass spectrometry-based assays. However, the utility of this reagent is matched by its significant and acute hazards. The ¹³C isotope at the carbonyl carbon does not alter the fundamental reactivity and inherent dangers of the acetyl chloride molecule.[1]

This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties. It is designed to empower researchers to mitigate risks effectively, ensuring both personal safety and the integrity of their experimental work.

Part 1: Hazard Analysis and Risk Mitigation

Chemical Reactivity and Associated Hazards

Acetyl chloride is a colorless to pale yellow, fuming liquid with a pungent, irritating odor.[2] Its primary hazard stems from its high reactivity, particularly with nucleophiles.

  • Violent Reaction with Water: Acetyl chloride reacts violently and exothermically with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas and acetic acid.[2][3][4] This reaction is rapid and can lead to a dangerous pressure buildup in sealed containers.

  • Flammability: It is a highly flammable liquid and vapor, with a low flash point.[3][5] Vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[2][3]

  • Corrosivity: As a result of its reaction with moisture, and its inherent acidic nature, acetyl chloride is extremely corrosive to skin, eyes, and the respiratory tract.[2][3][5] Contact can cause severe burns and irreversible tissue damage.[5][6]

  • Incompatible Materials: It reacts violently with alcohols, strong bases, and oxidizing agents.[2] It will also attack rubber and some plastics.[2]

Toxicological Profile and Exposure Routes

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

  • Inhalation: Inhaling acetyl chloride fumes can severely irritate the nose, throat, and lungs.[2] High concentrations can lead to a build-up of fluid in the lungs (pulmonary edema), a medical emergency with delayed onset.[2][3]

  • Skin and Eye Contact: Direct contact causes severe burns and eye damage.[2][5] The substance can be absorbed through the skin, increasing overall exposure.[2]

  • Ingestion: Ingestion causes severe burns to the gastrointestinal tract and can be harmful if swallowed.[4][5]

Part 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for handling this compound.

Essential Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound must be conducted within a certified chemical fume hood to control vapor exposure.[7]

  • Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of flammable vapors.[8]

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate work area.[5]

Personal Protective Equipment (PPE) Protocol

The following PPE is required when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[7][9]Provides maximum protection against splashes and corrosive vapors.[9]
Respiratory Protection An air-purifying respirator with acid gas cartridges or a supplied-air respirator may be necessary for non-routine operations or emergencies.[2][9]Protects against the inhalation of corrosive and irritating vapors.[9]
Skin and Body Protection A flame-retardant lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit is recommended.[2][9]Prevents skin contact with the corrosive liquid.[9]
Hand Protection Butyl or heavy-duty nitrile rubber gloves.[2][9] Always check the glove manufacturer's compatibility chart.Provides resistance to corrosive chemicals.

Part 3: Standard Operating Procedures

Adherence to a strict, step-by-step protocol is critical for minimizing risk.

Handling and Use Protocol
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents before handling the this compound.

    • Have appropriate spill cleanup materials readily available.

  • Dispensing:

    • Use only non-sparking tools and equipment.[2]

    • Ground and bond containers during transfer to prevent static discharge.[7][8]

    • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[5][7]

    • Slowly add this compound to the reaction mixture. Be mindful of any exothermic reactions.

  • Post-Handling:

    • Tightly close the container immediately after use.[7]

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Wash hands thoroughly after handling.[7][8]

Storage Requirements
  • Store in a cool, dry, well-ventilated area designated for flammable liquids.[7][8]

  • Keep containers tightly closed and upright to prevent leakage.[7][10]

  • Store under an inert gas.[7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[7][8]

  • Segregate from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[7]

Part 4: Emergency Procedures

Rapid and correct response to an emergency is crucial.

Spill Response

Spill_Response Spill Spill Occurs Evacuate Evacuate Personnel and Restrict Access Spill->Evacuate Ignition Eliminate All Ignition Sources Evacuate->Ignition Ventilate Ventilate Area Ignition->Ventilate Absorb Absorb with Dry, Inert Material (Sand, Vermiculite) Ventilate->Absorb Collect Collect in a Sealed Container for Disposal Absorb->Collect NoWater DO NOT USE WATER Absorb->NoWater

Caption: Workflow for responding to an this compound spill.

First Aid Measures

First_Aid cluster_Inhalation Inhalation cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Ingestion Ingestion Inhale_Action1 Move to Fresh Air Inhale_Action2 Give Artificial Respiration (if not breathing) Inhale_Action1->Inhale_Action2 Inhale_Action3 Seek Immediate Medical Attention Inhale_Action2->Inhale_Action3 Skin_Action1 Immediately Remove Contaminated Clothing Skin_Action2 Flush Skin with Plenty of Soap and Water for at least 15 minutes Skin_Action1->Skin_Action2 Skin_Action3 Seek Immediate Medical Attention Skin_Action2->Skin_Action3 Eye_Action1 Immediately Flush Eyes with Water for at least 30 minutes, Lifting Eyelids Eye_Action2 Remove Contact Lenses (if possible) Eye_Action1->Eye_Action2 Eye_Action3 Seek Immediate Medical Attention Eye_Action2->Eye_Action3 Ingest_Action1 DO NOT Induce Vomiting Ingest_Action2 Rinse Mouth with Water (if conscious) Ingest_Action1->Ingest_Action2 Ingest_Action3 Seek Immediate Medical Attention Ingest_Action2->Ingest_Action3

Caption: First aid procedures for this compound exposure.

Firefighting Procedures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or dry sand.[2][8] DO NOT USE WATER OR FOAM. [2]

  • Hazards in a Fire: Poisonous gases, including hydrogen chloride and phosgene, are produced.[2][3] Containers may explode when heated.[2][5]

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Part 5: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect waste in a designated, labeled, and tightly sealed container.[7]

  • Neutralization (for residual amounts): Small residual amounts on equipment can be neutralized by slowly and carefully adding to a basic solution (e.g., sodium bicarbonate) with cooling and stirring. This should only be performed by trained personnel.

  • Disposal: Dispose of waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2][11] Do not pour down the drain.[12]

Conclusion

This compound is an indispensable tool in modern chemical research. By understanding its properties and adhering to the rigorous safety protocols outlined in this guide, researchers can confidently and safely harness its capabilities. A proactive and informed approach to safety is paramount to preventing incidents and ensuring a secure research environment.

References

  • New Jersey Department of Health. (2016, October). Hazardous Substance Fact Sheet: Acetyl Chloride.
  • Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride.
  • International Chemical Safety Cards. (1995). ICSC 0210 - ACETYL CHLORIDE. Inchem.org.
  • Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride.
  • Fisher Scientific Company. (2010, September 7). Safety Data Sheet: Acetyl chloride.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3.
  • Novachem Pty Ltd. (2019, July 23). ACETYL CHLORIDE (1-13C, 99%) Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). This compound 99 atom % 13C.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Acetyl chloride.
  • Sciencemadness Wiki. (2024, January 8). Acetyl chloride.
  • Loba Chemie. (2022, September 27). ACETYL CHLORIDE EXTRA PURE Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). This compound,d3.
  • BenchChem. (2025). Personal protective equipment for handling 2-(2-Oxocyclohexyl)acetyl chloride.
  • Thermo Fisher Scientific India Pvt. Ltd. (2018, October). SAFETY DATA SHEET - Acetyl chloride.
  • Cambridge Isotope Laboratories, Inc. (2025, March 24). Acetyl chloride (1,2-¹³C₂, 99%) Safety Data Sheet.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Ing. Petr Švec - PENTA s.r.o. (2024, September 24). Acetyl chloride Safety Data Sheet.
  • Amerigo Scientific. (n.d.). This compound (99% (CP)).
  • Sigma-Aldrich. (2017, January 12). Acetyl chloride - Safety Data Sheet.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Acetyl chloride (2-¹³C, 99%).

Sources

Sourcing High-Purity Acetyl chloride-1-13C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and the broader life sciences, stable isotope-labeled compounds are indispensable tools for elucidating complex biological systems. Among these, Acetyl chloride-1-13C (CH₃¹³COCl) serves as a critical reagent for introducing a stable, heavy isotope label onto proteins, peptides, and other biomolecules. This guide provides an in-depth technical overview of this compound, a comparative analysis of commercial suppliers, and field-proven insights into its application, ensuring scientific integrity and experimental success.

The Critical Role of this compound in Modern Research

This compound is a specialized acetylating agent where the carbonyl carbon is the heavy isotope ¹³C. This seemingly simple substitution is profoundly powerful. When used to label biomolecules, it imparts a specific mass shift (+1 Da compared to the natural abundance ¹²C acetyl group) that is readily detectable by mass spectrometry (MS). This enables precise and quantitative analysis of post-translational modifications, protein turnover, and metabolic pathways.

Its primary applications are centered in:

  • Quantitative Proteomics: By derivatizing primary amines (N-termini and lysine ε-amino groups) in peptides, this compound facilitates the relative and absolute quantification of proteins in complex mixtures. This is a cornerstone of modern proteomics, enabling the comparison of protein expression levels between different biological states.

  • Metabolic Flux Analysis (MFA): The ¹³C-acetyl group can be traced as it is incorporated into and transferred between various metabolites. This allows researchers to map the flow of carbon through central metabolic pathways, such as the TCA cycle, providing a dynamic view of cellular metabolism that is invaluable in cancer research and drug discovery.[1][2]

Key Quality Parameters for Sourcing this compound

The success of any isotope labeling experiment hinges on the quality of the labeled reagent. When sourcing this compound, researchers must scrutinize the following specifications, as they directly impact data quality and interpretation.

  • Isotopic Purity (Enrichment): This is the most critical parameter. It refers to the percentage of molecules in which the carbonyl carbon is ¹³C. For quantitative mass spectrometry, an isotopic purity of ≥99 atom % ¹³C is the industry standard and an absolute requirement. Lower enrichment levels introduce significant complexity in data analysis due to the presence of an unlabeled (M+0) peak, compromising quantitative accuracy.

  • Chemical Purity: This refers to the absence of non-isotopic contaminants. High chemical purity (typically ≥98% ) is essential to prevent side reactions with impurities that could interfere with the labeling process or introduce confounding signals in the mass spectrometer. Suppliers typically verify this via techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR).

  • Packaging and Stability: Acetyl chloride is highly reactive and moisture-sensitive, reacting violently with water to form acetic acid and hydrochloric acid.[3][4] Reputable suppliers provide the compound in small, sealed ampoules under an inert atmosphere (e.g., nitrogen or argon) to ensure stability and prevent degradation. Storage conditions are typically refrigerated (2-8°C).[5]

The causal relationship is clear: high isotopic and chemical purity minimizes analytical variance and ensures that the observed mass shifts are solely attributable to the intended ¹³C label, which is the foundation of a trustworthy and self-validating experimental system.

Commercial Suppliers: A Comparative Analysis

Several reputable suppliers specialize in stable isotope-labeled compounds. The following table provides a comparative overview of leading sources for this compound.

SupplierProduct NameCAS NumberIsotopic PurityChemical PurityKey Features
Sigma-Aldrich (Merck) Acetyl chloride-1-¹³C1520-57-699 atom % ¹³C[5]99% (CP)[5]Broad availability, extensive documentation (SDS, CoA), and strong global distribution network.
Cambridge Isotope Laboratories, Inc. (CIL) Acetyl chloride (1-¹³C, 99%)1520-57-699%[6]98%[7]A world leader specializing in stable isotopes, known for exceptional quality control and a wide range of labeled compounds.[8]
Santa Cruz Biotechnology, Inc. Acetyl chloride-1-¹³C1520-57-6Not explicitly stated, but implied for proteomics research.Not explicitly stated.Offers a wide range of biochemicals for research, including stable isotopes.[1][9]

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier to verify purity and enrichment before use.

Application Protocol: Quantitative Peptide Labeling for Proteomics

This protocol provides a robust, self-validating methodology for the chemical acetylation of peptides from a protein digest using this compound for subsequent LC-MS/MS analysis. The workflow is designed to ensure complete labeling and accurate quantification.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis Prot Protein Lysate Digest Tryptic Digestion Prot->Digest Add Trypsin Peptides Dried Peptide Mixture Digest->Peptides Recon Reconstitute in Buffer (e.g., 50mM AmBic, pH 8) Peptides->Recon Label Add this compound (in anhydrous ACN) Recon->Label Quench Quench Reaction (e.g., with Hydroxylamine) Label->Quench Clean Desalt Peptides (e.g., C18 StageTip) Quench->Clean LCMS LC-MS/MS Analysis Clean->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for ¹³C-acetylation of peptides for quantitative proteomics.

Step-by-Step Methodology
  • Protein Digestion:

    • Begin with a protein lysate that has been reduced, alkylated, and digested (e.g., with trypsin) to produce a complex peptide mixture.

    • Lyophilize the peptide mixture to complete dryness.

  • Reagent Preparation (Perform in a fume hood):

    • Prepare a stock solution of this compound by dissolving it in anhydrous acetonitrile (ACN). A typical concentration is 1-2 M. Causality: Using an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive acetyl chloride.

    • Prepare a reaction buffer, such as 50 mM ammonium bicarbonate (AmBic), pH ~8.0.

  • Labeling Reaction:

    • Reconstitute the dried peptide sample in the reaction buffer. A typical volume is 20-50 µL for samples containing 10-100 µg of peptide.

    • Add the this compound solution to the peptide mixture. The molar excess of the reagent should be significant to drive the reaction to completion, but optimization may be required. A 10- to 40-fold molar excess over total amine groups is a good starting point.

    • Incubate the reaction at room temperature for 1 hour with gentle agitation. Causality: The slightly basic pH of the buffer deprotonates the primary amines, making them nucleophilic and ready to attack the electrophilic carbonyl carbon of the acetyl chloride.

  • Quenching the Reaction:

    • To stop the reaction and consume any excess acetyl chloride, add a quenching solution. A common choice is hydroxylamine or a primary amine like Tris buffer at a final concentration of ~50 mM.

    • Incubate for 15 minutes at room temperature.

  • Sample Cleanup (Self-Validation Step):

    • Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the labeled peptides using a C18 StageTip or similar reversed-phase cleanup method. This step removes reaction byproducts, salts, and unreacted quenching agent, which can interfere with LC-MS analysis.

    • Elute the peptides and dry them completely in a vacuum centrifuge.

  • Mass Spectrometry Analysis & Validation:

    • Reconstitute the final sample in a solution suitable for LC-MS (e.g., 0.1% formic acid in water).

    • Analyze the sample by LC-MS/MS.

    • Validation Check: In the MS1 spectra, all N-terminally labeled peptides and peptides containing lysine should exhibit a mass shift corresponding to the number of acetylation sites (+43.0058 Da for ¹³C-acetylation, compared to +42.0106 Da for ¹²C-acetylation). The absence of unlabeled or partially labeled peptides confirms the reaction efficiency and validates the quantitative data.

Handling, Storage, and Safety

Acetyl chloride is a hazardous chemical that requires strict safety protocols. As a Senior Application Scientist, I cannot overstate the importance of adhering to these guidelines.

  • Handling: Always handle Acetyl chloride and its solutions in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[3][6][10] It is highly flammable and corrosive, causing severe skin burns and eye damage.[3][4]

  • Reactivity: It reacts violently with water, alcohols, and amines.[3] Ensure all glassware and solvents are anhydrous to prevent vigorous, exothermic reactions and reagent degradation.

  • Storage: Store the sealed ampoule at 2-8°C in a dry, well-ventilated area designated for flammable and corrosive materials.[5]

  • Disposal: Dispose of unused reagent and contaminated materials as hazardous chemical waste according to your institution's environmental health and safety guidelines.

Conclusion

This compound is a powerful and essential reagent for researchers requiring precise, quantitative insights into proteomics and metabolism. The success of these advanced applications is directly dependent on the procurement of high-purity reagents from reputable suppliers and the meticulous execution of validated protocols. By understanding the key quality parameters, adhering to strict safety procedures, and implementing robust experimental workflows, researchers can leverage the power of stable isotope labeling to achieve their scientific objectives with confidence and integrity.

References

  • Templeton, N., Dean, J., Tharmalingam, T., & Butler, M. (2017). Application of 13C flux analysis to identify high-productivity CHO metabolic phenotypes. Metabolic Engineering, 43, 13-25.
  • Eurisotop. (n.d.). ACETYL CHLORIDE (1-13C, 99%). Retrieved from [Link]

Sources

An In-Depth Technical Guide to Acetyl chloride-1-¹³C: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Acetyl chloride-1-¹³C, a critical reagent for researchers, scientists, and professionals in drug development. We will move beyond basic data to explore the causality behind its application, its synthesis, and detailed protocols for its use, ensuring a thorough understanding of its value in modern scientific investigation.

Section 1: Core Molecular and Physical Properties

Acetyl chloride-1-¹³C is an isotopically labeled analog of acetyl chloride where the carbonyl carbon is the heavy isotope ¹³C instead of the naturally abundant ¹²C. This single substitution provides a +1 Dalton mass shift, which is the cornerstone of its utility in mass spectrometry-based applications.

The fundamental properties of Acetyl chloride-1-¹³C are summarized below. While its physical characteristics are nearly identical to its unlabeled counterpart, its molecular weight is distinct.

PropertyValueSource(s)
Chemical Formula CH₃¹³COCl[1]
Molecular Weight 79.49 g/mol [1][2][3][4]
CAS Number 1520-57-6[1][3][4][5]
Appearance Colorless, fuming liquid[6][7]
Density 1.118 g/mL at 25 °C[1][5]
Boiling Point 52 °C[1][5]
Melting Point -112 °C[1][5]
Isotopic Purity Typically ≥99 atom % ¹³C[1][3]

Section 2: Synthesis and Isotopic Labeling

The synthesis of Acetyl chloride-1-¹³C is a crucial process that ensures high isotopic enrichment, which is paramount for its effective use. The most common and direct laboratory-scale synthesis involves the chlorination of ¹³C-labeled acetic acid.

Causality in Synthesis: The choice of chlorinating agent is critical. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are preferred because their byproducts (SO₂, HCl, CO, CO₂) are gaseous. This simplifies purification, allowing for the isolation of the liquid Acetyl chloride-1-¹³C product by distillation, thereby ensuring high chemical purity. The process must be conducted under anhydrous conditions, as the product readily hydrolyzes.

A generalized synthetic workflow is outlined below.

cluster_start Starting Material cluster_reagents Chlorination cluster_reaction Reaction & Purification cluster_product Final Product A [1-13C]Acetic Acid (CH3-13COOH) D Reaction Mixture A->D B Chlorinating Agent (e.g., SOCl2 or (COCl)2) B->D C Anhydrous Solvent (e.g., CH2Cl2) C->D E Distillation D->E Heating F Acetyl chloride-1-13C (CH3-13COCl) E->F Purified Product G Gaseous Byproducts (e.g., SO2, HCl) E->G Removed

Caption: Generalized synthesis of this compound.

Section 3: Key Applications in Research and Drug Development

Acetyl chloride-1-¹³C is a powerful acetylating agent used to introduce a stable isotope label onto a target molecule.[6] This capability is leveraged across various stages of research and development.

1. Stable Isotope Labeled Internal Standards (SIL-IS): In drug development, quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for determining drug concentrations in biological matrices. A SIL-IS is the ideal internal standard because it has the same chemical properties as the analyte (drug), causing it to co-elute chromatographically and exhibit identical ionization behavior in the mass spectrometer. However, due to its higher mass, it is distinguishable from the analyte. Acetyl chloride-1-¹³C is used to synthesize the SIL-IS of a drug that contains a hydroxyl (-OH) or primary/secondary amine (-NHR) group, which can be easily acetylated.

2. Mechanistic and Metabolic Studies: By "tagging" a molecule with a ¹³C-acetyl group, researchers can trace its path through complex biological systems. This is invaluable for:

  • Metabolic Flux Analysis: Tracking the incorporation of the acetyl group into downstream metabolites.

  • Enzyme Kinetics: Studying the activity of acetyltransferases or deacylases.

  • Proteomics: Used in chemical proteomics to label specific protein residues for identification and quantification.

3. Synthesis of Labeled Pharmaceuticals: It serves as a key intermediate in the multi-step synthesis of complex, isotopically labeled active pharmaceutical ingredients (APIs).[7] These labeled APIs are used in definitive human mass balance studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a new drug candidate.

Section 4: Experimental Protocol: ¹³C-Acetylation of a Model Substrate (R-OH)

This protocol describes a self-validating system for the acetylation of a generic alcohol using Acetyl chloride-1-¹³C. The validation is achieved through post-reaction analysis by mass spectrometry to confirm label incorporation.

Objective: To synthesize a ¹³C-labeled acetyl ester (R-O-¹³COCH₃) for use as a quantitative standard or tracer.

Materials:

  • Substrate (e.g., a primary alcohol, R-OH)

  • Acetyl chloride-1-¹³C (≥99 atom % ¹³C)[1][3]

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and drying tube

Protocol Steps:

  • Reaction Setup:

    • Dissolve the alcohol substrate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add anhydrous pyridine (1.2 eq). Pyridine acts as a base to neutralize the HCl byproduct, preventing side reactions.

    • Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction.

  • Reagent Addition:

    • Slowly add Acetyl chloride-1-¹³C (1.1 eq) dropwise to the stirred solution. The reaction is rapid and exothermic. Maintaining a slow addition rate at 0 °C is essential for safety and yield.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction completion by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.

  • Workup and Quenching:

    • Carefully quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize any remaining acid chloride and pyridine hydrochloride.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water and then brine.

  • Purification and Validation:

    • Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography.

    • Validation: Analyze the final product by High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the ¹³C-labeled ester. The observed mass should correspond to the calculated mass, showing a +1.00335 Da shift compared to the product formed from unlabeled acetyl chloride. Further structural confirmation can be obtained via NMR spectroscopy.

A 1. Dissolve Substrate (R-OH) + Pyridine in Anhydrous DCM B 2. Cool to 0°C A->B C 3. Add this compound (Dropwise) B->C D 4. React at RT (1-2h) + Monitor via TLC/LC-MS C->D E 5. Quench with NaHCO3 D->E F 6. Aqueous Workup (Separate & Wash Organic Layer) E->F G 7. Dry (MgSO4) & Concentrate F->G H 8. Purify (Column Chromatography) G->H I 9. Validate Product (HRMS & NMR) H->I

Caption: Experimental workflow for ¹³C-acetylation.

Section 5: Safety and Handling

Acetyl chloride, including its labeled form, is a hazardous chemical that requires strict safety protocols.

  • Hazards: It is a highly flammable liquid and vapor (H225).[1] It is corrosive and causes severe skin burns and eye damage (H314).[1] It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[8]

  • Handling: Always handle Acetyl chloride-1-¹³C in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a flame-retardant lab coat, and safety goggles/face shield.

  • Storage: Store in a tightly sealed container in a cool (2-8°C is often recommended), dry, and well-ventilated area away from water and sources of ignition.[1][9]

References

  • Acetyl chloride 1-13C | CAS 1520-57-6. Chemical-Suppliers. [Link]

  • This compound | C2H3ClO. PubChem. [Link]

  • This compound (99% (CP)). Amerigo Scientific. [Link]

  • This compound 13C 99atom 1520-57-6. Millipore Sigma. [Link]

  • Synthesis of Chiral 13C,77Se-Labeled Selones. American Chemical Society Publications. [Link]

  • Efficient and reproducible synthesis of [1-11C]acetyl chloride using the loop method. PubMed. [Link]

  • Synthesis method of isotope labeled dansyl chloride-13C2.
  • Synthesis of carbon-13-labeled tetradecanoic acids. ResearchGate. [Link]

  • ACETYL CHLORIDE, Ethanoyl chloride. Shandong Kairui Chemistry Co., Ltd. [Link]

  • Acetyl Chloride. ResearchGate. [Link]

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principle of isotopic labeling using Acetyl chloride-1-13C

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isotopic Labeling with Acetyl Chloride-1-13C

Authored by a Senior Application Scientist

Introduction: The Precision of Chemical Tagging in Quantitative Biology

In the landscape of modern biological research, particularly in proteomics and metabolomics, the ability to quantitatively measure dynamic molecular changes is paramount. While metabolic labeling methods offer deep insights into cellular pathways, they rely on cellular machinery for label incorporation.[1][2] An alternative and highly controlled approach is chemical isotopic labeling, which provides a direct, stoichiometric tag on specific functional groups. This guide focuses on a powerful and versatile reagent in this class: This compound .

By replacing the naturally abundant carbon-12 (¹²C) at the carbonyl position with its heavy, stable isotope carbon-13 (¹³C), Acetyl chloride-1-¹³C serves as a precise chemical tool to introduce a mass tag onto proteins, peptides, and other biomolecules.[3][4] This stable, non-radioactive label allows for robust quantification and tracing using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5] This whitepaper provides a comprehensive technical overview of the principles, experimental design, and applications of Acetyl chloride-1-¹³C, tailored for researchers and drug development professionals seeking to leverage this technology for high-fidelity quantitative analysis.

Core Principle: The Chemistry of ¹³C-Acetylation

Acetyl chloride is a highly reactive acylating agent. Its utility in isotopic labeling stems from its efficient and predictable reaction with nucleophilic functional groups commonly found in biomolecules. The primary targets for acetylation are:

  • Primary Amines: The ε-amino group of lysine residues and the N-terminal α-amino group of proteins and peptides.

  • Hydroxyl Groups: The side chains of serine, threonine, and tyrosine residues.

  • Thiol Groups: The side chain of cysteine residues.

The reaction with primary amines to form a stable amide bond is particularly robust and is the most common application in proteomics. The ¹³C atom is positioned at the carbonyl carbon, which becomes the amide carbonyl in the newly formed bond. This ensures the label is stably incorporated and not lost during sample processing.

Mechanism of Amine Acetylation

The fundamental reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic ¹³C-carbonyl carbon of the acetyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the stable, ¹³C-labeled acetylated amine.

Caption: Reaction of Acetyl chloride-1-¹³C with a primary amine.

Properties and Mass Shift

The key to any isotopic labeling strategy is the predictable mass difference introduced by the label. Acetyl chloride-1-¹³C provides a distinct and easily measurable mass shift.

PropertyUnlabeled Acetyl Chloride (CH₃¹²COCl)Acetyl chloride-1-¹³C (CH₃¹³COCl)
CAS Number 75-36-5[6]1520-57-6[3]
Molecular Weight ~78.50 g/mol ~79.49 g/mol [3]
Isotopic Purity N/ATypically >99 atom % ¹³C
Mass of Acetyl Group ~43.018 Da~44.022 Da
Mass Shift per Label N/A+1.004 Da

This precise +1 Da mass increase for each acetylated site is readily resolved by modern high-resolution mass spectrometers, forming the basis for quantitative analysis.[7]

Application in Quantitative Proteomics

A primary application of Acetyl chloride-1-¹³C is in the relative quantification of protein abundance, akin to other chemical labeling strategies like iTRAQ or TMT, but with simpler chemistry. The workflow typically involves comparing two or more biological states (e.g., control vs. treated).

  • Sample A (Control): Proteins are extracted and labeled with standard, unlabeled ("light") acetyl chloride.

  • Sample B (Treated): Proteins are extracted and labeled with Acetyl chloride-1-¹³C ("heavy").

  • Combine & Analyze: The samples are mixed in a 1:1 ratio, digested with a protease (e.g., trypsin), and analyzed by LC-MS/MS.

For every peptide containing a labeled site (N-terminus or lysine), the mass spectrum will show a pair of peaks separated by a defined mass difference (e.g., +1 Da for each lysine labeled). The ratio of the peak intensities for the light and heavy peptide pairs directly reflects the relative abundance of that peptide—and by extension, its parent protein—in the original samples.

G cluster_prep Sample Preparation cluster_label Isotopic Labeling cluster_process Analysis p1 Sample A (Control) l1 Label with 'Light' Acetyl Chloride p1->l1 p2 Sample B (Treated) l2 Label with 'Heavy' Acetyl chloride-1-¹³C p2->l2 mix Combine Samples 1:1 l1->mix l2->mix digest Proteolytic Digestion (e.g., Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Quantification lcms->data

Caption: Workflow for relative protein quantification using isotopic acetylation.

Experimental Protocol: Quantitative Labeling of Protein Lysates

This protocol provides a robust methodology for labeling protein extracts for comparative proteomic analysis. The causality behind each step is explained to ensure experimental integrity.

1. Protein Extraction and Preparation

  • Objective: To obtain a soluble, denatured protein fraction suitable for chemical labeling.

  • Method:

    • Lyse cells or tissues in a buffer containing a strong denaturant (e.g., 8 M Urea) and protease/phosphatase inhibitors.

    • Quantify protein concentration using a reliable method (e.g., BCA assay). This is critical for ensuring equal protein amounts are compared.

    • Normalize the concentration of all samples to be compared.

2. Reduction and Alkylation

  • Objective: To break disulfide bonds and cap cysteine residues, preventing refolding and ensuring all lysines are accessible to the labeling reagent.

  • Method:

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37-56°C for 1 hour.[7]

    • Cool to room temperature. Add iodoacetamide (IAA) to a final concentration of ~50 mM and incubate in the dark for 45 minutes.[7]

3. Isotopic Acetylation

  • Objective: To stoichiometrically label all primary amines with either the light or heavy acetyl group. Controlling pH is the most critical parameter for ensuring specificity for amines over other nucleophiles.

  • Method:

    • Prepare the labeling reagent immediately before use by dissolving Acetyl chloride-1-¹³C (or unlabeled acetyl chloride) in a dry, inert solvent like anhydrous acetonitrile.

    • Adjust the pH of the protein sample to ~8.0-8.5 using a suitable buffer (e.g., TEAB or HEPES). At this pH, lysine ε-amino groups are sufficiently deprotonated to be reactive, while maintaining stability of the protein.

    • Add the acetyl chloride solution to the protein sample in aliquots while vortexing. The amount added should be in significant molar excess to the number of primary amines.

    • Maintain the pH at ~8.0 by adding small amounts of base (e.g., NaOH) as the reaction produces HCl.

    • Allow the reaction to proceed for 1 hour at room temperature.

    • Quench the reaction by adding a reagent containing a primary amine, such as Tris buffer or hydroxylamine, to consume any remaining acetyl chloride.

4. Sample Pooling and Proteolytic Digestion

  • Objective: To prepare the labeled proteins for mass spectrometry analysis.

  • Method:

    • Combine the "light" and "heavy" labeled samples in a precise 1:1 ratio based on the initial protein quantification.

    • Dilute the urea concentration to <2 M to ensure trypsin activity.

    • Add sequencing-grade trypsin at an enzyme-to-substrate ratio of approximately 1:20 to 1:50.[7]

    • Incubate overnight at 37°C.[7]

    • Acidify the sample with formic acid or trifluoroacetic acid to stop digestion and prepare it for LC-MS/MS.

5. LC-MS/MS Analysis and Data Processing

  • Objective: To separate, identify, and quantify the isotopically labeled peptide pairs.

  • Method:

    • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

    • Use data analysis software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the peak area ratios for the light/heavy pairs. The software must be configured to search for acetylation of lysine and N-termini as a variable modification and to define the isotopic labels used.

Beyond Proteomics: Other Applications

While powerful for proteomics, the utility of Acetyl chloride-1-¹³C extends to other areas:

  • Metabolomics: Labeling small molecules with primary amine or hydroxyl groups to aid in their identification and quantification.

  • Metabolic Flux Analysis (MFA): While distinct from direct metabolic labeling with precursors like ¹³C-glucose, Acetyl chloride-1-¹³C can be used to derivatize metabolites post-extraction.[1][2][8] This can improve chromatographic separation and introduce a stable isotope for use as an internal standard.

  • Structural Biology: Using ¹³C-acetylation in conjunction with NMR to probe the accessibility and local environment of specific residues in a protein structure.

Conclusion: A Tool for Precision and Confidence

Acetyl chloride-1-¹³C provides a straightforward, robust, and highly controlled method for introducing a stable isotopic label into biological molecules. Its predictable reactivity and the clear mass shift it generates make it an invaluable tool for quantitative mass spectrometry. By understanding the underlying chemical principles and carefully controlling reaction parameters, particularly pH, researchers can achieve high-quality, reproducible data for a wide range of applications, from discovering differentially expressed proteins to quantifying metabolites. This chemical tagging approach complements metabolic labeling methods and provides a powerful option for experiments where direct, stoichiometric control over label incorporation is desired.

References
  • American Chemical Society. (n.d.). Synthesis of Chiral 13C,77Se-Labeled Selones. ACS Publications.
  • Cambridge Isotope Laboratories, Inc. (2011). Stable Isotopes for Mass Spectrometry. CIL.
  • Schilling, B., et al. (n.d.). High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. SpringerLink.
  • Arai, T., et al. (2009). Efficient and reproducible synthesis of [1-11C]acetyl chloride using the loop method. Applied Radiation and Isotopes, 67(2), 296-300.
  • Lin, H., et al. (n.d.). Validation of Protein Acetylation by Mass Spectrometry. PMC - NIH.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Acetyl chloride (1-¹³C, 99%). CIL.
  • Sigma-Aldrich. (n.d.). This compound 99 atom % 13C. Sigma-Aldrich.
  • Schilling, B., et al. (2025). High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. ResearchGate.
  • Lanza, C. D., et al. (n.d.). Application of 13C flux analysis to identify high-productivity CHO metabolic phenotypes. bioRxiv.
  • Barajas, J. F., et al. (n.d.). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. PMC - NIH.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Acetyl chloride (2-¹³C, 99%). CIL.
  • Creative Proteomics. (n.d.). Overview of 13c Metabolic Flux Analysis. Creative Proteomics.
  • Young, J. D. (n.d.). 13C metabolic flux analysis in cell line and bioprocess development. Current Opinion in Biotechnology.
  • Liu, D., et al. (2021). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PMC - PubMed Central.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Acetyl chloride (1-¹³C, 99%). CIL.
  • Vávra, J., et al. (n.d.). Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry. MDPI.

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An In-Depth Technical Guide to Derivatization with Acetyl chloride-1-13C

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive exploration of derivatization using Acetyl chloride-1-13C. We will delve into the core principles, detailed methodologies, and practical applications of this powerful technique, equipping you with the knowledge to enhance your analytical workflows. This guide emphasizes not just the "how," but the critical "why" behind experimental choices, ensuring a robust and validated approach to your research.

The Imperative of Derivatization in Modern Analytics

In the landscape of analytical chemistry, particularly in fields reliant on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the inherent properties of an analyte can often present significant challenges. Poor volatility, thermal instability, and low ionization efficiency can hinder detection and accurate quantification. Chemical derivatization serves as a fundamental strategy to overcome these limitations by chemically modifying a functional group on the analyte to produce a derivative with more favorable analytical characteristics.

The introduction of a stable isotope, such as Carbon-13 (¹³C), through a derivatizing agent like Acetyl chloride-1-¹³C, elevates this technique further. It facilitates robust quantitative analysis by creating an isotopically labeled internal standard, which closely mimics the behavior of the endogenous analyte during sample preparation and analysis, thereby correcting for matrix effects and variations.[1]

This compound: A Versatile Reagent for Stable Isotope Labeling

Acetyl chloride-1-¹³C is a specialized derivatizing agent where the carbonyl carbon is replaced with its heavier, non-radioactive isotope, ¹³C. This seemingly subtle modification is profound in its analytical implications.

Physical and Chemical Properties of this compound

PropertyValue
CAS Number 1520-57-6[2]
Molecular Formula CH₃(¹³C)OCl[2]
Molecular Weight 79.49 g/mol [2]
Boiling Point 52 °C[3]
Melting Point -112 °C[3]
Density 1.118 g/mL at 25 °C[3]

Note: These values are for the ¹³C labeled compound and may vary slightly from the unlabeled counterpart.

The primary utility of Acetyl chloride-1-¹³C lies in its ability to introduce a ¹³C-acetyl group onto nucleophilic functional groups, most notably primary and secondary amines, alcohols (including phenols), and thiols. This acetylation reaction proceeds via a nucleophilic acyl substitution mechanism.

The Mechanism of Acetylation: A Tale of Nucleophilic Attack

The carbonyl carbon in acetyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it a prime target for attack by nucleophiles. The reaction proceeds in two main stages: nucleophilic addition followed by elimination of the chloride leaving group.

Caption: Nucleophilic acyl substitution mechanism of this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the derivatization of various functional groups with Acetyl chloride-1-¹³C. Optimization may be required depending on the specific analyte and sample matrix.

Safety First: Handling this compound

Acetyl chloride is a corrosive, flammable, and moisture-sensitive compound.[4] All handling must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and butyl-rubber gloves, must be worn.[4] Ensure that an emergency eyewash station and safety shower are readily accessible. Acetyl chloride reacts violently with water, so all glassware and solvents must be anhydrous.[5]

Derivatization of Primary and Secondary Amines

This protocol is suitable for a wide range of primary and secondary amines, including biogenic amines and amino acids.[6]

Materials:

  • Acetyl chloride-1-¹³C

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Anhydrous base (e.g., pyridine, triethylamine)

  • Analyte solution

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Sample Preparation: In a clean, dry reaction vial, add a known amount of the analyte solution. If the analyte is in an aqueous solution, it must be lyophilized to dryness.

  • Reconstitution: Reconstitute the dried analyte in an appropriate volume of anhydrous aprotic solvent.

  • Addition of Base: Add a 1.5 to 2-fold molar excess of an anhydrous base (e.g., pyridine) to the vial. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Derivatization: Carefully add a 1.1 to 1.5-fold molar excess of Acetyl chloride-1-¹³C to the reaction vial. The reaction is often exothermic.

  • Reaction: Cap the vial tightly and allow the reaction to proceed at room temperature for 30-60 minutes. Gentle heating (e.g., 50-60 °C) can be applied to accelerate the reaction for less reactive amines.

  • Quenching: Cool the reaction mixture to room temperature and carefully add the quenching solution to neutralize any unreacted acetyl chloride.

  • Extraction: Add the extraction solvent and vortex thoroughly. Centrifuge to separate the layers and transfer the organic layer to a clean vial.

  • Drying and Analysis: Dry the organic extract over anhydrous sodium sulfate, evaporate the solvent under a gentle stream of nitrogen, and reconstitute the derivatized analyte in a suitable solvent for LC-MS or GC-MS analysis.

Derivatization of Alcohols and Phenols

This protocol is applicable to a variety of alcoholic and phenolic compounds.[7]

Materials:

  • Acetyl chloride-1-¹³C

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Anhydrous base (e.g., pyridine, triethylamine)

  • Analyte solution

  • Saturated sodium bicarbonate solution

  • Brine solution

Procedure:

  • Sample Preparation: In a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol in the anhydrous aprotic solvent.

  • Addition of Base: Add a 1.5 to 2-fold molar excess of an anhydrous base.

  • Derivatization: Cool the reaction mixture in an ice bath and slowly add a 1.1 to 1.5-fold molar excess of Acetyl chloride-1-¹³C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.

  • Drying and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary before analysis.

Analytical Considerations: Maximizing the Potential of ¹³C-Labeling

The primary advantage of using Acetyl chloride-1-¹³C is the introduction of a known mass shift, which is invaluable for both qualitative and quantitative analysis.

Expected Mass Shifts Upon Derivatization

Analyte Functional GroupNumber of Acetyl Groups AddedMass Shift (Da)
Primary Amine (-NH₂)1+43.0184
Secondary Amine (-NHR)1+43.0184
Alcohol/Phenol (-OH)1+43.0184
Thiol (-SH)1+43.0184
Diol/Diamine2+86.0368

Note: The mass shift is calculated based on the addition of a CH₃¹³CO- group and the loss of a proton.

Mass Spectrometry Analysis

Derivatization with acetyl chloride can significantly impact the chromatographic behavior and mass spectrometric response of analytes.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Acetylation increases the volatility and thermal stability of polar compounds, making them more amenable to GC analysis. The derivatized compounds will exhibit a shift in retention time compared to their underivatized counterparts.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While acetylation can sometimes lead to a decrease in ionization efficiency in electrospray ionization (ESI) due to charge neutralization on primary amines, the benefits of improved chromatographic separation and the ability to perform stable isotope dilution analysis often outweigh this.[4] For quantitative studies, the ¹³C-labeled derivative serves as an excellent internal standard for the corresponding ¹²C-derivatized analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the ¹³C label at the carbonyl position provides a unique handle for NMR analysis.

  • ¹³C NMR: A strong, distinct signal will be observed in the carbonyl region of the ¹³C NMR spectrum (typically around 170 ppm), confirming the successful incorporation of the acetyl group.

  • ¹H NMR: The protons of the methyl group of the acetyl moiety will appear as a singlet in the ¹H NMR spectrum, typically around 2 ppm.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Here are some common problems and their potential solutions.

IssuePotential Cause(s)Troubleshooting Steps
Low or No Derivatization Yield Inactive reagent (hydrolysis)Use fresh, anhydrous Acetyl chloride-1-¹³C and solvents.
Insufficient baseEnsure a molar excess of a strong, anhydrous base is used.
Steric hindrance around the functional groupIncrease reaction temperature and/or time.
Presence of Multiple Products Di-acetylation of primary aminesUse a milder base or control the stoichiometry of the acetyl chloride.
Side reactions with the solvent or matrixChoose an inert solvent and perform sample cleanup before derivatization.
Poor Chromatographic Peak Shape Incomplete derivatizationOptimize reaction conditions to drive the reaction to completion.
Adsorption of the derivative to the columnUse a different column chemistry or modify the mobile phase.

Applications in Research and Development

The utility of derivatization with Acetyl chloride-1-¹³C spans numerous scientific disciplines.

  • Metabolomics: Enables the accurate quantification of key metabolites, such as biogenic amines and amino acids, in complex biological matrices.[9] The use of a ¹³C-labeled internal standard is crucial for correcting matrix effects and improving quantitative accuracy.

  • Drug Development: Facilitates the identification and quantification of drug metabolites.[10] By derivatizing potential metabolites, their structures can be confirmed, and their concentrations can be accurately measured in pharmacokinetic studies.

  • Clinical Diagnostics: Derivatization-based methods are increasingly being used in clinical laboratories for the sensitive and specific measurement of disease biomarkers.[11]

Conclusion: A Powerful Tool for Precision Analysis

Derivatization with Acetyl chloride-1-¹³C is a robust and versatile technique that empowers researchers to overcome analytical challenges and achieve high-quality, quantitative data. By understanding the underlying chemical principles, adhering to meticulous experimental protocols, and being aware of potential pitfalls, scientists can confidently employ this method to advance their research in drug development, metabolomics, and beyond. The strategic incorporation of a stable isotope label provides a level of analytical certainty that is essential in today's data-driven scientific landscape.

References

  • Acetyl chloride 1-13C | CAS 1520-57-6 | Chemical-Suppliers. (n.d.). Retrieved January 12, 2026, from [Link]

  • Amic, A., & Molnar, M. (2017). An Improved and Efficient N-acetylation of Amines Using Choline Chloride Based Deep Eutectic Solvents.
  • Bomke, S., et al. (2008). Development of stable isotope dilution assays for the simultaneous quantitation of biogenic amines and polyamines in foods by LC-MS/MS. Journal of Agricultural and Food Chemistry, 56(10), 3474-3481.
  • Chen, S., et al. (2016). Effects of peptide acetylation and dimethylation on electrospray ionization efficiency. Journal of the American Society for Mass Spectrometry, 27(5), 844-851.
  • Di, L., et al. (2005). Strategies for characterization of drug metabolites using liquid chromatography-tandem mass spectrometry in conjunction with chemical derivatization and on-line H/D exchange approaches. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 1-17.
  • Gao, S., et al. (2010). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry - Section B, 49B(11), 1545-1548.
  • Ghosh, R., & Chakraborty, A. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613.
  • Ghosh, R., & Chakraborty, A. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613.
  • Higashi, T., & Ogawa, S. (2017). Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS-based metabolomics. Journal of Pharmaceutical and Biomedical Analysis, 144, 103-113.
  • Inoue, K., et al. (2016). Diagnostic Approach to Disease Using Non-invasive Samples Based on Derivatization and LC-ESI-MS/MS. Chemical and Pharmaceutical Bulletin, 64(9), 1266-1277.
  • Mastering Acetylation: A Deep Dive into Acetyl Chloride's Reactivity. (n.d.). Retrieved January 12, 2026, from [Link]

  • One drop chemical derivatization--DESI-MS analysis for metabolite structure identification. (2015). Rapid Communications in Mass Spectrometry, 29(15), 1361-1370.
  • Ranu, B. C., et al. (2002). A simple and efficient procedure for acetylation of alcohols, amines and thiols under solvent-free conditions. Green Chemistry, 4(1), 53-55.
  • Wu, L., et al. (2020). Practical Derivatization Approaches for LC-HRMS Metabolite Profiling. WuXi AppTec.
  • Wikipedia. (2023, December 29). Acyl chloride. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Yadav, J. S., et al. (2004). A mild and efficient method for the acetylation of alcohols and phenols with acetic anhydride catalyzed by zinc chloride. Tetrahedron Letters, 45(35), 6533-6535.
  • Yin, Y., et al. (2019). Chemical Derivatization in LC-MS Based Metabolomics Study. Analytical Chemistry, 91(1), 223-234.
  • Zhang, H., et al. (2011). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Analytical Toxicology, 35(7), 415-422.
  • Zhou, R., et al. (2017). Derivatization methods for the LC–MS/MS analyses of aldehydes.
  • Zunft, H. J., et al. (1980). Gas chromatographic retention data for acetate and TMS ether derivatives of unsaturated C27 3p-hydroxysterols and related compounds.
  • Allen. (n.d.). Primary amine with excess acetyl chloride forms. Retrieved January 12, 2026, from [Link]

  • Clendinen, C. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 639.
  • Biogenic amines Assay for Animal Nutrition Quality Assurance using LC-MS/MS. (n.d.). SCIEX. Retrieved January 12, 2026, from [Link]

  • Dai, Z., et al. (2020). Linking metabolism and histone acetylation dynamics by integrated metabolic flux analysis of Acetyl-CoA and histone acetylation sites.
  • A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia. (2023). Journal of Pharmaceutical and Biomedical Analysis, 236, 115712.

Sources

Methodological & Application

Application Note and Protocol for Protein Acetylation with Acetyl chloride-1-¹³C

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Acetylome with Stable Isotope Labeling

Protein acetylation, a ubiquitous post-translational modification (PTM), is fundamental to the regulation of numerous cellular processes, including gene expression, signal transduction, and metabolism.[1] The dynamic addition and removal of acetyl groups, primarily on the ε-amino group of lysine residues, is orchestrated by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs).[1] To decipher the complexities of the acetylome, robust and quantitative analytical methods are essential.[1] The integration of stable isotope labeling using reagents like Acetyl chloride-1-¹³C with mass spectrometry (MS) has become a cornerstone for the precise identification and quantification of protein acetylation sites.[1][2][3]

This application note provides a comprehensive and detailed protocol for the chemical labeling of proteins with Acetyl chloride-1-¹³C. This method facilitates the accurate differentiation and relative quantification of acetylated peptides from various samples by introducing a known mass shift, thereby enabling in-depth quantitative acetylomics studies.

The Scientific Rationale: Causality in Experimental Design

The primary advantage of employing Acetyl chloride-1-¹³C lies in its ability to introduce a stable, heavy isotope-labeled acetyl group onto free amine groups, namely the N-terminus of proteins and the ε-amino group of lysine residues. This results in a predictable mass increase in the labeled peptides. When analyzing a mixture of labeled ("heavy") and unlabeled ("light") samples via mass spectrometry, the relative abundance of acetylated peptides can be precisely quantified by comparing the signal intensities of the isotopic pairs. This stable isotope labeling approach offers a significant advantage over label-free quantification methods by minimizing experimental variability and enhancing the accuracy of quantitative comparisons.

Materials and Reagents

ReagentGradeSupplierNotes
Acetyl chloride-1-¹³C≥99% ¹³CSigma-AldrichStore under inert gas, protected from moisture.
Protein SampleHigh Purity-Purified protein or complex protein lysate.
UreaMolecular BiologySigma-Aldrich
ThioureaMolecular BiologySigma-Aldrich
Ammonium Bicarbonate (NH₄HCO₃)≥99.5%Sigma-Aldrich
Dithiothreitol (DTT)Molecular BiologySigma-Aldrich
Iodoacetamide (IAA)Molecular BiologySigma-Aldrich
TrypsinSequencing GradePromega
Acetonitrile (ACN)HPLC GradeFisher Scientific
Trifluoroacetic Acid (TFA)HPLC GradeFisher Scientific
Formic Acid (FA)LC-MS GradeFisher Scientific
Anhydrous Organic Solvent (e.g., Dichloromethane)AnhydrousSigma-AldrichFor dissolving Acetyl chloride-1-¹³C.[4]

Safety Precautions: Handling Acetyl chloride-1-¹³C

Acetyl chloride is a highly reactive, corrosive, and flammable compound.[5][6] It reacts violently with water to produce hydrochloric acid and acetic acid.[4][7] All handling procedures must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[5][8][9] Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained during handling to prevent reaction with atmospheric moisture.[5][6] Keep away from heat, sparks, and open flames.[8][10]

Experimental Workflow Diagram

Acetylation_Workflow cluster_prep Sample Preparation cluster_reaction Acetylation Reaction cluster_analysis Analysis Protein_Extraction Protein Extraction & Solubilization Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Denaturation Acetylation ¹³C-Acetylation with Acetyl chloride-1-¹³C Reduction_Alkylation->Acetylation Quenching Reaction Quenching Acetylation->Quenching Stop Reaction Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Experimental workflow for protein acetylation using Acetyl chloride-1-¹³C.

Detailed Step-by-Step Protocol

Part 1: Protein Solubilization, Reduction, and Alkylation

The initial steps are crucial for denaturing the proteins and exposing the lysine residues for efficient acetylation.

  • Protein Solubilization:

    • Resuspend the protein pellet or lysate in a denaturing lysis buffer (e.g., 8 M urea, 2 M thiourea, in 100 mM ammonium bicarbonate, pH 8.0). The volume should be sufficient to achieve a protein concentration of 1-5 mg/mL.

    • Sonicate the sample on ice to ensure complete solubilization and shear nucleic acids.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet any insoluble material. Transfer the supernatant to a new tube.

  • Reduction:

    • Add dithiothreitol (DTT) to the protein solution to a final concentration of 10 mM.[11]

    • Incubate the mixture at 56°C for 1 hour to reduce all disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add iodoacetamide (IAA) to a final concentration of 55 mM.[11]

    • Incubate in the dark at room temperature for 45 minutes to alkylate the reduced cysteine residues, preventing their re-oxidation.[11]

Part 2: ¹³C-Acetylation Reaction

This is the core step where the stable isotope label is introduced.

  • Buffer Exchange (Optional but Recommended):

    • To remove excess DTT and IAA, perform a buffer exchange into an acetylation-compatible buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) using a desalting column or dialysis.

  • Preparation of Acetylating Reagent:

    • Under inert atmosphere in a chemical fume hood , prepare a fresh stock solution of Acetyl chloride-1-¹³C in an anhydrous organic solvent like dichloromethane or acetonitrile.[4] A typical starting concentration is 100 mM. Expert Tip: Acetyl chloride is highly reactive with water; ensure all glassware and solvents are scrupulously dry to prevent premature hydrolysis of the reagent.

  • Acetylation Reaction:

    • Add the prepared Acetyl chloride-1-¹³C solution to the protein sample. The final concentration of the acetylating reagent should be optimized, but a 10-20 fold molar excess over the estimated number of free amines is a good starting point.

    • Incubate the reaction at room temperature for 1 hour with gentle agitation.

Part 3: Reaction Quenching and Sample Preparation for Mass Spectrometry

Quenching is a critical step to neutralize any unreacted, highly reactive acetyl chloride.[12]

  • Quenching the Reaction:

    • To quench the unreacted Acetyl chloride-1-¹³C, add a solution of hydroxylamine or an excess of a primary amine (e.g., Tris buffer) to the reaction mixture. A common and effective method is to add an equal volume of 1 M Tris-HCl, pH 8.0.

    • Alternatively, the reaction can be quenched by adding water, which will hydrolyze the acetyl chloride to acetic acid and hydrochloric acid.[12][13] This method can be highly exothermic and should be performed with caution, preferably on ice.[12]

    • Incubate for 15-30 minutes at room temperature to ensure complete quenching.[12]

  • Proteolytic Digestion:

    • Dilute the quenched reaction mixture with 50 mM ammonium bicarbonate, pH 8.0, to reduce the urea concentration to below 2 M.

    • Add sequencing-grade trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.[11]

    • Incubate overnight at 37°C.

  • Desalting:

    • Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1% (pH < 3).

    • Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.[14]

    • Elute the peptides with a solution of 50-80% acetonitrile in 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

Part 4: Mass Spectrometry and Data Analysis

The final stage involves the analysis of the labeled peptides to identify and quantify acetylation sites.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a solution of 0.1% formic acid in water for LC-MS/MS analysis.

    • Analyze the samples on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

  • Data Analysis:

    • The acquired MS/MS data can be searched against a protein database using software such as MaxQuant, Proteome Discoverer, or similar platforms.

    • Specify the following variable modifications in the search parameters:

      • Acetylation (¹³C₂) on lysine and protein N-termini (+44.016 Da mass shift).

      • Carbamidomethylation on cysteine (+57.021 Da).

      • Oxidation on methionine (+15.995 Da).

    • The relative quantification of acetylated peptides is performed by comparing the peak areas of the "heavy" (¹³C-labeled) and "light" (unlabeled, if applicable) peptide pairs. Acetylated peptides will show a characteristic mass shift of +42.0106 Da for the unlabeled acetyl group and a distinct shift for the ¹³C-labeled acetyl group.[15]

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of this protocol, several internal controls and validation steps are essential:

  • Control Reaction: Perform a parallel reaction using unlabeled ("light") acetyl chloride to serve as a control for the labeling efficiency and for accurate quantification.

  • Monitoring Labeling Efficiency: Analyze a small aliquot of the labeled protein sample by SDS-PAGE and Coomassie staining to check for any protein degradation. Further, a preliminary MS analysis of a few known highly abundant proteins can confirm the incorporation of the ¹³C-acetyl group.

  • Validation of Novel Acetylation Sites: For newly identified acetylation sites, it is recommended to validate the findings using alternative methods such as immunoblotting with site-specific antibodies or by synthesizing the corresponding heavy-labeled peptide as an internal standard for targeted quantification.

Expertise & Experience: Field-Proven Insights

  • Solvent Choice: The choice of anhydrous solvent for dissolving Acetyl chloride-1-¹³C is critical. Acetonitrile is a common choice due to its miscibility with aqueous buffers. However, ensure it is of the highest purity and completely anhydrous.

  • pH Control: The acetylation reaction is pH-dependent. Maintaining a pH of around 8.0 is optimal for the reaction with primary amines while minimizing unwanted side reactions.

  • Reaction Time and Temperature: The recommended 1-hour incubation at room temperature is generally sufficient for complete labeling. However, for certain proteins or complex lysates, optimization of these parameters may be necessary.

  • Enrichment of Acetylated Peptides: For complex samples with low stoichiometry of acetylation, an enrichment step using anti-acetyllysine antibody beads after tryptic digestion can significantly improve the identification of acetylated peptides.[14][16]

References

  • CymitQuimica. (n.d.). CAS 75-36-5: Acetyl chloride.
  • Sciencemadness Wiki. (2024, January 8). Acetyl chloride.
  • Thermo Fisher Scientific. (n.d.). Acetyl chloride - SAFETY DATA SHEET.
  • Novachem. (2019, July 23). ACETYL CHLORIDE (1-13C, 99%).
  • ChemBK. (n.d.). Acetyl Chloride.
  • Fisher Scientific. (2010, September 7). Acetyl chloride - SAFETY DATA SHEET.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET - Acetyl chloride for synthesis.
  • Sigma-Aldrich. (2017, January 12). Acetyl chloride - Safety Data Sheet.
  • Benchchem. (n.d.). Technical Support Center: Quenching Procedures for Acetoxyacetyl Chloride Reactions.
  • ChemicalBook. (2025, September 25). Acetyl chloride | 75-36-5.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotopes for Quantitative Proteomics.
  • Gygi, S. P., & Aebersold, R. (2008, December 22).
  • Cambridge Isotope Laboratories, Inc. (2011, June 22). Stable Isotopes for Mass Spectrometry.
  • IonSource. (2007, February 17). Acetylation of Peptides and Proteins: Monograph 0003.
  • Recent. (n.d.).
  • Benchchem. (n.d.). Fundamental characteristics of acyl chlorides.
  • National Institutes of Health. (n.d.).
  • PubMed Central. (n.d.).
  • PubMed. (n.d.).
  • KGROUP. (2006, October 27). Quenching Reactive Substances.
  • Springer Nature Experiments. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for Protein Acetylation Analysis using Acetic Anhydride-1,1'-13C2.
  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). List of acetylated proteins identified by mass spectrometry | Download Table.
  • SpringerLink. (n.d.).
  • National Institutes of Health. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-13c labeled acetyl chloride.

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using Acetyl chloride-1-13C for NMR spectroscopy sample preparation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Quantitative Analysis and Structural Elucidation using Acetyl chloride-1-¹³C for NMR Spectroscopy

Authored by: A Senior Application Scientist

Preamble: The Power of a Single Isotope

In the landscape of molecular analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a pillar for structural elucidation. While ¹H NMR provides a wealth of information, the low natural abundance (approx. 1.1%) and weaker magnetic moment of the ¹³C nucleus present inherent sensitivity challenges.[1][2] Isotopic labeling, particularly with ¹³C, elegantly circumvents this limitation. By strategically introducing a ¹³C atom into a molecule, we amplify the signal from a specific position, transforming a difficult measurement into a clear and quantifiable observation.[1][3]

This guide focuses on the application of Acetyl chloride-1-¹³C , a powerful derivatizing agent for introducing a ¹³C-labeled acetyl group onto molecules containing hydroxyl (-OH) and primary/secondary amine (-NH₂, -NHR) functionalities. This technique is invaluable for:

  • Confirming the presence and number of hydroxyl/amine groups.

  • Tracing metabolic pathways by following the labeled acetyl group.

  • Simplifying complex spectra by introducing a signal in a predictable region.

  • Enabling quantitative NMR (qNMR) studies by introducing a single, well-resolved peak for integration.

This document provides the foundational theory, safety protocols, and detailed experimental procedures for researchers, scientists, and drug development professionals aiming to leverage this robust analytical strategy.

Critical Safety Protocols: Handling Acetyl Chloride

Acetyl chloride is a highly reactive, corrosive, and flammable substance that reacts violently with water.[4][5] Strict adherence to safety protocols is mandatory.

  • Handling: Always handle Acetyl chloride-1-¹³C in a certified chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[6][7]

  • Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area designated for flammable liquids.[7][8] It is incompatible with water, alcohols, amines, and bases.[5]

  • Spills: In case of a small spill, absorb with an inert, non-combustible material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal.[7] Do not use water to clean up spills.[6]

  • Quenching & Disposal: Excess acetyl chloride must be quenched before disposal. This can be done by slowly adding the reagent to a stirred, cooled solution of a weak nucleophile like isopropanol or by carefully adding it to a large excess of cold water with vigorous stirring in a fume hood.[9] All waste must be disposed of according to local, state, and federal regulations.

The Chemistry: Mechanism of Derivatization

The utility of acetyl chloride lies in its reactivity as an acylating agent. The carbon atom of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. It readily reacts with nucleophilic groups such as alcohols and amines in a process known as acylation, a type of nucleophilic acyl substitution.

A base, typically a non-nucleophilic amine like pyridine or triethylamine, is added to the reaction to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[10]

Caption: Derivatization of an analyte with Acetyl chloride-1-¹³C.

Experimental Workflow and Protocols

The overall process involves the derivatization of the analyte followed by purification and preparation of the sample for NMR analysis.

G A Analyte containing -OH or -NHR group B Derivatization: Add Anhydrous Solvent, Base, and Acetyl chloride-1-13C A->B Step 1 C Reaction Quench: Add weak nucleophile (e.g., Methanol) B->C Step 2 D Workup & Purification: Aqueous wash, Extraction, Drying, Solvent Evaporation C->D Step 3 E NMR Sample Preparation: Dissolve in Deuterated Solvent (e.g., CDCl3) D->E Step 4 F NMR Data Acquisition: 13C{1H} Experiment E->F Step 5 G Data Analysis: Identify and Integrate 13C-Acetyl Signal F->G Step 6

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Application Note: Quantitative Analysis of Polar Metabolites using Acetyl chloride-1-¹³C Derivatization for GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enhancing GC-MS Analysis through Stable Isotope-Labeled Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, a significant challenge in metabolomics, drug development, and clinical diagnostics is the analysis of polar molecules such as amino acids, organic acids, and alcohols. These compounds often exhibit poor chromatographic peak shape, low volatility, and thermal instability, hindering accurate quantification.[1][2][3]

Derivatization is a chemical modification process that addresses these challenges by converting polar functional groups into less polar, more volatile, and thermally stable moieties.[3][4][5] This application note details a robust methodology employing Acetyl chloride-1-¹³C as a derivatizing agent to enhance the GC-MS analysis of compounds containing hydroxyl and primary/secondary amine groups. The incorporation of a stable isotope label (¹³C) into the derivatizing agent offers a powerful strategy for highly accurate and precise quantification, leveraging the principles of isotope dilution mass spectrometry.[6][7][8]

The Principle of Acetyl chloride-1-¹³C Derivatization

The Chemistry of Acylation

Acetyl chloride is a highly reactive acylating agent that readily reacts with nucleophilic functional groups containing active hydrogens, such as hydroxyl (-OH) and primary/secondary amine (-NHR) groups, to form stable ester and amide derivatives, respectively.[9][10] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen or nitrogen atom of the analyte attacks the electrophilic carbonyl carbon of acetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the corresponding acetylated derivative and hydrochloric acid (HCl).

The Advantage of ¹³C Labeling

By using Acetyl chloride-1-¹³C, a known quantity of a stable isotope is introduced into the analyte molecule. This creates a derivative that is chemically identical to the derivative formed from the native analyte but has a distinct mass due to the ¹³C label. This labeled derivative serves as an ideal internal standard.[6][8][11] When the ¹³C-labeled derivative is mixed with the sample containing the unlabeled analyte (which is then derivatized with unlabeled acetyl chloride), both the analyte and the internal standard will exhibit virtually identical behavior during sample preparation, injection, chromatography, and ionization.[7][8] Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally, allowing for highly accurate and precise quantification by measuring the ratio of the two signals in the mass spectrometer.[6][7]

Visualizing the Derivatization Workflow

The following diagram illustrates the general workflow for the derivatization of a sample analyte with Acetyl chloride-1-¹³C for GC-MS analysis.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Analyte in Solution Dry_Sample Dry Down Sample Sample->Dry_Sample Add_Reagents Add Anhydrous Solvent, Base, and Acetyl chloride-1-13C Dry_Sample->Add_Reagents Reaction Incubate (e.g., 60°C for 30 min) Add_Reagents->Reaction GCMS GC-MS Analysis Reaction->GCMS Data_Processing Data Processing and Quantification GCMS->Data_Processing

Sources

Application Note: Quantitative Analysis of Amine- and Phenol-Containing Metabolites Using ¹³C-Acetyl Chloride Derivatization and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Isotope-Labeled Derivatization

In the landscape of quantitative metabolomics, achieving both high sensitivity and accuracy is paramount for elucidating the subtle metabolic shifts that underpin biological processes. Many critical metabolites, such as biogenic amines, amino acids, and phenolic compounds, are often present at low concentrations and possess physicochemical properties—high polarity and low volatility—that challenge direct analysis by standard liquid chromatography-mass spectrometry (LC-MS) methods.[1][2][3]

Chemical derivatization addresses these challenges by modifying the target analytes to improve their chromatographic behavior and enhance their ionization efficiency in the mass spectrometer.[1][3][4] This application note details a robust and highly specific protocol for the absolute quantification of amine- and phenol-containing metabolites using Acetyl chloride-1-¹³C (¹³C-acetyl chloride) as a derivatizing agent, followed by analysis with tandem mass spectrometry (LC-MS/MS).

The core of this methodology lies in the principle of stable isotope dilution analysis . By derivatizing a known amount of authentic metabolite standards with ¹³C-acetyl chloride, we generate stable isotope-labeled internal standards (SIL-ISs) that are chemically identical to the derivatized endogenous metabolites in the sample, differing only in mass.[1][2] These SIL-ISs co-elute with their unlabeled counterparts and experience identical conditions during sample preparation, chromatography, and ionization.[5] This co-analysis effectively normalizes for variations in extraction efficiency, matrix effects, and instrument response, enabling exceptionally precise and accurate absolute quantification.[6][7][8]

Principle of the Method

The workflow is centered on the acylation reaction where the acetyl group from acetyl chloride is covalently attached to primary amines, secondary amines, and phenolic hydroxyl groups present on the metabolites.

  • Step 1: Sample Preparation & Protein Precipitation: Biological samples (e.g., plasma, serum, tissue homogenate) are first treated to remove proteins and other macromolecules that would interfere with the analysis.

  • Step 2: Generation of Internal Standards: A mixture of authentic metabolite standards is derivatized with ¹³C-acetyl chloride . This creates a suite of ¹³C-labeled internal standards (SIL-ISs).

  • Step 3: Derivatization of Samples: The biological samples are derivatized in parallel using unlabeled ("light") ¹²C-acetyl chloride .

  • Step 4: Sample Spiking & Analysis: A precise volume of the ¹³C-labeled internal standard mixture is spiked into the derivatized biological sample. The combined sample is then analyzed by LC-MS/MS.

  • Step 5: Quantification: The absolute concentration of each endogenous metabolite is calculated from the peak area ratio of the "light" (analyte) to "heavy" (SIL-IS) derivative.[9]

This differential isotope labeling strategy provides a self-validating system for quantification, as each analyte is measured against its own ideal internal standard.[10][11][12]

Experimental Workflow and Protocols

Required Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Derivatization Reagents: Acetyl chloride-1-¹³C (99 atom % ¹³C), Acetyl chloride (≥99%).

  • Buffers: Sodium borate buffer (100 mM, pH 9.0).

  • Sample Processing: Microcentrifuge tubes (1.5 mL), nitrogen evaporator, vortex mixer, centrifuge.

  • Metabolite Standards: High-purity (>98%) standards of targeted amine and phenolic metabolites.

Detailed Protocol: Step-by-Step Methodology

Protocol 1: Preparation of ¹³C-Labeled Internal Standard (SIL-IS) Mixture

  • Prepare Stock Solution: Create a mixed stock solution of all target metabolite standards in a suitable solvent (e.g., 80:20 Methanol:Water) at a known concentration (e.g., 1 mg/mL each).

  • Aliquot for Derivatization: In a 1.5 mL microcentrifuge tube, place 100 µL of the mixed metabolite stock solution.

  • Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical to remove water and alcohol, which would consume the derivatization reagent.

  • Reconstitution: Reconstitute the dried standards in 100 µL of acetonitrile.

  • Add Buffer: Add 100 µL of 100 mM sodium borate buffer (pH 9.0). The alkaline pH facilitates the deprotonation of amine and phenol groups, making them nucleophilic for the acylation reaction.[13]

  • Derivatization Reaction: Add 10 µL of a freshly prepared 10 mg/mL solution of Acetyl chloride-1-¹³C in acetonitrile. Vortex immediately for 30 seconds.

  • Incubation: Incubate the reaction mixture at 60°C for 30 minutes in a heating block.

  • Quenching: Add 10 µL of LC-MS grade water to quench any remaining acetyl chloride. Vortex for 10 seconds.

  • Final Dilution: Dilute the final SIL-IS mixture to a working concentration (e.g., 1 µg/mL) with 50:50 Acetonitrile:Water containing 0.1% formic acid. This stock is now ready to be used for spiking.

Protocol 2: Sample Preparation and Derivatization

  • Sample Collection: Collect 100 µL of plasma, serum, or other biological fluid.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube, avoiding the protein pellet.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Derivatization: Follow steps 4-8 from Protocol 1 , but in step 6, use unlabeled Acetyl chloride .

  • Spiking with SIL-IS: To the quenched, derivatized sample, add a precise volume (e.g., 20 µL) of the working SIL-IS mixture from Protocol 1, step 9 .

  • Final Preparation: Vortex the final mixture and transfer it to an LC vial for analysis.

Visualization of the Experimental Workflow

G cluster_IS Internal Standard (IS) Preparation cluster_Sample Sample Preparation IS_Std Metabolite Standards IS_Dry Evaporate to Dryness IS_Std->IS_Dry IS_Deriv Derivatize with ¹³C-Acetyl Chloride (Heavy) IS_Dry->IS_Deriv IS_Stock Working SIL-IS Stock IS_Deriv->IS_Stock Spike Spike Sample with SIL-IS IS_Stock->Spike Precise Volume Sample_Bio Biological Sample (e.g., Plasma) Sample_Precip Protein Precipitation Sample_Bio->Sample_Precip Sample_Super Collect Supernatant Sample_Precip->Sample_Super Sample_Dry Evaporate to Dryness Sample_Super->Sample_Dry Sample_Deriv Derivatize with ¹²C-Acetyl Chloride (Light) Sample_Dry->Sample_Deriv Sample_Deriv->Spike LCMS LC-MS/MS Analysis Spike->LCMS Quant Data Processing & Quantification LCMS->Quant

Caption: Workflow for metabolite quantification using ¹³C-acetyl chloride derivatization.

LC-MS/MS Method Parameters and Data Analysis

Suggested LC-MS/MS Conditions
  • Chromatographic System: UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended. The acetyl derivatization increases the hydrophobicity of the metabolites, making them well-suited for reversed-phase separation.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would run from 5% B to 95% B over 10-15 minutes to resolve a wide range of derivatized metabolites.

  • Mass Spectrometer: Triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[14]

  • Ionization Source: Electrospray Ionization (ESI), positive mode. The acetyl group enhances positive ion formation.

  • MRM Transitions: For each metabolite, two transitions must be optimized: one for the naturally abundant ¹²C-derivative ("light") and one for the ¹³C-derivative ("heavy"). The precursor ion will be [M+H]⁺, where M is the mass of the derivatized metabolite. The product ion for acetylated amines and phenols is typically the acetyl cation fragment.

Data Presentation and Quantification

The absolute concentration of each metabolite is determined by constructing a calibration curve using the peak area ratio of the light (analyte) to heavy (SIL-IS) signals.

Calculation: Metabolite Concentration = (Area_light / Area_heavy) * [Concentration_IS] / Response_Factor

The results should be summarized in a clear, tabular format.

Table 1: Example Quantitative Data for a Plasma Sample

MetaboliteRetention Time (min)MRM Transition (Light)MRM Transition (Heavy)Peak Area Ratio (Light/Heavy)Calculated Conc. (µM)%RSD (n=3)
Dopamine4.8196.1 -> 154.1198.1 -> 156.10.850.4254.2
Tyramine5.2180.1 -> 138.1182.1 -> 140.11.220.6103.8
Serotonin6.1219.1 -> 177.1221.1 -> 179.10.540.2705.1
Tryptamine6.5203.1 -> 161.1205.1 -> 163.10.150.0756.5

Note: MRM transitions are hypothetical and must be empirically optimized.

Trustworthiness and Method Validation

The robustness of this protocol is grounded in its self-validating nature. Key validation parameters to assess include:

  • Linearity: The method should demonstrate linearity over the expected biological concentration range for each metabolite.

  • Accuracy & Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. Precision (%RSD) should be <15%, and accuracy should be within 85-115%.[10][11]

  • Derivatization Efficiency: The reaction should be optimized to proceed to completion (>95%) to ensure consistent labeling across samples and standards.

  • Matrix Effects: While the SIL-IS corrects for matrix effects, it is good practice to evaluate ion suppression/enhancement by post-infusion experiments during method development.

By using a stable isotope-labeled internal standard for every analyte, this method minimizes analytical variability and produces highly reliable, absolute quantitative data essential for rigorous scientific and clinical research.[6][8]

References

  • Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry. [Link]

  • Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. PubMed. [Link]

  • Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. Analytical Chemistry. [Link]

  • Quantitative Metabolomic Profiling Using Dansylation Isotope Labeling and Liquid Chromatography Mass Spectrometry. Springer Nature Experiments. [Link]

  • Isotopic labeling-assisted metabolomics using LC–MS. PubMed Central. [Link]

  • Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry. [Link]

  • Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization. ACS Publications. [Link]

  • 13 C-labelled yeast as internal standard for LC–MS/MS and LC high resolution MS based amino acid quantification in human plasma. PubMed. [Link]

  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. PubMed Central. [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. [Link]

  • Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. [Link]

  • Differential C-12/C-13-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome. ResearchGate. [Link]

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers. [Link]

  • A Robust Isotope Ratio LC-MS/MS Workflow for High-Throughput Metabolic Profiling of Bacteria. bioRxiv. [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PubMed Central. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]

Sources

Isotopic Labeling of Small Molecules: A Step-by-Step Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Introduction: Tracing Molecules to Illuminate Biology and Drug Development

Isotopic labeling is a powerful technique where an atom within a molecule is substituted with its isotope, creating a chemically identical but physically distinct version that acts as a tracer.[1][2] This method allows researchers to track the journey of small molecules through complex biological systems, chemical reactions, or environmental pathways.[1][2] In drug development, stable isotope labeling (using non-radioactive isotopes) is indispensable for understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4][5] By providing precise insights into metabolic fate and pharmacokinetic parameters, this technique accelerates the drug development process and enhances safety assessments.[6][7]

This guide provides a comprehensive overview of the principles, strategies, and detailed protocols for the isotopic labeling of small molecules, tailored for researchers in academia and the pharmaceutical industry.

Part I: Foundational Principles — The "Why"

Choosing the Right Isotope: A Strategic Decision

The choice of isotope is dictated by the research question, the molecular structure, and the analytical method. Stable isotopes are favored for their safety, posing no radiation risk, which is especially crucial for clinical applications.[6][7]

IsotopeNatural Abundance (%)Mass Shift (Da/atom)Key Applications & Considerations
Deuterium (²H or D) 0.015~1Metabolism Studies: Used to block sites of metabolism by leveraging the Kinetic Isotope Effect (KIE).[8][] The C-D bond is stronger than the C-H bond, slowing metabolism at that site.[8][]
Carbon-13 (¹³C) 1.1~1Metabolic Flux Analysis: Traces the backbone of molecules through metabolic pathways.[10][11][12] Minimal KIE compared to ²H.
Nitrogen-15 (¹⁵N) 0.37~1Metabolism & Proteomics: Essential for labeling nitrogen-containing compounds like amino acids, peptides, and nucleic acids.[13][14]
Oxygen-18 (¹⁸O) 0.20~2Reaction Mechanisms: Used to trace the fate of oxygen atoms in enzymatic reactions and hydrolysis studies.[15]
Strategic Labeling: Where and How to Place the Isotope

The position and number of isotopic labels are critical.

  • Site-Specific Labeling: Placing an isotope at a specific, known position in the molecule. This is crucial for mechanistic studies and for probing metabolic "soft spots."[8]

  • Uniform Labeling: All instances of a particular element are replaced with its heavy isotope (e.g., U-¹³C-glucose). This is common in metabolic flux analysis to track the fate of all carbons from a precursor.[12]

  • Kinetic Isotope Effect (KIE): The substitution of hydrogen with deuterium can significantly slow down a chemical reaction if the C-H bond cleavage is the rate-determining step.[8][16] This effect is exploited in drug design to improve metabolic stability and pharmacokinetic profiles.[8][17][18] For example, the deuterated drug deutetrabenazine (Austedo®) shows improved metabolic stability compared to its non-deuterated counterpart, allowing for less frequent dosing.[8]

Labeling Methodologies: Chemical vs. Biosynthetic

The two primary approaches to introducing isotopic labels are chemical synthesis and biosynthesis.

  • Chemical Synthesis: Offers precise control over the location of the label.[] Methods range from simple exchange reactions to complex multi-step organic synthesis.[20][21] This is the preferred method for creating internal standards for mass spectrometry.

  • Biosynthesis: Utilizes cellular machinery (e.g., bacteria, yeast, cell cultures) to incorporate labeled precursors into the final molecule.[13][22] This is particularly useful for complex natural products that are difficult to synthesize chemically.[22]

Part II: Experimental Protocols — The "How"

This section provides representative, step-by-step protocols for two common labeling strategies.

Protocol A: Chemical Labeling via Hydrogen-Deuterium Exchange (H-D Exchange)

This protocol describes a general method for deuterating active hydrogens (e.g., on -OH, -NH, -SH groups) and acidic C-H bonds.

Objective: To replace labile protons on a small molecule with deuterium for use as a mass spectrometry standard.

Materials:

  • Small molecule of interest (Analyte)

  • Deuterated methanol (CD₃OD, 99.5 atom % D)

  • Deuterated water (D₂O, 99.8 atom % D)

  • Anhydrous sodium carbonate (Na₂CO₃) or another suitable base

  • Small volume reaction vials with screw caps (e.g., 2 mL)

  • Nitrogen or Argon gas for inert atmosphere

  • Rotary evaporator or centrifugal vacuum concentrator

  • Analytical instruments: LC-MS and NMR

Step-by-Step Methodology:

  • Preparation: Dry the Analyte (e.g., 5 mg) thoroughly under high vacuum to remove any residual water.

  • Reaction Setup: Place the dried Analyte into a clean, dry reaction vial. Add a catalytic amount of a mild base like Na₂CO₃.

  • Deuterium Source Addition: Under an inert atmosphere (to prevent moisture contamination), add 1 mL of deuterated methanol (CD₃OD).

  • Reaction: Tightly cap the vial and stir the mixture at room temperature. For less reactive C-H bonds, gentle heating (e.g., 40-60°C) may be required. The reaction time can vary from 1 to 24 hours.[23]

  • Monitoring: Periodically take a small aliquot (e.g., 10 µL), dilute it with non-deuterated solvent, and analyze by LC-MS to monitor the mass shift and the extent of deuterium incorporation.

  • Work-up: Once the desired level of deuteration is achieved, remove the base by filtration or a simple work-up. Evaporate the deuterated solvent using a rotary evaporator or a stream of nitrogen.

  • Re-dissolution and Drying: To remove any remaining exchangeable deuterium that could revert, re-dissolve the residue in a non-deuterated protic solvent (e.g., methanol) and evaporate to dryness. Repeat this step 2-3 times.

  • Final Product Characterization: Dissolve the final product in a suitable solvent for analysis. Confirm the mass shift and calculate isotopic enrichment using high-resolution mass spectrometry. Use NMR spectroscopy to confirm the location of the deuterium labels.[2]

Protocol B: Biosynthetic Labeling Using a Labeled Precursor

This protocol outlines the labeling of a secondary metabolite produced by a microorganism using a ¹³C-labeled precursor.

Objective: To produce a ¹³C-labeled natural product for metabolic pathway elucidation.

Materials:

  • Microorganism strain (e.g., Streptomyces or E. coli) capable of producing the target molecule.

  • Appropriate growth medium (e.g., LB broth, YEME medium).

  • ¹³C-labeled precursor (e.g., U-¹³C-glucose, 99 atom % ¹³C).

  • Unlabeled precursor (natural abundance glucose).

  • Shaking incubator.

  • Centrifuge.

  • Solvents for extraction (e.g., ethyl acetate).

  • Analytical instruments: LC-MS and NMR.

Step-by-Step Methodology:

  • Pre-culture: Inoculate the microorganism into a small volume of standard growth medium and grow until the culture is active and in the logarithmic phase.

  • Main Culture Setup: Prepare two sets of main cultures:

    • Labeled Culture: Prepare the main growth medium, but substitute the standard carbon source with the U-¹³C-glucose.[12]

    • Control Culture: Prepare the identical medium using natural abundance glucose.

  • Inoculation: Inoculate both the labeled and control cultures with an equal amount of the pre-culture.

  • Fermentation: Grow the cultures in a shaking incubator under optimal conditions (temperature, RPM) for the production of the target metabolite. This can take several days.

  • Harvesting: Once the production phase is complete (determined by time-course analysis or other indicators), harvest the cells and/or the supernatant by centrifugation.

  • Extraction: Extract the small molecule metabolite from the cell pellet or the supernatant using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the labeled and unlabeled metabolites using standard chromatographic techniques (e.g., silica gel chromatography, HPLC).

  • Validation:

    • Mass Spectrometry: Analyze both the labeled and unlabeled purified compounds by high-resolution MS. Compare the mass spectra to confirm the mass shift corresponding to the incorporation of ¹³C atoms.[24]

    • NMR Spectroscopy: Acquire ¹³C NMR spectra. The labeled sample will show significantly enhanced signals for the carbon atoms derived from the labeled precursor, helping to map the biosynthetic pathway.[2][14]

Part III: Validation and Analysis — The "Proof"

Successful isotopic labeling requires rigorous analytical validation to confirm the identity, purity, and extent of labeling.

Mass Spectrometry (MS): Confirming the Mass Shift

MS is the primary tool for confirming successful labeling and quantifying isotopic enrichment.[2][3][24]

  • Principle: The labeled molecule will have a higher mass-to-charge ratio (m/z) than its unlabeled counterpart. High-resolution MS can easily distinguish these mass differences.

  • Data Interpretation: The mass spectrum of a labeled compound will show a distribution of isotopologues. For example, a molecule labeled with a single ¹³C will show a peak at M+1, while the unlabeled version will have its main peak at M.

  • Calculating Isotopic Purity: Isotopic purity (or enrichment) is the percentage of the compound that is enriched with the specific isotope.[25] It is calculated by analyzing the relative intensities of the isotopic peaks in the mass spectrum, often after correcting for the natural abundance of heavy isotopes in the unlabeled compound.[26][27]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Label Position

While MS confirms if labeling occurred, NMR confirms where it occurred.[2][5]

  • Principle: Different isotopes have distinct NMR properties. For example, ¹³C has a nuclear spin that can be directly detected, while deuterium (²H) is typically observed by its effect on adjacent ¹H or ¹³C signals.

  • ¹³C NMR: In ¹³C labeling, the positions of incorporation will show dramatically enhanced signals in the ¹³C NMR spectrum.

  • ¹H NMR: In deuterium labeling, the proton signal at the site of deuteration will disappear from the ¹H NMR spectrum.

Workflow for Isotopic Labeling and Validation

The entire process, from planning to final application, follows a logical workflow.

G cluster_plan Phase 1: Planning cluster_exec Phase 2: Execution cluster_val Phase 3: Validation cluster_app Phase 4: Application Plan Define Research Goal Select Isotope & Strategy Synthesis Chemical Synthesis or Biosynthesis Plan->Synthesis Purification Purification (HPLC, Chromatography) Synthesis->Purification MS Mass Spectrometry (Confirm Mass Shift, Calculate Enrichment) Purification->MS NMR NMR Spectroscopy (Confirm Label Position) Purification->NMR Application Use in Downstream Experiment (ADME, Flux Analysis, etc.) MS->Application NMR->Application

Caption: Overall workflow for isotopic labeling of small molecules.
Logical Flow of Analytical Validation

The complementary nature of MS and NMR provides a self-validating system for confirming the final labeled product.

G cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Spectroscopy Analysis Input Purified Labeled Small Molecule MS_Analysis Acquire Mass Spectrum Input->MS_Analysis NMR_Analysis Acquire ¹H / ¹³C NMR Spectra Input->NMR_Analysis MS_Result Result: Mass Shift Confirmed Isotopic Enrichment > 95% MS_Analysis->MS_Result Conclusion Conclusion: Structure and Labeling Successfully Validated MS_Result->Conclusion NMR_Result Result: Signal Change at Expected Position NMR_Analysis->NMR_Result NMR_Result->Conclusion

Sources

Application Notes & Protocols: Acetyl chloride-1-¹³C in Fluxomics and Metabolic Pathway Tracing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Metabolic flux analysis (MFA) is a cornerstone technique for quantifying the rates of intracellular metabolic reactions, providing a functional readout of the metabolic state.[1][2] Stable isotope tracers are central to this methodology, allowing researchers to follow the fate of atoms through complex biochemical networks.[3] Acetyl-Coenzyme A (Acetyl-CoA) stands as a critical nexus in cellular metabolism, linking catabolic processes like glycolysis and fatty acid oxidation with anabolic pathways such as de novo lipogenesis and the tricarboxylic acid (TCA) cycle.[4][5] Furthermore, as the sole acetyl-group donor for protein acetylation, it directly connects cellular metabolism to epigenetic regulation.[6] This guide provides a detailed exploration of Acetyl chloride-1-¹³C—a potent tracer that, when converted to its biologically compatible form, [1-¹³C]acetate, offers a direct window into the metabolic flux and fate of the acetyl-CoA pool. We will delve into the mechanistic basis, experimental design, detailed protocols, and data interpretation for leveraging this tracer to unravel complex metabolic questions in biomedical research and drug development.

Foundational Concepts: Why Trace Acetyl-CoA Directly?

The majority of ¹³C-MFA studies utilize tracers like [U-¹³C]glucose or [U-¹³C]glutamine. While incredibly powerful, these substrates undergo numerous enzymatic steps before their carbon backbones are incorporated into acetyl-CoA. This upstream processing can complicate the interpretation of acetyl-CoA-dependent fluxes.

Using a tracer that directly labels the acetyl-CoA pool, such as [1-¹³C]acetate, provides distinct advantages:

  • Causality & Directness: It bypasses the complexities of glycolysis and the pyruvate dehydrogenase (PDH) complex, offering a cleaner, more direct measurement of pathways consuming acetyl-CoA. This is crucial for studying the contribution of exogenous acetate, a nutrient source increasingly recognized for its importance in cancer metabolism.[7]

  • Pathway Dissection: It allows for the specific interrogation of cytosolic versus mitochondrial acetyl-CoA utilization. For instance, the labeling of newly synthesized fatty acids reports on the cytosolic acetyl-CoA pool, while labeling in TCA cycle intermediates can reflect the mitochondrial pool.[2][8]

  • Epigenetic Link: It provides a direct method to quantify the flux of metabolic carbon towards histone acetylation, linking nutrient availability directly to gene regulation dynamics.[6][9]

The core principle involves introducing the ¹³C-labeled precursor into the cell culture medium. The cells uptake the tracer and convert it into [1-¹³C]acetyl-CoA. The single ¹³C-labeled acetyl group is then incorporated into downstream metabolites. By measuring the mass shift in these metabolites using mass spectrometry (MS) or the positional information by nuclear magnetic resonance (NMR), we can calculate the degree of label incorporation and, consequently, the metabolic flux.[1][10][11]

Experimental Workflow: From Tracer to Flux Map

A successful ¹³C-MFA experiment is a multi-stage process that demands precision at every step. The workflow is a self-validating system where careful experimental execution ensures high-quality data for robust computational modeling.

G cluster_0 Phase 1: Experiment cluster_1 Phase 2: Analytics cluster_2 Phase 3: Computation cluster_3 Phase 4: Interpretation design Experimental Design (Tracer Selection, Time Course) labeling Cell Culture & Labeling (with [1-13C]Acetate) design->labeling quench Metabolic Quenching & Metabolite Extraction labeling->quench analysis LC-MS or GC-MS Analysis (Measure Mass Isotopologues) quench->analysis correction Data Correction (Natural Abundance) analysis->correction mfa Flux Estimation (MFA Software) correction->mfa stats Statistical Analysis (Goodness of Fit, Confidence) mfa->stats interpretation Biological Interpretation & Flux Map Visualization stats->interpretation

Figure 1. High-level workflow for ¹³C-Metabolic Flux Analysis.

Core Protocols

Protocol 1: Tracer Preparation and Cell Labeling

Expert Insight: Acetyl chloride-1-¹³C is highly reactive and will hydrolyze immediately in aqueous media. Therefore, it must first be converted to a stable, cell-permeable salt, sodium acetate-1-¹³C. This preparation is critical for experimental success.

Materials:

  • Acetyl chloride-1-¹³C

  • Anhydrous diethyl ether

  • Sodium hydroxide (NaOH), 1M solution, ice-cold

  • pH meter

  • Cell culture medium (e.g., DMEM, without sodium acetate if possible)

  • Dialyzed fetal bovine serum (dFBS)

Procedure:

  • Prepare Sodium Acetate-1-¹³C:

    • Perform in a fume hood. Slowly add Acetyl chloride-1-¹³C dropwise to a stirred, ice-cold solution of 1M NaOH. Use a molar excess of NaOH.

    • Monitor the pH, ensuring it remains basic.

    • Allow the reaction to proceed for 30 minutes on ice.

    • Carefully neutralize the solution to pH 7.4 using 1M HCl.

    • The resulting solution is your sterile stock of Sodium Acetate-1-¹³C. Determine its concentration and filter-sterilize.

  • Prepare Labeling Medium:

    • Prepare your standard cell culture medium, supplementing it with dFBS to minimize interference from unlabeled acetate in standard serum.

    • Add the Sodium Acetate-1-¹³C stock to the desired final concentration (typically 1-5 mM).

  • Cell Seeding and Labeling:

    • Seed cells in multi-well plates (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of harvest.

    • Allow cells to adhere and grow overnight in standard medium.

    • Aspirate the standard medium, wash once with pre-warmed PBS.

    • Add the pre-warmed ¹³C-labeling medium to the cells.

    • Incubate for a predetermined duration. Trustworthiness Check: The incubation time is critical. A time-course experiment (e.g., 0, 2, 4, 8, 16, 24 hours) should be performed initially to determine the point at which isotopic steady state is reached for key metabolites. This is the point where the labeling percentage of metabolites stops increasing, and it is essential for accurate stationary MFA.[5]

Protocol 2: Metabolite Extraction

Expert Insight: The goal is to instantaneously halt all enzymatic activity (quenching) to preserve the metabolic snapshot at the time of harvest. Rapidly washing away extracellular media and using an ice-cold extraction solvent are paramount.

Procedure:

  • Place the cell culture plate on ice.

  • Aspirate the labeling medium.

  • Quickly wash the cells with 2 mL of ice-cold PBS to remove extracellular tracer. Aspirate completely.

  • Immediately add 1 mL of ice-cold 80% methanol (LC-MS grade) to the well.

  • Place the plate at -80°C for at least 15 minutes to ensure cell lysis and protein precipitation.

  • Scrape the cells in the cold methanol and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Centrifuge at max speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.

  • Carefully collect the supernatant, which contains the polar metabolites. This extract is now ready for LC-MS analysis. For analysis of fatty acids (lipids), the pellet can be further processed.

Protocol 3: LC-MS Analysis of Key Metabolites

Expert Insight: The choice of analytical method depends on the target metabolite. For TCA cycle intermediates, HILIC chromatography coupled to a high-resolution mass spectrometer is ideal. For fatty acids, reverse-phase chromatography is used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap)

General LC-MS Parameters (for Palmitate, a product of fatty acid synthesis):

  • Column: C18 reverse-phase column

  • Mobile Phase A: 97:3 Water:Methanol with 10 mM Tributylamine, 15 mM Acetic Acid

  • Mobile Phase B: Methanol

  • Ionization Mode: Negative

  • Scan Mode: Full scan (m/z range covering palmitate isotopologues, e.g., 250-270 m/z)

  • Resolution: >70,000 to resolve isotopic peaks

Data Acquisition: The mass spectrometer will detect a series of peaks for each metabolite, corresponding to the different mass isotopologues. For palmitate (C16, M₀ mass ≈ 255.2), which is synthesized from 8 molecules of acetyl-CoA, labeling with [1-¹³C]acetate (which forms M+1 acetyl-CoA) can result in palmitate molecules with 0 to 8 ¹³C atoms (M+0 to M+8). The relative abundance of these peaks forms the Mass Isotopologue Distribution (MID).[3][12]

Data Analysis and Interpretation

Step 1: Correct for Natural Isotope Abundance

All atoms have a natural abundance of heavy isotopes (¹³C is ~1.1% of all carbon). This background "noise" must be mathematically removed from the raw MID data to determine the true incorporation from the tracer. Several software tools and algorithms are available for this correction.[13]

Step 2: Calculate Fractional Contribution

The corrected MID can be used to calculate the fractional contribution (FC) of the tracer to the product pool. For a polymer like palmitate, this can also be used to determine the enrichment of its precursor, acetyl-CoA. This calculation is often performed using specialized software that employs mathematical models like Isotopomer Spectral Analysis (ISA).[12]

Case Study: Probing Hypoxic Cancer Metabolism

Hypothesis: Cancer cells under hypoxia increase their reliance on exogenous acetate for fatty acid synthesis due to reduced glucose-derived pyruvate entering the TCA cycle.[14]

Experiment: A cancer cell line is cultured under normoxia (21% O₂) and hypoxia (1% O₂) and labeled with 5 mM [1-¹³C]acetate for 24 hours. Palmitate MIDs are measured by LC-MS.

Expected Results:

Mass IsotopologuePalmitate Abundance (Normoxia)Palmitate Abundance (Hypoxia)
M+060%25%
M+125%30%
M+210%25%
M+34%13%
M+41%5%
M+5<1%2%
Calculated Enrichment ~15% ~45%

Interpretation: Under normoxia, the large M+0 peak indicates that most of the acetyl-CoA used for palmitate synthesis is unlabeled, likely derived from glucose. Under hypoxia, the entire distribution shifts to the right, with significantly lower M+0 and higher abundances of M+1, M+2, M+3, etc. This demonstrates a dramatic increase in the incorporation of ¹³C from acetate into the lipogenic acetyl-CoA pool, confirming the hypothesis. The calculated enrichment of the acetyl-CoA precursor pool increases threefold from ~15% to ~45%.

G cluster_input Extracellular cluster_cell Intracellular cluster_cyto Cytosol cluster_mito Mitochondrion acetate [1-13C]Acetate (Tracer) acss2 ACSS2 acetate->acss2 Uptake mito_accoa [1-13C]Acetyl-CoA acetate->mito_accoa cyto_accoa [1-13C]Acetyl-CoA acss2->cyto_accoa acc ACC malonyl Malonyl-CoA acc->malonyl fasn FASN palmitate [13C]n-Palmitate (Fatty Acid Synthesis) fasn->palmitate cyto_accoa->malonyl 13C malonyl->palmitate 13C cs Citrate Synthase citrate [1-13C]Citrate cs->citrate mito_accoa->citrate 13C tca TCA Cycle Intermediates citrate->tca

Figure 2. Tracing the fate of ¹³C from acetate into key metabolic pathways.

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  • Fan, T. W. M., et al. (2020). Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. Industrial & Engineering Chemistry Research, 59(22), 10343-10360. [Link]

  • Liu, N., Qiao, K., & Stephanopoulos, G. (2016). ¹³C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica. Metabolic Engineering, 38, 141-149. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution ¹³C metabolic flux analysis. Nature Protocols, 14(10), 2856-2877. [Link]

  • Dai, L., et al. (2020). Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation. Methods in Molecular Biology, 2059, 139-152. [Link]

  • Sauer, U. (n.d.). ¹³C Metabolic Flux Analysis. Institute of Molecular Systems Biology, ETH Zurich. [Link]

  • Mazurek, S. (2020). Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. Molecules, 25(15), 3385. [Link]

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  • Antoniewicz, M. R. (2018). A Guide to ¹³C Metabolic Flux Analysis for the Cancer Biologist. Experimental & Molecular Medicine, 50(5), 1-13. [Link]

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  • Chandler, J. D., et al. (2024). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. bioRxiv. [Link]

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  • van Pijkeren, A., et al. (2021). Typical workflow of ¹³C labelling experiment. ResearchGate. [Link]

  • NPTEL-NOC IITM. (2019). 82 ¹³C Metabolic Flux Analysis using Mass Spectrometry | Part 1. YouTube. [Link]

  • ResearchGate. (n.d.). High-resolution ¹³C metabolic flux analysis. Request PDF. [Link]

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  • Roberts, L. D., & Clish, C. B. (2018). Targeted Metabolomic Methods for ¹³C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Current Protocols in Molecular Biology, 122, 30.7.1-30.7.15. [Link]

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Application Notes and Protocols for Mass Spectrometry Sample Preparation Using Acetyl chloride-1-13C

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of Acetyl chloride-1-¹³C as a derivatization agent for quantitative mass spectrometry (MS). Chemical derivatization is a critical step for improving the analytical properties of small molecules containing active hydrogen functional groups, such as amines, alcohols, and phenols.[1][2] The incorporation of a stable isotope, specifically Carbon-13, via acetylation offers a robust method for stable isotope dilution (SID) analysis, enabling precise and accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.[3][4][5] This document details the underlying chemical principles, step-by-step experimental procedures, data interpretation, troubleshooting, and safety considerations associated with this powerful technique.

Introduction: The Rationale for ¹³C-Acetylation in Quantitative Mass Spectrometry

In both gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry, the inherent physicochemical properties of an analyte can limit its detectability and quantification. Many biologically significant molecules, including neurotransmitters, amino acids, and pharmaceuticals, contain polar functional groups (-OH, -NH₂, -SH) that result in poor volatility, thermal instability, and low ionization efficiency.[1][6] Chemical derivatization addresses these challenges by modifying the analyte to create a derivative with more favorable characteristics for MS analysis.[2]

Acylation, the process of introducing an acyl group (R-C=O), is a common derivatization strategy.[1] Using Acetyl chloride (CH₃COCl), we can readily convert amines, alcohols, and phenols into their corresponding amides and esters. These derivatives are typically more volatile and thermally stable, making them amenable to GC-MS, and their reduced polarity can improve peak shape and retention in reversed-phase LC-MS.

The true power of this technique for quantitative studies is realized when using an isotopically labeled reagent like Acetyl chloride-1-¹³C. Stable isotope labeling is the gold standard for quantitative mass spectrometry.[3][7] By "tagging" the analyte with a heavy isotope, we introduce a specific mass shift. The Acetyl chloride-1-¹³C reagent introduces a single ¹³C atom at the carbonyl position, resulting in a derivative that is exactly 1.00335 Da heavier than the derivative formed with the natural abundance (¹²C) reagent.[8] This mass difference allows the labeled compound to serve as an ideal internal standard, as it co-elutes with the unlabeled analyte and experiences identical ionization and matrix effects, leading to highly accurate and precise quantification.[9][10]

The Chemistry of ¹³C-Acetylation

The derivatization reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on a nucleophilic atom (e.g., the nitrogen of an amine or the oxygen of an alcohol) attacks the electrophilic carbonyl carbon of Acetyl chloride-1-¹³C. The reaction releases a chloride ion and a proton, forming a stable amide or ester derivative and hydrochloric acid (HCl) as a byproduct.

To ensure the reaction proceeds to completion, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is typically added to the reaction mixture. The base neutralizes the HCl byproduct, preventing the protonation of the analyte and driving the equilibrium towards the product side.[11]

Caption: Mechanism of ¹³C-Acetylation Derivatization.

Safety First: Handling Acetyl Chloride

Acetyl chloride is a hazardous chemical that requires strict safety protocols. It is highly flammable, corrosive, and reacts violently with water, releasing toxic HCl gas.[12][13][14]

  • Personal Protective Equipment (PPE): Always handle Acetyl chloride inside a certified chemical fume hood. Wear a lab coat, tightly fitting safety goggles, a face shield, and chemical-resistant gloves (inspect gloves before use).[12][14]

  • Storage: Store the reagent tightly sealed in a cool, dry, well-ventilated area designated for flammable liquids, away from water and sources of ignition.[8][12][13] The recommended storage temperature is 2-8°C.[8]

  • Handling: Use only glass or PTFE-lined equipment. Never allow the reagent to come into contact with water or moisture.[13] Grounding is necessary to prevent static discharge.[14]

  • Disposal: Unused or excess reagent must be quenched carefully before disposal. Slowly add the reagent to a stirred, cooled solution of an alcohol (e.g., isopropanol) or a basic solution. Dispose of the neutralized waste according to your institution's hazardous waste guidelines.[12][15]

Detailed Protocol: ¹³C-Acetylation of a Primary Amine Analyte

This protocol provides a general workflow for the derivatization of a sample containing primary or secondary amines for subsequent LC-MS or GC-MS analysis. Optimization may be required based on the specific analyte and sample matrix.

Materials and Reagents
  • Acetyl chloride-1-¹³C (99 atom % ¹³C)[8]

  • Analyte sample/standard

  • Anhydrous Triethylamine (TEA) or Pyridine

  • Anhydrous solvents (LC-MS or GC grade): Acetonitrile (ACN), Dichloromethane (DCM), or Ethyl Acetate

  • Quenching solution: LC-MS grade water or Methanol

  • Extraction solvent: e.g., Ethyl Acetate

  • Reconstitution solvent: Mobile phase-compatible solvent (e.g., 50:50 Methanol:Water with 0.1% Formic Acid for LC-MS)

  • Glass reaction vials (2 mL) with PTFE-lined screw caps

  • Nitrogen gas evaporator or centrifugal vacuum concentrator

  • Vortex mixer

  • Microcentrifuge

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_cleanup Reaction Quench & Cleanup cluster_analysis MS Analysis start 1. Sample Aliquot (e.g., 50 µL plasma) extract 2. Protein Precipitation & Extraction start->extract dry1 3. Evaporate to Dryness (under N₂) extract->dry1 reconstitute 4. Reconstitute in Anhydrous Solvent + Base dry1->reconstitute add_reagent 5. Add Acetyl chloride-1-¹³C Incubate (e.g., 60°C, 30 min) reconstitute->add_reagent quench 6. Quench Reaction (e.g., add Water/Methanol) add_reagent->quench lle 7. Liquid-Liquid Extraction quench->lle dry2 8. Evaporate Organic Layer to Dryness lle->dry2 reconstitute2 9. Reconstitute for MS dry2->reconstitute2 analyze 10. Inject into LC-MS/GC-MS reconstitute2->analyze

Caption: General workflow for sample preparation using ¹³C-acetylation.
Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot your sample (e.g., 50 µL of plasma, urine, or cell lysate) into a clean glass vial.

    • If working with biological matrices, perform a protein precipitation/extraction step (e.g., add 200 µL of cold ACN, vortex, centrifuge, and collect the supernatant).

    • Evaporate the sample to complete dryness using a stream of nitrogen or a vacuum concentrator. It is critical to remove all water, as it will consume the derivatizing reagent.[16]

  • Derivatization Reaction:

    • Reconstitute the dried sample in 100 µL of an anhydrous solvent (e.g., ACN or DCM) containing the base. A common starting point is 2% (v/v) triethylamine. Vortex thoroughly.

    • Prepare a fresh solution of Acetyl chloride-1-¹³C in the same anhydrous solvent (e.g., 10 mg/mL).

    • Add 20 µL of the Acetyl chloride-1-¹³C solution to the sample vial. Cap tightly and vortex immediately.

    • Incubate the reaction mixture. Typical conditions are 30-60 minutes at 60°C. These parameters should be optimized for the specific analyte.

  • Reaction Quenching and Sample Cleanup:

    • After incubation, cool the vial to room temperature.

    • Quench the reaction by adding 50 µL of water (for LC-MS) or methanol (for GC-MS) to consume any unreacted Acetyl chloride-1-¹³C.[11][15] Vortex for 1 minute.

    • Perform a liquid-liquid extraction to separate the derivatized analyte from salts and polar byproducts. Add 500 µL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a new clean vial.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Final Preparation for MS Analysis:

    • Reconstitute the dried, derivatized sample in an appropriate volume (e.g., 100 µL) of a solvent compatible with your MS system's mobile phase (e.g., for reversed-phase LC-MS, use 50% Methanol in water with 0.1% formic acid).[17][18]

    • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for analysis.

Data Interpretation and Quantitative Analysis

The key advantage of using Acetyl chloride-1-¹³C is the generation of a stable isotope-labeled internal standard (SIL-IS) for each target analyte.[19][20]

  • Mass Shift: The derivatization adds a CH₃¹³CO- group. The mass of this group is approximately 44.016 Da. This will result in a mass increase of +1 Da compared to the derivative formed with unlabeled acetyl chloride.[8]

  • Quantification: To perform absolute quantification, a calibration curve is prepared using known concentrations of the unlabeled analyte standard. Both the calibrators and the unknown samples are derivatized with unlabeled acetyl chloride. A fixed amount of the same analyte, derivatized with Acetyl chloride-1-¹³C, is spiked into every sample and calibrator as an internal standard. The ratio of the peak area of the native analyte derivative to the peak area of the ¹³C-labeled internal standard is plotted against concentration to generate the calibration curve.

Quantitative Data Summary Table
Analyte ExampleFunctional GroupOriginal Monoisotopic Mass (Da)Mass after ¹²C-Acetylation (Da)Mass after ¹³C-Acetylation (Da)Mass Shift (Da)
AnilinePrimary Amine93.058135.068136.071+1.003
DiethylamineSecondary Amine73.089115.100116.103+1.003
PhenolPhenolic Hydroxyl94.042136.052137.055+1.003
Benzyl AlcoholPrimary Alcohol108.058150.068151.071+1.003

Note: Masses are calculated based on the addition of C₂H₂O (unlabeled) or C¹³CH₂O (labeled) and the loss of one hydrogen atom.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Peak 1. Presence of water or protic solvents in the reaction.[13] 2. Insufficient base to neutralize HCl byproduct. 3. Incomplete reaction (time/temp too low). 4. Degraded derivatization reagent.1. Ensure all solvents are anhydrous and samples are completely dry before derivatization. 2. Optimize the concentration of TEA or pyridine. 3. Increase incubation time and/or temperature. 4. Use a fresh vial of Acetyl chloride-1-¹³C; store properly.
Poor Peak Shape / Tailing 1. Excess unreacted derivatization reagent injected. 2. Incomplete derivatization of the analyte. 3. High salt content in the final sample.1. Ensure the quenching step is effective; optimize the post-derivatization cleanup (LLE or SPE). 2. Re-optimize reaction conditions (see above). 3. Ensure the cleanup step efficiently removes non-volatile salts.[16][21]
High Background Noise / Ion Suppression 1. Matrix effects from complex samples.[9] 2. Contamination from solvents or glassware. 3. Excess derivatization byproducts.1. The use of a SIL-IS should correct for this, but sample cleanup can be improved. 2. Use high-purity (LC-MS grade) solvents and thoroughly clean all glassware.[17] 3. Improve the efficiency of the LLE or SPE cleanup step.
Inconsistent Quantification 1. Inaccurate pipetting of internal standard. 2. Analyte degradation during sample prep. 3. Non-linear detector response at high concentrations.1. Use calibrated pipettes; add the SIL-IS as early as possible in the workflow.[3] 2. Keep samples on ice where possible; minimize time between steps. 3. Dilute samples to fall within the linear range of the calibration curve.

References

  • Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi - RSC Publishing. Royal Society of Chemistry. [Link]

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  • Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed. National Library of Medicine. [Link]

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  • Salty sample derivatization protocol for GC-MS. protocols.io. [Link]

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  • Derivatization Reactions and Reagents for Gas Chromatography Analysis - ResearchGate. ResearchGate. [Link]

  • 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed. National Library of Medicine. [Link]

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  • High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. SpringerLink. [Link]

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  • Differential C-12/C-13-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome - ResearchGate. ResearchGate. [Link]

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Application Notes and Protocols for Acetyl Chloride-1-¹³C in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of ¹³C-Labeling with Acetyl Chloride-1-¹³C

In the landscape of modern organic synthesis, particularly within pharmaceutical and metabolic research, the ability to trace the fate of molecules is paramount. Isotopic labeling offers a powerful lens through which to view complex biological and chemical processes. Acetyl chloride-1-¹³C, a derivative of acetyl chloride where the carbonyl carbon is the stable isotope ¹³C, stands out as a highly efficient and versatile acetylating agent for introducing a traceable isotopic label.[1][2][3]

The strategic incorporation of a ¹³C-labeled acetyl group enables researchers to unambiguously track the acetyl moiety through intricate reaction pathways and metabolic networks. This is of particular importance in drug development for studying drug metabolism, identifying metabolic bottlenecks, and elucidating mechanisms of action.[4][5] The high reactivity of the acyl chloride functional group ensures efficient acetylation of a broad range of nucleophiles, including alcohols, amines, phenols, and thiols.[1][6]

This comprehensive guide provides detailed application notes and robust protocols for the effective use of acetyl chloride-1-¹³C. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to leverage this powerful reagent in their synthetic endeavors.

Core Principles: The Nucleophilic Acyl Substitution Mechanism

The utility of acetyl chloride-1-¹³C as an acetylating agent is rooted in the nucleophilic acyl substitution reaction. The carbonyl carbon of the acetyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it a prime target for attack by a wide range of nucleophiles.[1]

The reaction proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Addition: The nucleophile attacks the electrophilic ¹³C-carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.[7]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. The result is the formation of a new ¹³C-labeled acetylated product.[7]

Caption: General mechanism of nucleophilic acyl substitution.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems, with explanations for the choice of reagents and conditions to ensure reproducibility and success.

Acetylation of Primary and Secondary Amines

The acetylation of amines to form amides is a fundamental transformation. The choice of base is critical to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[6]

Protocol: General Procedure for Amine Acetylation

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate) to a concentration of 0.1-0.5 M.

  • Base Addition: Add a non-nucleophilic base (1.1-1.5 eq.). For simple acetylations, triethylamine (TEA) is often sufficient. For less reactive amines or to accelerate the reaction, 4-(dimethylamino)pyridine (DMAP) can be used as a catalyst (0.05-0.1 eq.) in addition to TEA.[8][9]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction between the amine and acetyl chloride.

  • Addition of Acetyl Chloride-1-¹³C: Slowly add acetyl chloride-1-¹³C (1.05-1.2 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acetyl chloride and the hydrochloride salt of the base.[10]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (2 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude ¹³C-labeled amide can be purified by flash column chromatography on silica gel or by recrystallization.

Causality of Choices:

  • Inert Atmosphere: Prevents the reaction of acetyl chloride with atmospheric moisture.

  • Anhydrous Solvent: Acetyl chloride reacts vigorously with water.[11]

  • Base: Neutralizes the generated HCl, preventing the formation of the non-nucleophilic ammonium salt of the starting amine.[6] DMAP is a more potent nucleophilic catalyst than pyridine, forming a highly reactive N-acetylpyridinium intermediate, which accelerates the acylation.[8][9]

  • Cooling: Controls the exothermicity of the reaction, preventing side reactions and ensuring safety.

Acetylation of Alcohols and Phenols (Schotten-Baumann Conditions)

The Schotten-Baumann reaction is a classic method for acylating alcohols and phenols using an acyl chloride in the presence of an aqueous base.[7][12][13] This biphasic approach is particularly useful as it allows for the rapid neutralization of the HCl byproduct while the organic product remains in the organic phase.

Protocol: Schotten-Baumann Acetylation of a Phenol

  • Reaction Setup: In a round-bottom flask, dissolve the phenol (1.0 eq.) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether.

  • Aqueous Base: In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide (NaOH) (2.0-3.0 eq.).

  • Biphasic Mixture: Add the aqueous NaOH solution to the solution of the phenol and stir vigorously to create an emulsion.

  • Addition of Acetyl Chloride-1-¹³C: Slowly add acetyl chloride-1-¹³C (1.1 eq.) to the rapidly stirred biphasic mixture. The reaction is often exothermic, so maintain a controlled addition rate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the disappearance of the starting phenol by TLC.

  • Work-up:

    • Separate the organic and aqueous layers using a separatory funnel.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting ¹³C-labeled ester by flash column chromatography or distillation.

Causality of Choices:

  • Biphasic System: The aqueous base efficiently neutralizes the HCl, preventing side reactions in the organic phase. The vigorous stirring ensures sufficient interfacial area for the reaction to occur.[7]

  • Excess Base: Ensures that the phenol is deprotonated to the more nucleophilic phenoxide and that all the generated HCl is neutralized.

Schotten-Baumann_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Phenol in Organic Solvent C Combine and Stir Vigorously (Biphasic) A->C B Prepare Aqueous NaOH Solution B->C D Add Acetyl Chloride-1-13C Dropwise C->D E Stir at Room Temperature (Monitor by TLC) D->E F Separate Layers E->F G Extract Aqueous Layer F->G H Wash Organic Layer (Acid, Base, Brine) G->H I Dry and Concentrate H->I J Purify Product I->J

Caption: Workflow for Schotten-Baumann Acetylation.

Acetylation of Thiols

Thiols are excellent nucleophiles and can be readily acetylated to form thioesters. The reaction conditions are similar to those for amines and alcohols, typically requiring a base to neutralize the HCl byproduct.

Protocol: Acetylation of a Thiol

  • Reaction Setup: Dissolve the thiol (1.0 eq.) in anhydrous DCM or THF under an inert atmosphere.

  • Base Addition: Add triethylamine (1.1 eq.).

  • Cooling: Cool the solution to 0 °C.

  • Addition of Acetyl Chloride-1-¹³C: Add acetyl chloride-1-¹³C (1.05 eq.) dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor by TLC.

  • Work-up: Quench with water, and perform a standard extractive work-up as described for the amine acetylation protocol.

  • Purification: Purify the ¹³C-labeled thioester by column chromatography.

Data Presentation and Analysis

The successful incorporation of the ¹³C-label can be confirmed and quantified using various analytical techniques.

Quantitative Data Summary
Substrate ClassTypical Base/CatalystSolventTypical Yield Range
Primary AminesTEADCM85-95%
Secondary AminesTEA, DMAP (cat.)DCM/THF80-95%
Alcohols (Primary)Pyridine or TEADCM90-98%
Alcohols (Secondary)TEA, DMAP (cat.)DCM75-90%
PhenolsAq. NaOH (Schotten-Baumann)DCM/Ether85-95%
ThiolsTEADCM90-97%

Yields are representative and can vary based on the specific substrate and reaction conditions.

Analysis of ¹³C Isotopic Enrichment
  • Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful tool for determining the isotopic enrichment of the acetylated product. The mass of the ¹³C-labeled product will be one mass unit higher than the unlabeled analog. By comparing the peak intensities of the labeled (M+1) and unlabeled (M) molecular ions, the percentage of isotopic incorporation can be accurately determined.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: The most direct method to confirm the position of the label. The chemical shift of the ¹³C-labeled carbonyl carbon will be in a characteristic region.

    • ¹H NMR: The protons on the methyl group of the acetyl moiety will show coupling to the adjacent ¹³C nucleus, resulting in a characteristic doublet (¹JCH coupling). The isotopic enrichment can be estimated by comparing the integral of the ¹³C-satellites to the central peak of the unlabeled species.[14][16][17]

Table of Typical ¹³C NMR Chemical Shifts for the Acetyl Carbonyl Group

Functional GroupChemical Shift Range (ppm)
Ester (R-O-CO-CH₃)170 - 185
Amide (R₂N-CO-CH₃)173 - 178
Thioester (R-S-CO-CH₃)~190 - 205

Reference:[18][19][20][21][22]

Safety and Handling

Acetyl chloride is a hazardous substance and must be handled with appropriate safety precautions.

  • Corrosive and Lachrymator: It is extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[10] Always handle acetyl chloride in a well-ventilated chemical fume hood.

  • Flammable: Acetyl chloride is a flammable liquid. Keep away from heat, sparks, and open flames.

  • Reacts Violently with Water: It reacts vigorously with water and other protic solvents to produce HCl gas.[11] Ensure all glassware is dry and reactions are performed under an inert atmosphere.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

  • Quenching: Unreacted acetyl chloride must be quenched carefully. This can be done by slowly adding the reaction mixture to a stirred, cold solution of a weak base like sodium bicarbonate or by slowly adding an alcohol like isopropanol to the reaction mixture.[2][10][23][24]

Conclusion

Acetyl chloride-1-¹³C is a powerful and versatile reagent for the introduction of a stable isotopic label into a wide variety of organic molecules. By understanding the underlying principles of the nucleophilic acyl substitution reaction and carefully selecting the appropriate reaction conditions, researchers can achieve high yields and excellent isotopic incorporation. The protocols and data presented in this guide provide a solid foundation for the successful application of acetyl chloride-1-¹³C in organic synthesis, drug development, and metabolic research.

References

  • A Head-to-Head Comparison: 4-Dimethylaminopyridine (DMAP) vs. Pyridine as Acylation Catalysts. (n.d.). BenchChem. Retrieved from a relevant scientific supplier's technical portal.
  • Technical Support Center: Quenching Procedures for Acetoxyacetyl Chloride Reactions. (n.d.). BenchChem. Retrieved from a relevant scientific supplier's technical portal.
  • Li, Y., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 234-243. [Link]

  • Schotten–Baumann reaction. (n.d.). In Grokipedia.
  • Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7. [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Chemistry Schotten Baumann Reaction. (n.d.). SATHEE.
  • Liu, Z., et al. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236-239. [Link]

  • Varghese, R., & Kumar, S. (2014). Mild and Chemoselective Deacetylation Method Using a Catalytic Amount of Acetyl Chloride in Methanol. Request PDF.
  • Schotten-Baumann Reaction. (n.d.).
  • Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
  • Peterson, J. W., et al. (n.d.). A rapid, quantitative NMR test for oxygen-17 enrichment in water. Retrieved from a scientific preprint server or institutional repository.
  • Liu, Z., et al. (2013). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236-239. [Link]

  • Kumar, S., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 15, 1470. [Link]

  • Liu, X., et al. (2021). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Frontiers in Bioengineering and Biotechnology, 9, 733856. [Link]

  • Chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). ChemHelp ASAP [Video]. YouTube.
  • 13C NMR Chemical Shift Table.pdf. (n.d.).
  • Koh, B. (2025, August 19). Enhancing Carbon Position-Specific Isotopic Analysis via 1H NMR: Automation and Optimization. ACS Fall 2025. American Chemical Society.
  • ACETYLATION Acetyl chloride: Acetic acid. (n.d.).
  • Schotten–Baumann reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.
  • 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. (n.d.). King Fahd University of Petroleum & Minerals.
  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. (2018). Request PDF.
  • Schotten–Baumann reaction. (2020, August 1). L.S.College, Muzaffarpur.
  • A Stoichiometric Solvent-Free Protocol for Acetyl
  • A Stoichiometric Solvent-Free Protocol for Acetyl
  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (n.d.). MDPI.
  • Overview of 13c Metabolic Flux Analysis. (n.d.).
  • Mastering Acetylation: A Deep Dive into Acetyl Chloride's Reactivity. (n.d.). Retrieved from a chemical supplier's technical article.
  • Quantitative 1H NMR: Development and Potential of an Analytical Method – an Upd
  • Quenching Reactive Substances. (2006, October 27). KGROUP.
  • 13 C-metabolic flux analysis of Clostridium ljungdahlii illuminates its core metabolism under mixotrophic culture conditions. (2022). PubMed. [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng.
  • Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. (n.d.).
  • 13C-based metabolic flux analysis. (n.d.). Request PDF.
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Troubleshooting & Optimization

improving Acetyl chloride-1-13C reaction yield and efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Acetyl Chloride-1-13C

Welcome to the dedicated technical support guide for the synthesis of Acetyl chloride-1-¹³C. This resource is designed for researchers, chemists, and professionals in drug development who are looking to optimize their synthetic protocols for this valuable isotopic labeling reagent. Here, we will address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols to enhance your reaction yield, purity, and overall efficiency.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of Acetyl chloride-1-¹³C.

Q1: What are the most common methods for synthesizing Acetyl chloride-1-¹³C, and how do I choose the best one?

The synthesis of Acetyl chloride-1-¹³C typically involves the chlorination of an acetyl-1-¹³C source, most commonly Sodium acetate-1-¹³C. The choice of chlorinating agent is critical and depends on factors such as scale, desired purity, and available laboratory equipment. The three most common reagents are Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂), and Phosphorus trichloride (PCl₃).

  • Thionyl chloride (SOCl₂): A widely used reagent due to its cost-effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification. However, it can sometimes lead to the formation of sulfur-containing impurities if the reaction temperature is not carefully controlled.

  • Oxalyl chloride ((COCl)₂): Often preferred for small-scale and high-purity syntheses. The byproducts (CO, CO₂, and HCl) are all gases, making product isolation straightforward. It is generally more reactive than SOCl₂ and can be used at lower temperatures. However, it is more expensive and highly toxic.

  • Phosphorus trichloride (PCl₃): A less common choice for this specific transformation. The reaction produces phosphorous acid (H₃PO₃) as a byproduct, which is a non-volatile solid and can complicate the purification of the low-boiling point Acetyl chloride-1-¹³C.

Q2: My yields are consistently low. What are the most likely causes?

Low yields in this synthesis are typically traced back to a few key areas:

  • Presence of Moisture: Acetyl chloride is extremely sensitive to moisture and will rapidly hydrolyze back to acetic acid. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Reagents should be anhydrous.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or poor mixing of the solid Sodium acetate-1-¹³C with the chlorinating agent.

  • Product Loss During Workup: Acetyl chloride-1-¹³C is a volatile compound (boiling point ~51 °C). Significant product loss can occur during the removal of the excess chlorinating agent or during distillation if the apparatus is not properly cooled.

  • Side Reactions: Overheating when using thionyl chloride can lead to the formation of colored byproducts.

Q3: How do I confirm the purity of my final product?

A combination of analytical techniques is recommended for purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should show a singlet for the methyl protons around 2.6-2.7 ppm. The absence of a peak around 2.1 ppm indicates the absence of the starting acetic acid.

    • ¹³C NMR: Will show the labeled carbonyl carbon at approximately 170 ppm. This is the key signal to confirm the successful incorporation of the ¹³C label. The methyl carbon will appear around 34 ppm.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to determine the purity and identify any volatile impurities. The mass spectrum should show the molecular ion peak corresponding to the ¹³C-labeled product.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the synthesis.

Problem 1: Low or No Product Yield
Potential Cause Diagnostic Check Recommended Solution
Moisture Contamination Observe for fuming upon exposure to air, which indicates HCl formation from hydrolysis. Check ¹H NMR for a broad singlet corresponding to acetic acid.Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous reagents and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction and workup.
Incomplete Reaction Analyze a crude reaction aliquot by ¹H NMR. The presence of a significant peak for Sodium acetate-1-¹³C indicates an incomplete reaction.Ensure efficient stirring to maintain a good suspension of the sodium acetate salt. Consider extending the reaction time or slightly increasing the temperature (while monitoring for side reactions).
Product Volatilization The product has a low boiling point (51-52 °C).Use an efficient condenser cooled with a chilled fluid during distillation. Collect the product in a receiver flask cooled in an ice bath. Avoid using high vacuum for solvent removal.
Problem 2: Product is Discolored (Yellow or Brown)
Potential Cause Diagnostic Check Recommended Solution
Reaction Overheating This is common when using thionyl chloride without proper temperature control.Maintain the recommended reaction temperature. Add the chlorinating agent slowly to control the initial exotherm.
Impure Starting Materials Check the specifications of the starting Sodium acetate-1-¹³C and the chlorinating agent.Use high-purity, anhydrous starting materials.
Carryover of Byproducts The discoloration persists after initial workup.Purify the product by careful fractional distillation. A short path distillation apparatus is often effective.

Experimental Protocols & Methodologies

Protocol: Synthesis of Acetyl chloride-1-¹³C using Oxalyl Chloride

This protocol is recommended for achieving high purity on a laboratory scale.

Materials:

  • Sodium acetate-1-¹³C (anhydrous)

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM) (optional, as a solvent)

  • Dry glassware (oven-dried and cooled under inert gas)

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Magnetic stirrer and stir bar

  • Distillation apparatus

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser. Ensure all joints are well-sealed. Connect the top of the condenser to a gas bubbler to monitor gas evolution and maintain a positive inert atmosphere.

  • Reagent Charging: In the flask, place anhydrous Sodium acetate-1-¹³C (1.0 eq). If using a solvent, add anhydrous DCM.

  • Reaction: Begin stirring the suspension. Slowly add Oxalyl chloride (1.2 - 1.5 eq) dropwise from the dropping funnel at room temperature. The reaction is often accompanied by gas evolution (CO, CO₂).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours or until gas evolution ceases. The reaction progress can be monitored by carefully taking an aliquot and checking for the disappearance of the starting material by NMR.

  • Product Isolation: Once the reaction is complete, the product can be isolated by direct distillation from the reaction mixture. The salts will remain in the flask. It is crucial to use a well-chilled receiving flask to minimize the loss of the volatile product.

Visualizations and Diagrams

Workflow for Acetyl chloride-1-¹³C Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Sodium Acetate-1-13C setup Assemble Apparatus Under Inert Gas (N2/Ar) prep_reagents->setup prep_glass Oven-Dry All Glassware prep_glass->setup add_reagent Slowly Add Chlorinating Agent setup->add_reagent react Stir at Controlled Temperature add_reagent->react isolate Isolate Crude Product react->isolate purify Fractional Distillation isolate->purify nmr 1H and 13C NMR purify->nmr gcms GC-MS purify->gcms

Caption: General workflow for the synthesis of Acetyl chloride-1-¹³C.

Troubleshooting Low Yield: A Decision Tree

start Low Yield Observed check_moisture Check for Moisture? (Hydrolysis signs) start->check_moisture check_completion Reaction Complete? (NMR of crude) check_moisture->check_completion No solution_moisture Solution: Rigorously dry glassware & reagents. Use inert atmosphere. check_moisture->solution_moisture Yes check_workup Product Lost During Workup? check_completion->check_workup Yes solution_completion Solution: Increase reaction time/temperature or improve stirring. check_completion->solution_completion No solution_workup Solution: Use chilled receiver during distillation. Avoid high vacuum. check_workup->solution_workup Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Synthesis of ¹³C-Labeled Compounds.Journal of Labeled Compounds and Radiopharmaceuticals.
  • Organic Syntheses.An annual publication of methods for the synthesis of organic compounds. (Provides reliable and tested procedures, some of which are analogous to the synthesis of acetyl chloride).
  • Sigma-Aldrich Technical Bulletins.Product information and handling guides for reagents like Oxalyl chloride and Thionyl chloride. (Offers practical information on reagent stability, reactivity, and safety).

dealing with moisture sensitivity of Acetyl chloride-1-13C

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Acetyl chloride-1-¹³C. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling the significant moisture sensitivity of this valuable isotopic labeling reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What is Acetyl chloride-1-¹³C, and why is it so sensitive to moisture?

Acetyl chloride-1-¹³C is an isotopically labeled acetylating agent where the carbonyl carbon is the heavy isotope ¹³C. Its high reactivity, which makes it an excellent reagent for introducing an acetyl group, is also the source of its primary vulnerability: extreme sensitivity to moisture.[1]

The core issue lies in the high electrophilicity of the carbonyl carbon. This carbon is bonded to two highly electronegative atoms, oxygen and chlorine, which strongly withdraw electron density.[2] This makes the carbonyl carbon highly susceptible to attack by nucleophiles. Water, although a weak nucleophile, readily attacks this electron-deficient carbon, leading to a rapid and violent hydrolysis reaction.[2][3] This reaction produces ¹³C-labeled acetic acid and corrosive hydrogen chloride (HCl) gas.[4][5] Contact with atmospheric humidity is sufficient to initiate this decomposition, often observed as fuming when the container is opened.[4][6]

Q2: What are the immediate signs that my Acetyl chloride-1-¹³C has been compromised by moisture?

There are several clear indicators of moisture contamination:

  • Fuming in Air: The most immediate sign is the appearance of white fumes when the container is opened.[4] This is the HCl gas byproduct of the hydrolysis reaction mixing with moist air.

  • Pressure Buildup: The formation of HCl gas can cause a noticeable pressure increase inside the vial or bottle.

  • Reduced Reactivity: In experiments, you will observe poor yields or a complete failure of your acylation reaction, as the reagent has been converted to the much less reactive acetic acid.[7]

Q3: How must I store Acetyl chloride-1-¹³C to ensure its stability?

Proper storage is critical to maintaining the reagent's integrity. The primary goal is to create a completely anhydrous (water-free) and inert environment.

Storage ConditionRecommendationRationale
Atmosphere Store under an inert gas atmosphere (e.g., Argon or Nitrogen).[8][9]Prevents contact with atmospheric moisture and oxygen.
Temperature Store in a cool, dry place, typically recommended at 2-8°C.[10]Reduces vapor pressure and slows down any potential decomposition reactions.
Container Keep the container tightly sealed at all times. Use containers with high-integrity seals, such as Sure/Seal™ bottles.[8]Prevents ingress of atmospheric moisture. Opened containers must be carefully resealed.[8]
Location Store in a designated area for flammable and corrosive liquids, away from incompatible materials.[8][9]Prevents accidental reactions with materials like alcohols, bases, or oxidizing agents.[9]
Q4: What Personal Protective Equipment (PPE) is mandatory when handling Acetyl chloride-1-¹³C?

Due to its corrosive, flammable, and water-reactive nature, a stringent PPE protocol is non-negotiable.

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield are essential to protect against splashes and fumes.[8][11]

  • Hand Protection: Use butyl-rubber or other chemically resistant gloves specifically rated for acetyl chloride.[8]

  • Body Protection: A fire/flame-resistant lab coat, full-length pants, and closed-toe shoes are required.[8]

  • Respiratory Protection: All handling must be performed in a certified chemical fume hood.[8] If there is a risk of vapor inhalation, a respirator may be necessary.

Troubleshooting Guide

This section addresses specific problems that may arise during experimentation, focusing on the causal relationship between the issue and the reagent's moisture sensitivity.

Q1: My acylation reaction yield is uncharacteristically low or zero. How do I troubleshoot whether the Acetyl chloride-1-¹³C is the culprit?

A failed acylation is a common consequence of degraded Acetyl chloride-1-¹³C. The hydrolysis product, acetic acid, is not reactive under typical acylation conditions.

Logical Troubleshooting Flow:

G start Low/No Product Yield check_reagent Was a fresh vial or a properly stored aliquot of Acetyl chloride-1-¹³C used? start->check_reagent compromised Reagent likely compromised by moisture. check_reagent->compromised No test_reactivity Perform a reactivity test: Add a drop of the suspect reagent to anhydrous ethanol. check_reagent->test_reactivity Yes compromised->test_reactivity reaction_outcome Observe the reaction test_reactivity->reaction_outcome vigorous Vigorous reaction (heat, gas evolution). Reagent is likely active. reaction_outcome->vigorous no_reaction No or slow reaction. Reagent is inactive (hydrolyzed). reaction_outcome->no_reaction other_factors Investigate other experimental parameters (substrate purity, solvent dryness, catalyst activity). vigorous->other_factors

Caption: Troubleshooting workflow for a failed acylation reaction.

Explanation: The primary suspect in a failed acylation is the integrity of the acyl chloride.[12] Exposure to even trace amounts of moisture in the air, on glassware, or in solvents will convert it to acetic acid, rendering it useless for the reaction.[7][12] A simple qualitative test, such as adding a drop to anhydrous ethanol, can provide a quick diagnosis. Active acetyl chloride will react exothermically to form ethyl acetate and HCl, while hydrolyzed acetic acid will not react under these conditions.[13]

Q2: How do I correctly handle and dispense the reagent to prevent moisture contamination during my experiment?

Preventing moisture exposure during transfer is as crucial as proper storage. Standard benchtop techniques are inadequate.

Recommended Workflow for Reagent Transfer:

G cluster_transfer Transfer prep_glass Oven-dry or flame-dry all glassware. puncture_septum Puncture septum with needle connected to inert gas line. prep_solvent Use anhydrous-grade solvents. prep_inert Prepare inert atmosphere (Glovebox or Schlenk Line). withdraw Use a dry, gas-tight syringe to withdraw the required volume. puncture_septum->withdraw dispense Dispense directly into the reaction flask under a positive pressure of inert gas. withdraw->dispense

Caption: Workflow for handling Acetyl chloride-1-¹³C under an inert atmosphere.

Expert Insight: The key principle is to establish an unbroken inert atmosphere from the storage vessel to the reaction flask.[8] Never open the bottle to the air. Use a syringe to pierce the septum of a Sure/Seal™ bottle while maintaining a positive pressure of argon or nitrogen. This ensures that any gas exchange involves the inert gas, not moisture-laden lab air. All solvents must be of anhydrous grade, and glassware should be rigorously dried.[7][12]

Q3: How should I safely quench excess Acetyl chloride-1-¹³C or an entire reaction mixture containing it?

Quenching is the process of safely neutralizing the highly reactive acetyl chloride. The reaction is highly exothermic and liberates HCl gas, so it must be performed with extreme caution.[14]

Mechanism of Hydrolysis (Quenching with Water): The process is a nucleophilic acyl substitution reaction.

G reagents H₃¹³C(C=O)Cl + H₂O ts1 Tetrahedral Intermediate [H₃¹³C(C-O⁻)(Cl)(OH₂⁺)] reagents->ts1 Nucleophilic Attack products H₃¹³C(C=O)OH + HCl ts1->products Elimination of Cl⁻ & Deprotonation

Caption: Simplified reaction pathway for the hydrolysis of Acetyl chloride-1-¹³C.

Recommended Quenching Protocol: The choice of quenching agent depends on the desired workup.[13]

Quenching AgentResulting ProductProcedure Notes
Water / Ice Acetic acid-1-¹³CMost common but highly exothermic. Add the reaction mixture slowly to a separate flask containing crushed ice or a cold, stirred aqueous solution. This helps dissipate the heat generated.[13]
Methanol / Ethanol Methyl or Ethyl acetate-1-¹³CLess vigorous than water. The alcohol is added slowly to the cooled reaction mixture. This is a good option if the resulting ester does not interfere with product purification.[13]
Aqueous Base (e.g., NaHCO₃, NaOH) Sodium acetate-1-¹³CNeutralizes the HCl byproduct simultaneously. Caution: Can be very vigorous due to heat from hydrolysis and gas evolution (CO₂) from neutralization. Must be done slowly at low temperatures (e.g., 0 °C).

Crucial Safety Step: Always perform quenching in a fume hood, with the reaction vessel submerged in an ice bath to control the exotherm.[12][13]

Experimental Protocols

Protocol 1: Safe Dispensing of Acetyl chloride-1-¹³C
  • Preparation: Ensure all glassware (reaction flask, syringe, needles) is oven-dried (>120°C for at least 4 hours) and allowed to cool in a desiccator or under a stream of inert gas.[7]

  • Inert Atmosphere Setup: Assemble the reaction flask under a positive pressure of argon or nitrogen using a Schlenk line or in a glovebox.

  • Reagent Transfer: a. Place the Acetyl chloride-1-¹³C vial in a beaker for stability. b. Insert a needle connected to the inert gas manifold through the septum to create a positive pressure. c. Use a clean, dry, gas-tight syringe with a long needle to pierce the septum. d. Slowly withdraw slightly more than the required volume of liquid. e. Invert the syringe and expel the excess volume along with any gas bubbles back into the vial to ensure an accurate measurement. f. Withdraw the syringe and immediately insert it into the septum of the reaction flask. g. Slowly dispense the Acetyl chloride-1-¹³C into the reaction mixture.

Protocol 2: Quenching and Waste Neutralization
  • Preparation: Prepare a separate, larger flask containing the quenching solution (e.g., 10% aqueous sodium bicarbonate) and a stir bar. Place this flask in an ice/water bath and begin stirring.

  • Slow Addition: Using a dropping funnel or a syringe pump, add the reaction mixture containing unreacted Acetyl chloride-1-¹³C dropwise to the cold, stirred quenching solution.

  • Monitor Temperature: Monitor the temperature of the quenching flask. If it rises significantly, pause the addition until it cools.

  • Final Neutralization: After the addition is complete, continue stirring for at least 30 minutes to ensure all the acetyl chloride has been hydrolyzed.[15]

  • pH Check: Check the pH of the aqueous layer to ensure it is neutral or slightly basic before proceeding with workup or disposal. Adjust with additional base if necessary.

  • Disposal: Dispose of the neutralized mixture in accordance with local hazardous waste regulations.[13]

References

  • Novachem Pty Ltd. (2019). ACETYL CHLORIDE (1-13C, 99%) Safety Data Sheet. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Simpson, J. H. (2019). Answer to "What should I reconsider in my experiment for acyl chloride to be formed?". ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetyl chloride. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. (2013). Working with Hazardous Chemicals. Org. Synth. 2013, 90, 74-86. Retrieved from [Link]

  • Gold, M. H., & Levine, H. H. (1951). Kinetics of the Hydrolysis of Acetyl Chloride. The Journal of Chemical Physics, 19, 1425. Retrieved from [Link]

  • A Level H2 Chem. (2022, April 9). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem [Video]. YouTube. Retrieved from [Link]

  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Retrieved from [Link]

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Acetyl Chloride. Retrieved from [Link]

  • Allery Chemistry. (2015, December 12). Acylation (Acid Chloride Reactions) [Video]. YouTube. Retrieved from [Link]

  • Rodscher, M. (2018, April 1). Nucleophilic acyl substitution: hydrolysis of acid chlorides [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, October 3). Reactions of Acyl Chlorides [Video]. YouTube. Retrieved from [Link]

  • Simona Mastroianni. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low 13C Label Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated troubleshooting guide for resolving low incorporation of ¹³C labels in stable isotope tracing experiments. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in achieving desired isotopic enrichment. We will delve into the common causes of suboptimal labeling and provide systematic, field-proven solutions to enhance the accuracy and reliability of your metabolic flux analyses.

Frequently Asked Questions (FAQs)

Q1: What is a typical acceptable range for ¹³C enrichment in metabolites?

A: While the "ideal" enrichment is application-dependent, many metabolic flux analysis (MFA) studies aim for enrichments that are significantly above the natural abundance of ¹³C (~1.1%).[1] For targeted analyses, enrichments of 80-98% are often achievable in controlled cell culture experiments.[2] However, the expected level of incorporation can vary significantly based on the cell line, experimental conditions, and the specific metabolite being analyzed.[3] It's crucial to establish baseline enrichment levels for your specific experimental system.

Q2: How can I quickly assess if my labeling experiment is working at a basic level?

A: A straightforward initial check is to analyze the isotopic distribution of a key metabolite in a well-defined pathway. For instance, if you are using [U-¹³C₆]-glucose, you would expect to see a significant M+6 peak for intracellular glucose and M+3 for lactate and alanine. The absence or very low abundance of these labeled isotopologues is a clear indicator of a fundamental issue with label uptake or metabolism.

Systematic Troubleshooting Guide

Low ¹³C incorporation can stem from various stages of your experimental workflow. This guide is structured to help you systematically identify and resolve the root cause.

Phase 1: Initial Checks and Common Pitfalls

Before delving into complex experimental modifications, it's essential to rule out common oversights.

Issue: Is the ¹³C-labeled tracer itself the problem?

  • Possible Cause: Impurity or degradation of the labeled substrate.

  • Troubleshooting Steps:

    • Verify Purity and Identity: Confirm the isotopic purity and chemical identity of your tracer using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

    • Proper Storage: Ensure the labeled compound has been stored according to the manufacturer's instructions to prevent degradation.

    • Fresh Preparation: Prepare fresh stock solutions of your tracer for each experiment to avoid issues with stability in solution.

Issue: Are unlabeled carbon sources diluting the ¹³C label?

  • Possible Cause: Presence of unlabeled carbon sources in the culture medium.

  • Troubleshooting Steps:

    • Use Dialyzed Serum: Standard fetal bovine serum (FBS) contains unlabeled glucose and amino acids. Use dialyzed FBS to minimize the introduction of these unlabeled counterparts.[4]

    • Custom Media Formulation: For precise labeling, consider using custom media formulations where you have complete control over all carbon-containing components.

    • Pre-incubation Wash: Before introducing the ¹³C-labeled medium, wash the cells with a base medium lacking the carbon source you intend to label.[4] This helps to remove residual unlabeled metabolites.

Phase 2: Optimizing Cell Culture Conditions

Cellular metabolism is highly sensitive to the culture environment. Suboptimal conditions can significantly impact nutrient uptake and metabolic flux, leading to poor label incorporation.

Issue: Are the cells metabolically active and taking up the tracer?

  • Possible Cause: Low metabolic activity due to cell density, growth phase, or cell health.

  • Troubleshooting Steps:

    • Optimize Cell Density: Cell density critically influences metabolism.[5] High cell confluency can lead to contact inhibition, reducing nutrient uptake.[5] Conversely, very low density might result in insufficient biomass for analysis. Aim for a consistent cell density during the exponential growth phase for reproducible results.

    • Monitor Cell Viability: Ensure high cell viability (>95%) before and after the labeling experiment. Stressed or dying cells will have altered metabolism.

    • Adaptation Period: Allow cells to adapt to the experimental medium for a period before introducing the ¹³C tracer to avoid metabolic shocks.

Issue: Has the system reached isotopic steady state?

  • Possible Cause: Insufficient labeling time for the target metabolic pathways.

  • Troubleshooting Steps:

    • Time-Course Experiment: The time required to reach isotopic steady state varies for different metabolic pathways.[3][6] Glycolytic intermediates may reach steady state within minutes, while TCA cycle intermediates and biomass precursors can take hours.[3][7] Conduct a time-course experiment (e.g., sampling at 0, 2, 6, 12, and 24 hours) to determine the optimal labeling duration for your metabolites of interest.

    • Consider Non-Stationary MFA: If achieving a true isotopic steady state is not feasible, consider using isotopically nonstationary ¹³C metabolic flux analysis (INST-MFA), which is designed for systems sampled during the transient labeling phase.[8]

Phase 3: Analytical and Data Interpretation Considerations

Accurate assessment of ¹³C incorporation relies on robust analytical methods and correct data interpretation.

Issue: Is the analytical method sensitive and accurate enough?

  • Possible Cause: Suboptimal mass spectrometry or NMR parameters, or incorrect data processing.

  • Troubleshooting Steps:

    • Method Validation: Validate your analytical method using known standards of labeled and unlabeled metabolites to ensure accurate detection and quantification.

    • Correction for Natural Abundance: The natural abundance of ¹³C (approximately 1.1%) contributes to the mass isotopomer distribution.[1] Always correct your raw data for the natural abundance of all relevant isotopes to accurately determine the extent of experimental labeling.[7]

    • Appropriate Analytical Platform: While both MS and NMR can be used to measure ¹³C enrichment, they have different strengths.[9] MS offers higher sensitivity, while NMR can provide detailed positional information.[9] Choose the platform that best suits your experimental goals.

Issue: Are you observing unexpected labeling patterns?

  • Possible Cause: Contribution from alternative metabolic pathways or metabolic rewiring.

  • Troubleshooting Steps:

    • Comprehensive Pathway Analysis: Be aware of all potential pathways that can utilize your tracer. For example, with [U-¹³C₆]-glucose, labeled carbons can enter the pentose phosphate pathway and the TCA cycle, leading to a variety of isotopologues.[10]

    • Use of Multiple Tracers: Employing multiple, specifically labeled tracers in parallel experiments can help to resolve complex metabolic networks and provide more precise flux estimations.[11][12][13] For example, using both ¹³C-glucose and ¹³C-glutamine can help dissect the relative contributions of glycolysis and glutaminolysis to the TCA cycle.[4]

Visualizing the Troubleshooting Workflow

A systematic approach is key to efficiently diagnosing the cause of low ¹³C incorporation.

Caption: A flowchart for troubleshooting low 13C incorporation.

Data Presentation: Expected vs. Observed Enrichment

The following table provides a hypothetical example of how to structure your data to compare expected versus observed ¹³C enrichment for key metabolites when using [U-¹³C₆]-glucose.

MetaboliteExpected Major IsotopologueExpected Enrichment (%)Observed Enrichment (%)Potential Cause of Discrepancy
GlucoseM+6>95%70%Dilution from unlabeled glucose in serum
LactateM+3>90%50%Low glycolytic flux, dilution
CitrateM+2Variable15%Low PDH activity, high glutamine contribution
AspartateM+4Variable5%Long time to reach steady state

Experimental Protocol: Time-Course Analysis for Isotopic Steady State

This protocol outlines the steps to determine the optimal labeling duration for your experiment.

  • Cell Seeding: Seed cells in multiple replicate plates or flasks to allow for harvesting at different time points.

  • Pre-incubation: One hour before labeling, replace the growth medium with fresh medium containing dialyzed FBS to remove unlabeled metabolites.[4]

  • Washing: Immediately before adding the labeled medium, wash the cells once with glucose-free medium.[4]

  • Labeling: Introduce the pre-warmed ¹³C-labeled medium to the cells. This is your T=0 time point.

  • Time-Point Harvesting: Harvest cells at a series of time points (e.g., 0, 1, 4, 8, 16, 24 hours).

  • Quenching and Extraction: At each time point, rapidly quench metabolism by aspirating the medium and adding a cold quenching solution (e.g., 80% methanol).[4] Extract the metabolites according to your established protocol.

  • Analysis: Analyze the extracts by MS or NMR to determine the isotopic enrichment of your target metabolites at each time point.

  • Data Plotting: Plot the percent enrichment of each metabolite as a function of time. The point at which the enrichment plateaus indicates the time required to reach isotopic steady state.

Visualizing Metabolic Pathways

Understanding the flow of the ¹³C label through central carbon metabolism is crucial for interpreting your data.

Central_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle cluster_anaplerosis Anaplerosis Glucose 13C-Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P R5P Ribose-5P G6P->R5P Pyruvate Pyruvate F6P->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG Succinate Succinate aKG->Succinate Malate Malate Succinate->Malate Malate->Citrate Glutamine Glutamine Glutamine->aKG

Caption: Simplified overview of central carbon metabolism.

By systematically working through these troubleshooting steps, you can identify the factors limiting your ¹³C label incorporation and optimize your experimental conditions to achieve robust and reliable data for your metabolic studies.

References

  • BenchChem. (n.d.). Technical Support Center: Impact of Cell Density on α-D-Glucose-¹³C₂-1 Labeling.
  • BenchChem. (n.d.). Common pitfalls in 13C metabolic flux analysis and how to avoid them.
  • Kivisaar, M., et al. (2010). Calculation of partial isotope incorporation into peptides measured by mass spectrometry. BMC Bioinformatics.
  • BenchChem. (n.d.). Technical Support Center: Stable Isotope Labeling Experiments.
  • Antoniewicz, M. R. (2013). 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology.
  • Antoniewicz, M. R. (2013). 13C metabolic flux analysis: Optimal design of isotopic labeling experiments. ResearchGate.
  • Yuan, J., et al. (2017). Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. ACS Publications.
  • Oda, Y., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). PMC - NIH.
  • Le, A., et al. (2015). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. PubMed Central.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Top Ten Tips for Producing 13C 15N Protein in Abundance.
  • BenchChem. (n.d.). Troubleshooting low 13C incorporation from (2S,3R)-2,3,4-Trihydroxybutanal-13C-1.
  • BenchChem. (n.d.). Technical Support Center: Optimizing 13C Metabolic Labeling Experiments.
  • Rahim, A., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers.
  • Stupp, G. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers.
  • Zamboni, N., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central.
  • Jazmin, L. J., & Young, J. D. (2013). Isotopically nonstationary 13C metabolic flux analysis. Methods in Molecular Biology.
  • BenchChem. (n.d.). A Researcher's Guide to Validating ¹³C Label Incorporation in Cell Culture: A Comparative Analysis of Leading Techniques.
  • Jeucken, A., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI.

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minimizing side reactions with Acetyl chloride-1-13C

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Guide: Acetyl chloride-1-13C

From the desk of the Senior Application Scientist

Welcome to the technical support center for this compound. As a costly and highly reactive isotopic labeling reagent, its effective use is paramount to achieving high-quality, unambiguous results in your research. This guide is structured to provide rapid, actionable solutions to common challenges and in-depth troubleshooting for more complex experimental issues. My goal is to synthesize established chemical principles with field-proven insights to ensure your success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during acylation reactions with this compound.

Q1: My final product has a lower isotopic incorporation than expected. What is the likely cause?

A: The most common culprit is contamination of the this compound with its unlabeled counterpart, either from the manufacturer or through cross-contamination in the lab. Another frequent cause is partial hydrolysis of the reagent by atmospheric moisture, which forms unlabeled acetic acid-1-¹³C. This acetic acid can then participate in side reactions or complicate purification, leading to a diluted isotopic signal. Always ensure your reagents are of high purity and that you employ strictly anhydrous reaction conditions.[1][2][3]

Q2: I'm seeing a significant amount of a carboxylic acid byproduct in my reaction mixture. Why is this happening?

A: This is a classic sign of hydrolysis. This compound reacts vigorously with even trace amounts of water to form acetic acid-1-¹³C and hydrochloric acid (HCl).[4][5][6] To prevent this, all glassware must be rigorously oven or flame-dried, solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1][7][8]

Q3: My reaction is sluggish or incomplete, even with a stoichiometric amount of this compound. What can I do?

A: Several factors could be at play. First, the HCl generated during the reaction can protonate your nucleophile (e.g., an amine or alcohol), reducing its reactivity. The addition of a non-nucleophilic base, such as pyridine or triethylamine (TEA), is crucial to scavenge this HCl.[3][9][10][11] Pyridine can also act as a nucleophilic catalyst, activating the acetyl chloride to accelerate the reaction.[9][12] Second, ensure your starting materials are pure and your solvent is appropriate for the reaction.

Q4: After adding this compound, my solution turned dark, and I isolated a complex mixture of products. What went wrong?

A: Dark coloration often indicates decomposition or polymerization, which can be caused by excessive heat. Acylation reactions are typically exothermic.[13] It is critical to control the reaction temperature, often by adding the this compound solution dropwise to a cooled solution of the substrate.[7][14] For sensitive substrates, running the reaction at 0 °C or even lower temperatures is recommended.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and logical frameworks for overcoming persistent side reactions.

Issue 1: Persistent Hydrolysis and Anhydride Formation

Hydrolysis is the primary enemy in any acylation. Not only does it consume your expensive labeled reagent, but the resulting acetic acid-1-¹³C can react with remaining this compound to form acetic anhydride-1,1'-¹³C₂, further complicating the product mixture.[3][6]

G cluster_solutions Solutions A Problem: Low Yield / Carboxylic Acid Byproduct B Step 1: Glassware Preparation A->B Is glassware scrupulously dry? C Step 2: Solvent Purity B->C Oven-dried (>120°C) or flame-dried under vacuum? S1 Action: Oven-dry all glassware for >4h or flame-dry under vacuum immediately before use. B->S1 D Step 3: Reagent Handling C->D Is solvent anhydrous grade and freshly opened or distilled? S2 Action: Use sealed anhydrous solvents. For sensitive reactions, distill from a drying agent (e.g., CaH2). C->S2 E Step 4: Reaction Atmosphere D->E Is this compound handled quickly via syringe? S3 Action: Use syringe/cannula techniques. Never leave reagent vial open. D->S3 F Success: Clean Acylation E->F Is reaction run under N2 or Argon blanket? S4 Action: Use a manifold or balloon to maintain positive inert gas pressure. E->S4 G cluster_desired Desired Pathway: Acylation cluster_side Side Reaction: Acid-Base Neutralization cluster_solution Solution: HCl Scavenger AcCl CH₃-¹³COCl Product R-NH-¹³COCH₃ (Desired Amide) AcCl->Product + R-NH₂ Amine R-NH₂ HCl HCl Amine2 R-NH₂ Salt R-NH₃⁺Cl⁻ (Unreactive Salt) Amine2->Salt + HCl HCl2 HCl Base Pyridine (Base) Pyridinium Pyridine-H⁺Cl⁻ (Salt Byproduct) Base->Pyridinium + HCl HCl3 HCl

Caption: Competing reactions in amine acylation.

  • Use a Base: Always use at least one equivalent of a non-nucleophilic base like pyridine or triethylamine for each equivalent of HCl produced. Pyridine is often preferred as it can also catalyze the reaction. [9]* Order of Addition: Add the amine and the base to the solvent first. Then, slowly add the this compound solution at a low temperature (0 °C). This ensures that any generated HCl is immediately neutralized before it can react with the starting amine.

  • Solvent Choice: Use aprotic solvents like DCM, THF, or acetonitrile. Avoid protic solvents like alcohols, which would compete with the amine for the acylating agent. [15]

This guide provides a foundational framework for troubleshooting reactions with this compound. The key to success lies in meticulous preparation, rigorous exclusion of moisture, and a rational approach to reaction design based on the principles outlined above.

References

  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]

  • eSaral. (n.d.). What is the role of pyridine in the acylation. Retrieved from [Link]

  • askIITians. (2025, August 5). Pyridine acts as a base and a solvent in the acylation of amines. It. Retrieved from [Link]

  • Pearson+. (n.d.). Why is pyridine often used in acylation reactions?. Study Prep. Retrieved from [Link]

  • Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols?. r/OrganicChemistry. Retrieved from [Link]

  • ChemistryABC.com. (2023, October 7). How to Prepare Acetyl Chloride -A Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Sciencemadness Wiki. (2024, January 8). Acetyl chloride. Retrieved from [Link]

  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). acetyl chloride. Retrieved from [Link]

  • Frontiers. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. Retrieved from [Link]

  • YouTube. (2021, July 29). Mechanism of hydrolysis of Acetyl Chloride|| Organic chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • YouTube. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism. Retrieved from [Link]

  • University of Calgary. (2010, November 25). Chem263_Nov 25_notes_2010.pdf. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • PubMed Central. (2024, March 25). Reactive Carbonyl Species Scavenger: Epigallocatechin-3-Gallate. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Reddit. (2024, March 16). How to minimize side products of this reaction. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Acetyl Chloride. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

Sources

Technical Support Center: Purification of Acetyl chloride-1-13C

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Acetyl chloride-1-13C. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable isotopically labeled compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

This compound is a highly reactive and moisture-sensitive reagent.[1] Its successful purification is critical for ensuring the isotopic integrity and chemical purity required for subsequent synthetic steps and analytical applications. This guide addresses the common challenges encountered during its purification, primarily focusing on fractional distillation, the most effective method for this compound.[2]

Part 1: Frequently Asked Questions (FAQs) - Handling, Storage, and Stability

This section covers essential preliminary knowledge. Mishandling is the primary source of impurities and degradation.

Question: Why is this compound so sensitive to moisture?

Answer: Acetyl chloride reacts violently and exothermically with water, including atmospheric moisture.[3][4] This hydrolysis reaction degrades the valuable labeled product into acetic acid-1-13C and hydrochloric acid (HCl).[1] This not only results in a loss of your target compound but also introduces significant impurities that can be difficult to remove and may interfere with subsequent reactions. Therefore, all handling must be conducted under strictly anhydrous (dry) conditions.[2][5]

Question: What are the ideal storage conditions for this compound?

Answer: To maintain its purity and isotopic enrichment, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[5][6] The recommended storage temperature is typically between 2-8°C to minimize vapor pressure and reduce the rate of any potential decomposition.[7][8] Always store it in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[3][6]

Question: What are the primary impurities I should expect in a crude sample of this compound?

Answer: The most common impurities are directly related to the synthesis method and handling. These typically include:

  • Acetic acid-1-13C: The hydrolysis product.[9]

  • Hydrochloric acid (HCl): A co-product of hydrolysis and can also be dissolved in the crude product from certain synthesis routes.[9][10]

  • Unreacted Starting Materials: Depending on the synthesis, this could include acetic anhydride or phosphorous-containing reagents like phosphorous acid from a reaction with PCl3.[2][11]

  • Phosgene: A potential hazardous decomposition product in case of fire or extreme heat.[3]

The following diagram illustrates the primary degradation pathway.

G cluster_reactants Reactants cluster_products Degradation Products AC This compound Hydrolysis Hydrolysis AC->Hydrolysis Hydrolysis H2O H₂O (Moisture) H2O->Hydrolysis AA Acetic acid-1-13C HCl Hydrochloric Acid (HCl) Hydrolysis->AA Forms Hydrolysis->HCl Forms G cluster_setup Preparation cluster_process Distillation Process cluster_output Output start Crude this compound setup Assemble Dry Fractional Distillation Apparatus start->setup heat Gentle Heating & Stirring setup->heat forerun Discard Forerun (T < 50°C) heat->forerun collect Collect Product Fraction (T = 50-52°C) forerun->collect stop Stop Distillation collect->stop product Pure this compound stop->product waste High-Boiling Residue (e.g., Acetic Acid) stop->waste

Caption: Workflow for the fractional distillation of this compound.

Question: How can I verify the purity of my final product?

Answer: Several analytical techniques can be used to assess the purity of your labeled acetyl chloride:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the acetyl methyl group and help identify proton-containing impurities.

    • ¹³C NMR: This is crucial for labeled compounds. It will show a significantly enhanced signal for the carbonyl carbon at the ¹³C-labeled position, confirming the isotopic enrichment. The chemical shift for the carbonyl carbon is a key identifier. [12]* Gas Chromatography (GC): GC is an excellent method for assessing chemical purity. [1]By comparing the retention time of your sample to a standard and analyzing the peak area, you can quantify the purity and detect volatile impurities.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the characteristic carbonyl (C=O) stretch of the acid chloride.

By following these guidelines and understanding the principles behind them, you can effectively purify your this compound, ensuring the high quality required for your research and development endeavors.

References

  • Preparation of acetyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]

  • Preparation of Acetyl Chloride. (2014). Sciencemadness.org. Retrieved from [Link]

  • acetyl chloride. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ACETYL CHLORIDE (1-13C, 99%). (2019). Novachem. Retrieved from [Link]

  • METHOD FOR PRODUCING ACETYL CHLORIDE. (n.d.). Google Patents.
  • Safety Data Sheet: Acetyl chloride D3. (n.d.). Carl ROTH. Retrieved from [Link]

  • Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University. Retrieved from [Link]

  • Safety Data Sheet: Acetyl chloride. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • General procedures for the purification of Acid chlorides. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • ACETYL CHLORIDE, Ethanoyl chloride. (n.d.). Shandong Kairui Chemistry Co., Ltd. Retrieved from [Link]

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Technical Support Center: Mass Spectrometry Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common yet critical challenge in mass spectrometry (MS): incomplete derivatization . As your Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the causality behind experimental outcomes, ensuring your protocols are robust and self-validating.

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties. For gas chromatography-ma[1]ss spectrometry (GC-MS), this often means increasing volatility and thermal stability. In liquid chromatography-[2]mass spectrometry (LC-MS), derivatization can enhance ionization efficiency and improve chromatographic separation. However, when this reacti[3][4]on is incomplete, it can lead to a host of analytical problems, including poor peak shape, inaccurate quantification, and confusing spectra with multiple peaks for a single compound.

This guide provides a st[5][6]ructured approach to troubleshooting these issues, grounded in scientific principles and field-proven experience.

Troubleshooting Guide: Diagnosing and Resolving Incomplete Derivatization

Use this section to diagnose the symptoms of incomplete derivatization and implement targeted solutions.

Q1: My chromatogram shows a small, broad peak for my analyte and a large, tailing peak eluting much later. What's happening?

A1: This is a classic symptom of incomplete derivatization. The small peak represents[6] your successfully derivatized, volatile analyte, while the large, tailing peak is the underivatized, polar parent compound interacting strongly with the GC column's stationary phase.

Primary Suspects & Imm[6]ediate Actions:

  • Presence of Water: Moisture is the primary enemy of many derivatization reactions, especially silylation. Water will preferentially[6] react with silylating reagents (e.g., BSTFA, MSTFA), consuming them and preventing your analyte from reacting.

    • Solution: Ens[6]ure all glassware is rigorously dried. Use anhydrous solvents and reagents. If your sample is in an a[7]queous solution, it must be completely dried down, typically under a stream of nitrogen, before adding the derivatization reagent. Storing reagents in a des[8]iccator is also a recommended practice.

  • Insufficient Reagent Concentration: The derivatization reaction is a stoichiometric process. If there isn't enough reagent to react with all analyte molecules, the reaction will be incomplete.

    • Solution: A molar excess of the derivatizing reagent is necessary to drive the reaction to completion. As a general rule for silylation, use at least a 2:1 molar ratio of the reagent to the number of active hydrogens on your analyte.

  • Suboptimal Reaction[9] Conditions (Time & Temperature): Derivatization is a chemical reaction with its own kinetics. Insufficient time or temperature will result in an incomplete reaction.

    • Solution: Con[6]sult the literature or the reagent manufacturer's guidelines for the recommended reaction conditions for your specific analyte and functional group. Some compounds, like sterically hindered amides or carboxylic acids, may require higher temperatures and longer reaction times than simple alcohols. Optimization may be neces[9]sary.

Q2: I'm seeing mu[12]ltiple peaks for a single analyte. Is this also incomplete derivatization?

A2: Yes, this is another common manifestation. Multiple peaks can arise from partially derivatized products, especially if your analyte has multiple reactive sites (e.g., both a hydroxyl and a carboxyl group). You might see a mix of th[5][6]e fully derivatized, partially derivatized, and underivatized compound.

Causality & Troubleshooting Workflow:

The appearance of multiple peaks points to a reaction that has not proceeded to its final, stable product for all analyte molecules. The reactivity of different functional groups can vary significantly. For instance, with silylating reagents, the general order of reactivity is: alcohol > phenol > carboxylic acid > amine > amide. Steric hindrance also plays a crucial role.

Troubleshooting Decision Tree for Multiple Peaks

Start Multiple Peaks Observed for a Single Analyte Q1 Does the analyte have multiple reactive sites? Start->Q1 A1_Yes Varying Reactivity or Steric Hindrance Likely Q1->A1_Yes Yes A1_No Consider Artifact Formation or Reagent Degradation Q1->A1_No No Action1 Increase Reaction Temperature and/or Time A1_Yes->Action1 Action2 Increase Molar Excess of Reagent A1_Yes->Action2 Action3 Consider Adding a Catalyst (e.g., TMCS for silylation) A1_Yes->Action3 Action4 Check Reagent Age & Storage. Use Fresh Reagent. A1_No->Action4 Action5 Investigate Potential for Side Reactions/Artifacts A1_No->Action5

Caption: Troubleshooting logic for multiple derivatization peaks.

  • Catalysts: For slow-reacting or sterically hindered compounds, the addition of a catalyst can be highly effective. For silylation with BSTFA, trimethylchlorosilane (TMCS) is a common catalyst that increases the reactivity of the reagent. Pyridine is also often us[10]ed as a catalyst and solvent.

  • Reagent Choice: I[11]f you continue to see incomplete derivatization of a specific functional group (e.g., an amine), you may need a different type of reagent. For example, if hydroxyl groups are reacting but amines are not, a reagent specifically targeting amines might be necessary, or conditions may need to be altered significantly.

Q3: My baseline i[7]s high and noisy after derivatization. What could be the cause?

A3: A noisy or elevated baseline can often be traced back to the derivatization step.

  • Excess Derivatization Reagent: Injecting a large excess of the derivatizing reagent can cause a rising baseline and ghost peaks in subsequent runs.

    • Solution: Whi[6]le a molar excess is required for the reaction, a gross excess should be avoided. Optimize the reagent amou[6]nt. If the sample can be concentrated, you may be able to reduce the total volume of reagent used. Some protocols include a step to evaporate the excess reagent under nitrogen before reconstituting the sample in a clean solvent for injection.

  • Reagent Byproducts: The derivatization reaction produces byproducts. For example, acylation with anhydrides produces acidic byproducts that should be removed before injection to prevent column damage.

    • Solution: Und[12]erstand the reaction byproducts. For acylation, amine bases like triethylamine can be used to neutralize acidic byproducts. For silylation, byproduct[12]s are often volatile and less problematic, but it's important to be aware of them.

  • Sample Matrix Effec[13]ts: Components in your sample matrix can react with the derivatization reagent, consuming it and producing a variety of interfering byproducts.

    • Solution: A s[14][15]ample cleanup step (e.g., Solid Phase Extraction - SPE) prior to derivatization is highly recommended for complex matrices like plasma or urine. This removes many interfe[10]ring compounds, leading to a cleaner reaction and chromatogram.

Frequently Asked Questions (FAQs)

Q: How do I know if my derivatization reagent is still good?

A: Derivatization reagents, especially silylating agents, are highly sensitive to moisture and can degrade over time. Signs of degradation incl[11]ude poor derivatization efficiency (as discussed above) even with standard compounds. It is best practice to store reagents in small aliquots in a desiccator and to use a fresh vial if you suspect degradation. Running a standard analyte mix with each new batch of samples can serve as a quality control check on the reagent's performance.

Q: How long are my derivatized samples stable?

A: The stability of derivatized samples depends on the derivative itself and the storage conditions. Silylated derivatives, fo[16]r instance, are susceptible to hydrolysis and should be protected from moisture. It is generally recommend[16][17]ed to analyze samples as soon as possible after derivatization. If storage is necessary, [16]it should be at low temperatures (e.g., -20°C) in tightly sealed vials. However, a stability stud[18]y with your specific analytes is the only way to be certain.

Q: Can the sample matr[16]ix interfere with the derivatization reaction?

A: Absolutely. This is a significant issue known as the "matrix effect". Components in the sample [14][15]other than the analyte of interest can react with the derivatization reagent, suppress the reaction, or create interfering byproducts. This is particularly prob[19][20]lematic in complex biological samples. Thorough sample preparati[15]on and cleanup are crucial to mitigate these effects.

Q: Should I derivatize[21] my standards in the same way as my samples?

A: Yes, it is critical. To ensure accurate quantification, your calibration standards must be treated in the exact same manner as your unknown samples. This includes subjecting them to the same extraction, cleanup, and derivatization procedures. This approach helps to compensate for any incomplete reactions or matrix effects, as both standards and samples will be affected similarly.

Experimental Proto[19]col: General Silylation for GC-MS

This protocol provides a general workflow for the silylation of a dried organic extract containing analytes with hydroxyl, carboxyl, or amine functional groups using BSTFA with 1% TMCS as a catalyst.

Workflow for Silylation using BSTFA + 1% TMCS

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Prep1 Start with Dried Sample Extract Prep2 Ensure Glassware is Anhydrous React1 Add Anhydrous Solvent (e.g., Pyridine, Acetonitrile) Prep2->React1 React2 Add BSTFA + 1% TMCS (Molar Excess) React1->React2 React3 Vortex and Heat (e.g., 60-75°C for 30-60 min) React2->React3 React4 Cool to Room Temperature React3->React4 Analysis1 Transfer to Autosampler Vial React4->Analysis1 Analysis2 Inject into GC-MS Analysis1->Analysis2

Caption: Step-by-step silylation workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Start with a completely dry sample residue (1-10 mg) in a reaction vial. If the sample was in an a[12]queous medium, ensure all water has been removed via evaporation (e.g., under a stream of nitrogen).

  • Solvent Addition: Add an appropriate volume (e.g., 100 µL) of an anhydrous solvent to dissolve the sample. Pyridine or acetonitrile are common choices. Pyridine can also act as a catalyst.

  • Reagent Addition: [11] Add the silylating reagent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). A common volume is 100-20[10]0 µL, ensuring a molar excess.

  • Reaction: Tightly[12] cap the vial and vortex thoroughly. Heat the mixture at a temperature appropriate for your analyte, typically between 60°C and 75°C, for 30 to 60 minutes.

  • Cooling: Allow th[22][10]e vial to cool to room temperature before opening.

  • Analysis: The sample is now ready for GC-MS analysis. Transfer an aliquot to an autosampler vial if necessary.

Data Summary: Optimizing Reaction Conditions

The efficiency of a derivatization reaction is highly dependent on key parameters. The table below illustrates hypothetical results from an optimization experiment for a moderately hindered carboxylic acid.

ParameterCondition 1Condition 2Condition 3 (Optimal)Condition 4
Temperature 60°C75°C75°C 90°C
Time 30 min30 min60 min 60 min
Reagent BSTFABSTFABSTFA + 1% TMCS BSTFA + 1% TMCS
Peak Area Ratio (Derivative/Parent) 5.215.8>100 (Parent Undetectable) >100 (Potential Degradation)
Observations Significant underivatized peak remains.Small underivatized peak visible.Complete derivatization observed.Analyte degradation suspected.

This table demonstrates the systematic approach required to validate a derivatization protocol, ensuring the reaction goes to completion without causing analyte degradation.

By understanding the chemistry behind derivatization and systematically troubleshooting issues as they arise, you can develop robust and reliable methods for your mass spectrometry analyses.

References

  • Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. American Laboratory. Retrieved from [Link]

  • Kumirska, J., et al. (2013). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. Journal of Chromatography A, 1296, 164-78. Retrieved from [Link]

  • Kitson, F. G., Larsen, B. S., & McEwen, C. N. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online. Retrieved from [Link]

  • What can cause inadequate or incomplete derivatization of amino acids by AccQ-Tag reagent? (n.d.). Waters. Retrieved from [Link]

  • Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. (2013). Request PDF on ResearchGate. Retrieved from [Link]

  • GC Derivatization. (n.d.). Regis Technologies. Retrieved from [Link]

  • Perrault, F., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421. Retrieved from [Link]

  • Derivitization Preparation. (2008). Chromatography Forum. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Modern Sample Preparation for Chromatography, 393-431. Retrieved from [Link]

  • van den Ouweland, J. M., et al. (2022). Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis. Analytical and Bioanalytical Chemistry, 414(28), 8047-8056. Retrieved from [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). ResearchGate. Retrieved from [Link]

  • van den Broek, I., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 868. Retrieved from [Link]

  • Derivatization reaction optimization. (n.d.). ResearchGate. Retrieved from [Link]

  • How long we can keep our samples after derivatization prior to GC-MS analysis? (2021). ResearchGate. Retrieved from [Link]

  • Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved from [Link]

  • Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. (2013). ResearchGate. Retrieved from [Link]

  • Zaikin, V. G., & Halket, J. M. (2006). Derivatization in mass spectrometry--7. On-line derivatization/degradation. European Journal of Mass Spectrometry, 12(1), 1-13. Retrieved from [Link]

  • Derivatization of amino acids analyzed by GCMS? (2016). ResearchGate. Retrieved from [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters. Retrieved from [Link]

  • Li, Y., et al. (2014). Derivatization for liquid chromatography-mass spectrometry. TrAC Trends in Analytical Chemistry, 59, 121-131. Retrieved from [Link]

  • Lurger, M., & Pittenauer, E. (2019). Drying Enhances Signal Intensities for Global GC–MS Metabolomics. Metabolites, 9(4), 68. Retrieved from [Link]

  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization in Mass Spectrometry—2. Acylation. European Journal of Mass Spectrometry, 9(5), 421-434. Retrieved from [Link]

  • Gosetti, F., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(16), 3549. Retrieved from [Link]

  • Higashi, T., & Ogawa, S. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Metabolites, 12(9), 834. Retrieved from [Link]

  • Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. (2020). Technology Networks. Retrieved from [Link]

  • Derivatization methods for LC-MS analysis of endogenous compounds. (2015). ResearchGate. Retrieved from [Link]

  • Acylation Derivatization Reagents. (n.d.). ResearchGate. Retrieved from [Link]

  • Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry 2. Acylation. European Journal of Mass Spectrometry, 9(5), 421-34. Retrieved from [Link]

  • Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-17. Retrieved from [Link]

  • Application of chemical derivatization techniques combined with chemical ionization mass spectrometry to detect stabilized Criegee intermediates and peroxy radicals in the gas phase. (2021). ResearchGate. Retrieved from [Link]

  • Al-Masri, M., et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. Retrieved from [Link]

  • Zaikin, V. G., & Halket, J. M. (2006). Derivatization in mass spectrometry --7. On-line derivatisation/degradation. European journal of mass spectrometry (Chichester, England), 12(1), 1–13. Retrieved from [Link]

  • What Is Derivatization In GC-MS? - Chemistry For Everyone. (2023). YouTube. Retrieved from [Link]

  • Effects of moisture content on the enolization products formation in glucose–proline Maillard reaction models. (2020). Request PDF on ResearchGate. Retrieved from [Link]

  • Sample Derivatization in Separation Science. (2017). ResearchGate. Retrieved from [Link]

  • Derivatization. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Acetyl chloride-1-13C Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving Acetyl chloride-1-13C. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues encountered during acylation and other related reactions using this compound.

Q1: My Friedel-Crafts acylation reaction shows low or no product yield. What are the most likely causes?

A1: Low yields in Friedel-Crafts acylation are a frequent issue, often stemming from one of several critical factors:

  • Catalyst Inactivity: Traditional Lewis acid catalysts, particularly Aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1][2] Any water present in the solvent, reagents, or on the glassware will hydrolyze and deactivate the catalyst.[1] It is imperative to use anhydrous solvents and reagents and to thoroughly dry all glassware.[1]

  • Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylation typically requires stoichiometric amounts (or even a slight excess) of the Lewis acid catalyst.[3] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[1][3]

  • Deactivated Aromatic Substrate: The reaction will fail or proceed very slowly if your aromatic ring contains strongly electron-withdrawing (deactivating) groups such as nitro (-NO₂), cyano (-CN), or sulfonyl groups.[1][4][5] These groups reduce the nucleophilicity of the aromatic ring, hindering the electrophilic attack.

  • Substrate-Catalyst Incompatibility: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react directly with the Lewis acid catalyst.[1] The lone pair of electrons on the nitrogen or oxygen coordinates with the Lewis acid, deactivating both the catalyst and the substrate.[1][6]

Q2: I am observing the formation of multiple products. How can I improve selectivity?

A2: While Friedel-Crafts acylation is known for its high selectivity and avoidance of the poly-substitution issues common in alkylations, side products can still form.[3][5]

  • Minimizing Polyacylation: The acyl group added to the aromatic ring is deactivating, which strongly discourages a second acylation reaction.[5][7][8] However, if your starting aromatic ring is highly activated (e.g., phenol, aniline), polyacylation can sometimes occur. Using a precise 1:1 stoichiometric ratio of the acylating agent to the aromatic substrate can help minimize this.[2]

  • Controlling Regioselectivity: The choice of solvent and catalyst can influence the position (ortho, meta, para) of acylation. For instance, in reactions with naphthalene, non-polar solvents tend to favor a different isomeric product compared to polar solvents. Careful review of literature for similar substrates is recommended to select conditions that favor the desired isomer.

Q3: My reaction mixture turned dark brown or black immediately upon adding the catalyst. What does this signify?

A3: A rapid color change to dark brown or black often indicates decomposition of the starting materials or the product.[2] This is typically caused by an uncontrolled exothermic reaction. The interaction between a reactive acyl chloride and a Lewis acid can generate significant heat.[2]

Solution:

  • Temperature Control: Perform the addition of the Lewis acid catalyst and the acetyl chloride at a reduced temperature. Using an ice bath (0 °C) is standard practice.[2]

  • Slow Addition: Add the reagents dropwise or in small portions to allow the heat to dissipate and maintain control over the reaction rate.

Q4: Can I use this compound for esterification or amidation reactions? What catalyst is needed?

A4: Yes, this compound is an excellent reagent for introducing a ¹³C-labeled acetyl group onto alcohols (esterification) and amines (amidation).[9][10]

  • Catalyst-Free Reactions: Acyl chlorides are highly reactive acylating agents.[11][12] Unlike reactions with carboxylic acids, they typically do not require an acid catalyst to react with alcohols or amines.[12][13]

  • Use of a Base: The reaction produces hydrogen chloride (HCl) as a byproduct.[10][14] This can protonate amine nucleophiles, rendering them unreactive. Therefore, a non-nucleophilic base like pyridine or triethylamine (TEA) is almost always added to the reaction mixture to neutralize the HCl as it forms.[15] For reactions with primary or secondary amines, using two equivalents of the amine reactant can also work, where one equivalent acts as the nucleophile and the second acts as the base.[15]

Part 2: Troubleshooting Guide: Friedel-Crafts Acylation

This guide provides a systematic approach to diagnosing and solving problems specifically within the context of Friedel-Crafts acylation using this compound.

Workflow for Diagnosing Low Yield

The following diagram outlines a logical decision-making process for troubleshooting a low-yielding Friedel-Crafts acylation reaction.

G start Low Yield Observed catalyst_check Step 1: Verify Catalyst Integrity start->catalyst_check catalyst_check->start Replace catalyst, use inert atmosphere anhydrous_check Step 2: Confirm Anhydrous Conditions catalyst_check->anhydrous_check Catalyst is fresh & handled properly anhydrous_check->start Dry solvents/glassware, rerun experiment substrate_check Step 3: Assess Substrate Compatibility anhydrous_check->substrate_check All reagents/glassware are rigorously dry substrate_check->start Modify or change substrate conditions_check Step 4: Optimize Reaction Conditions substrate_check->conditions_check Substrate is suitable (not deactivated) success Reaction Optimized conditions_check->success Temperature, time, & stoichiometry are optimal

Caption: A troubleshooting workflow for low-yield Friedel-Crafts reactions.

Catalyst Selection and Handling

While AlCl₃ is the classic catalyst, modern alternatives can offer advantages in terms of handling and reusability.

Catalyst TypeExamplesProsConsKey Considerations
Traditional Lewis Acids AlCl₃, FeCl₃, BF₃High reactivity, low cost.[4][6]Highly moisture-sensitive, requires stoichiometric amounts, corrosive, difficult workup.[1][3]Must be handled under inert atmosphere (N₂ or Ar). Use a fresh, unopened bottle if possible.[2]
Solid Acid Catalysts Zeolites (HBEA, HY), Montmorillonite claysReusable, environmentally friendlier, easier separation from reaction mixture.[16]Often require higher temperatures, can be prone to deactivation, may have lower activity than Lewis acids.[16]Pore size and acidity of the zeolite must be matched to the substrate for optimal results.[16]
Metal Oxides Zinc Oxide (ZnO)Can be used in catalytic amounts, reusable, works under mild/solvent-free conditions.[17]May have limited substrate scope compared to strong Lewis acids.A greener alternative worth exploring for activated and unactivated aromatic compounds.[17]

Part 3: Experimental Protocols & Mechanisms

Protocol: General Procedure for Friedel-Crafts Acylation

This protocol provides a standardized workflow for the acylation of a neutral aromatic substrate (e.g., Toluene) with this compound.

Materials:

  • Anhydrous Toluene (or other aromatic substrate)

  • This compound

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) as solvent

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous Magnesium sulfate (MgSO₄)

  • Oven-dried glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Assemble a flame- or oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Catalyst Suspension: Under a positive pressure of inert gas, charge the flask with anhydrous Aluminum chloride (1.1 equivalents). Add anhydrous DCM to create a stirrable slurry.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the substrate solution dropwise to the stirred AlCl₃ slurry over 15-20 minutes, maintaining the temperature at 0 °C.

  • Acyl Chloride Addition: Add this compound (1.05 equivalents) to the dropping funnel. Add it dropwise to the reaction mixture over 20-30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress using an appropriate method (e.g., TLC or GC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[1] This step is highly exothermic and will decompose the aluminum chloride complex.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine all organic layers. Wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or distillation.[1]

Reaction Mechanism: Formation of the ¹³C-Labeled Acylium Ion

The key to the Friedel-Crafts acylation is the in-situ generation of a highly electrophilic acylium ion. The ¹³C label remains at the carbonyl carbon throughout the reaction.

Caption: Generation of the ¹³C-labeled acylium ion electrophile.[5][7][18]

References

  • BenchChem. (n.d.). Managing catalyst deactivation in Friedel-Crafts reactions.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Martins, L., et al. (2008). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications.
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • LibreTexts Chemistry. (2024). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • The Organic Chemistry Portal. (n.d.). Acetyl Chloride - Common Organic Chemistry.
  • Chem Not Cheem. (n.d.). Reactions of Acyl halide.
  • Chemcess. (2025). Acetyl Chloride: Properties, Reactions, Production And Uses.
  • Nandi, K. K., et al. (2018). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate.
  • Townshend, J. (2021). Year 13 Organic Chemistry Revision - Reactions of acyl chlorides. YouTube.
  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.
  • Wikipedia. (n.d.). Acyl chloride.
  • Sciencemadness Wiki. (2024). Acetyl chloride.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Acylation Reactions with 1-Naphthoyl Chloride.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • Alpha Atoms. (2023). Acyl chloride naming, formation and reactions. YouTube.
  • LibreTexts Chemistry. (2023). Reactions of Acyl Chlorides with Primary Amines.
  • MaChemGuy. (2016). Reactions of Acyl Chlorides. YouTube.
  • Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.

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Validation & Comparative

A Comprehensive Guide to Validating the 13C Labeling Efficiency of Acetyl chloride-1-13C

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals leveraging stable isotope labeling, the precise knowledge of isotopic enrichment is not merely a technical detail—it is the bedrock of quantitative accuracy. Acetyl chloride-1-13C is a powerful reagent for introducing a ¹³C-labeled acetyl group onto a wide range of molecules, enabling the tracing of metabolic pathways and the quantification of biomolecules. However, the assumption of 100% labeling efficiency can lead to significant errors in data interpretation. This guide provides a comprehensive, in-depth comparison of methodologies to validate the ¹³C labeling efficiency of Acetyl chloride-1-¹³C, ensuring the integrity and reproducibility of your experimental results.

The Critical Importance of Validating Labeling Efficiency

This guide will focus on two primary, robust analytical techniques for this validation: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each method, provide detailed experimental protocols, and compare their relative strengths and weaknesses.

Experimental Design: A Self-Validating Workflow

A robust validation workflow is designed to be self-validating, minimizing ambiguity and providing orthogonal confirmation of the results. The overall process involves the derivatization of a simple, well-characterized standard compound with Acetyl chloride-1-¹³C, followed by analysis of the resulting product by both NMR and MS.

G cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis cluster_validation Validation reagent This compound derivatization Derivatization Reaction reagent->derivatization standard Standard Analyte (e.g., n-butanol) standard->derivatization product 13C-labeled n-butyl acetate derivatization->product nmr NMR Analysis product->nmr ms MS Analysis product->ms efficiency Calculate Labeling Efficiency nmr->efficiency ms->efficiency comparison Compare NMR and MS Results efficiency->comparison

Caption: Overall workflow for validating the ¹³C labeling efficiency of Acetyl chloride-1-¹³C.

Part 1: Derivatization of a Standard Analyte

The choice of a standard analyte is critical. It should be simple, readily available in high purity, and possess a functional group that reacts cleanly and efficiently with acetyl chloride. A primary alcohol, such as n-butanol, is an excellent choice due to its straightforward reaction to form an ester, n-butyl acetate.

Experimental Protocol: Derivatization of n-butanol

This protocol is adapted from established acylation procedures.[2][3]

  • Preparation: In a clean, dry vial equipped with a magnetic stir bar, dissolve n-butanol (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or diethyl ether.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution. The base will neutralize the HCl byproduct of the reaction.

  • Acylation: Slowly add Acetyl chloride-1-¹³C (1.2 equivalents) to the stirred solution at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to proceed for at least 2 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if desired.

  • Workup: Quench the reaction by adding a small amount of water. Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: For highly accurate validation, purification of the resulting ¹³C-labeled n-butyl acetate is recommended, typically by flash column chromatography, to remove any unreacted starting materials or byproducts.

Caption: Derivatization of n-butanol with Acetyl chloride-1-¹³C.

Part 2: Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and is inherently quantitative when appropriate experimental parameters are used.[4][5][6]

Principle of ¹³C Labeling Efficiency Determination by ¹H NMR

The most direct way to determine the ¹³C labeling efficiency using ¹H NMR is by analyzing the ¹³C satellites of the acetyl methyl protons. Protons on a carbon adjacent to a ¹³C atom will exhibit a coupling (¹JCH), resulting in satellite peaks flanking the main peak from protons attached to ¹²C.[7][8][9][10][11] The ratio of the integral of the satellite peaks to the total integral of the methyl proton signal directly corresponds to the ¹³C enrichment.

Experimental Protocol: Quantitative ¹H NMR
  • Sample Preparation: Prepare a solution of the purified ¹³C-labeled n-butyl acetate in a deuterated solvent (e.g., CDCl₃) at a suitable concentration for NMR analysis.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. This is crucial for quantitative accuracy.

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio, especially for the satellite peaks.

  • Data Processing:

    • Apply a gentle line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shapes.

    • Carefully phase and baseline correct the spectrum.

    • Integrate the main acetyl methyl peak and its ¹³C satellites.

Data Analysis and Interpretation

The ¹³C labeling efficiency is calculated as follows:

% ¹³C Efficiency = [ (Integral of ¹³C Satellites) / (Integral of Main Peak + Integral of ¹³C Satellites) ] * 100

ParameterExample Value
Integral of Main Acetyl Peak (¹²C)95.5
Integral of ¹³C Satellites4.5
Calculated ¹³C Efficiency 4.5 / (95.5 + 4.5) * 100 = 4.5%

Note: This example is for illustrative purposes. The expected efficiency for a 99 atom % ¹³C reagent should be close to 99%.

Part 3: Validation by Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). It can readily distinguish between the unlabeled and ¹³C-labeled derivatized product. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[12][13][14]

Principle of ¹³C Labeling Efficiency Determination by MS

The ¹³C-labeled n-butyl acetate will have a molecular weight that is one Dalton higher than its unlabeled counterpart. By measuring the relative intensities of the molecular ions (or characteristic fragment ions) of the labeled (M+1) and unlabeled (M) species, the ¹³C labeling efficiency can be determined.

Experimental Protocol: GC-MS Analysis

GC-MS is well-suited for the analysis of volatile compounds like n-butyl acetate.

  • Sample Preparation: Prepare a dilute solution of the purified ¹³C-labeled n-butyl acetate in a volatile organic solvent (e.g., ethyl acetate).

  • Instrumentation:

    • Use a GC-MS system with an appropriate column for separating the analyte from any residual solvent or impurities.

    • Optimize the GC temperature program to achieve good chromatographic peak shape.

    • Acquire the mass spectrum in full scan mode to observe the molecular ion and fragmentation pattern.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to n-butyl acetate.

    • Identify the molecular ion (or a suitable fragment ion) for both the unlabeled (M) and labeled (M+1) species.

    • Determine the peak intensities for the M and M+1 ions.

Data Analysis and Interpretation

The ¹³C labeling efficiency is calculated as follows:

% ¹³C Efficiency = [ (Intensity of M+1 ion) / (Intensity of M ion + Intensity of M+1 ion) ] * 100

Ionm/z (Example)Relative Intensity
Unlabeled Molecular Ion (M)1161.0
¹³C-labeled Molecular Ion (M+1)11799.0
Calculated ¹³C Efficiency 99.0 / (1.0 + 99.0) * 100 = 99.0%

Note: It is important to correct for the natural abundance of ¹³C in the unlabeled standard when performing high-precision measurements.

Comparison of NMR and MS for Validation

FeatureNMR SpectroscopyMass Spectrometry
Principle Measures nuclear spin propertiesMeasures mass-to-charge ratio
Quantitation Inherently quantitative with proper parametersCan be quantitative, but may be affected by ionization efficiency
Sensitivity LowerHigher
Sample Prep Simple, non-destructiveMay require more extensive sample preparation
Instrumentation Higher cost and complexityMore widely available
Confirmation Provides structural confirmationProvides mass confirmation

Comparison with Alternative ¹³C-Acetylation Reagents

While Acetyl chloride-1-¹³C is a common and effective reagent, other alternatives exist.

ReagentProsCons
Acetyl chloride-1-¹³C Highly reactive, good for a wide range of functional groups.[2][3]Moisture sensitive, generates corrosive HCl byproduct.
Acetic anhydride-1,1'-¹³C₂ Less volatile and easier to handle than acetyl chloride.Less reactive, may require heating or longer reaction times.
Sodium acetate-1-¹³C Inexpensive, stable solid.Requires activation to a more reactive species for acylation.

Cambridge Isotope Laboratories, Inc. (CIL) and Sigma-Aldrich are major suppliers of these reagents.[15][16][17][18][19]

Troubleshooting and Considerations

  • Incomplete Derivatization: Ensure the reaction goes to completion to avoid isotopic fractionation, where the unlabeled species might react at a slightly different rate than the labeled one.

  • Isotopic Scrambling: While unlikely with acetyl chloride, be aware of potential side reactions that could lead to the loss or migration of the ¹³C label.[20]

  • Natural Abundance Correction: For high-accuracy MS measurements, the contribution of natural ¹³C abundance to the M+1 peak of the unlabeled species must be subtracted.

  • Reaching Isotopic Steady State: In metabolic labeling experiments, it's crucial to ensure the system has reached an isotopic steady state for accurate flux analysis.[20]

Conclusion

References

  • Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (n.d.). National Institutes of Health.
  • A roadmap for interpreting 13C metabolite labeling patterns from cells. (n.d.). PubMed Central.
  • NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. (2010, May 11). National Institutes of Health.
  • Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. (n.d.). ACS Publications.
  • Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. (n.d.). PubMed Central.
  • NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. (n.d.). ACS Publications.
  • Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry. (2024, January 11). PubMed Central.
  • NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. (2010, May 11). ACS Publications.
  • Isotope labeling pattern study of central carbon metabolites using GC/MS. (n.d.). Sigma-Aldrich.
  • Minimizing isotopic scrambling in 13C labeling experiments. (n.d.). Benchchem.
  • 13C Satellite-Free 1H NMR Spectra. (2017, October 30). ACS Publications.
  • 13C Satellite-Free 1H NMR Spectra. (2017, October 30). ACS Publications.
  • NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. (2023, April 1). PubMed Central.
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  • Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. (n.d.). PubMed Central.
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  • Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. (2021, January 29). OSTI.GOV.
  • Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. (2019, April 10). PubMed Central.
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A Comparative Guide to Acetylating Agents: The Unique Role of Acetyl chloride-1-13C in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis and drug development, acetylation stands as a fundamental and versatile transformation.[1] This process, the introduction of an acetyl group (CH₃CO-) into a molecule, is pivotal for everything from protecting functional groups during complex syntheses to enhancing the bioavailability of pharmaceutical agents.[1][2][3] The choice of acetylating agent is a critical decision that dictates reaction efficiency, selectivity, and the overall success of a synthetic strategy.

This guide provides an in-depth comparison of Acetyl chloride-1-¹³C with its more conventional counterparts, primarily acetic anhydride. We will explore the trade-offs between reactivity and selectivity, examine the practical implications of byproduct formation, and highlight the unique experimental avenues opened by isotopic labeling.

The Competitors: A Look at Reactivity and Byproducts

The most common acetylating agents used in laboratory and industrial settings are acetyl chloride and acetic anhydride.[2][4] Their fundamental difference lies in the leaving group attached to the acetyl carbonyl: a chloride ion (Cl⁻) for acetyl chloride and an acetate ion (CH₃COO⁻) for acetic anhydride. This seemingly small difference has profound consequences for their chemical behavior.

Acetyl Chloride: The Highly Reactive Workhorse

Acetyl chloride is renowned for its high reactivity, which often translates to faster reaction times and high yields.[5] This heightened reactivity stems from the fact that the chloride ion is an excellent leaving group. However, this power is a double-edged sword. The vigorous nature of the reaction can lead to lower selectivity, especially with complex molecules possessing multiple potential reaction sites.[5][6][7]

A significant practical challenge with acetyl chloride is its byproduct: corrosive hydrogen chloride (HCl) gas.[5][8] This necessitates careful handling in well-ventilated areas and often requires the use of a base to neutralize the acid, which can complicate the reaction workup and purification.[9]

Acetic Anhydride: The Milder, More Selective Alternative

Acetic anhydride is generally less reactive than acetyl chloride but offers a more controlled and often more selective acetylation.[5][10] Its byproduct, acetic acid, is significantly less corrosive and easier to manage and remove than HCl, often through simple distillation or aqueous extraction.[8][10][11] This, combined with its greater ease of handling and lower cost, makes acetic anhydride the preferred reagent in many large-scale and industrial applications.[5][8]

The general reactivity trend for common acetylating agents is: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids .[12]

The ¹³C Advantage: Why Isotopic Labeling Matters

Acetyl chloride-1-¹³C is chemically identical in reactivity to its unlabeled counterpart. Its true value lies in the stable, non-radioactive ¹³C isotope strategically placed at the carbonyl carbon.[13] This isotopic label transforms the molecule from a simple reagent into a powerful analytical probe for a variety of advanced applications.

  • Drug Metabolism and Development : In pharmaceutical research, tracking how a drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial.[14] By using a ¹³C-labeled acetylating agent to synthesize a drug candidate, researchers can use techniques like mass spectrometry to trace the metabolic fate of the acetyl group, providing invaluable insights into how the body processes the compound.[13][15]

  • NMR Spectroscopy : The natural abundance of ¹³C is only about 1.1%.[] Enriching a specific position in a molecule with ¹³C dramatically enhances the signal in ¹³C NMR spectroscopy.[][17][18] This allows for:

    • Mechanistic Studies : Following the ¹³C label through a reaction sequence to elucidate complex reaction mechanisms.

    • Structural Elucidation : Simplifying complex spectra and confirming the connectivity of atoms within a molecule.[19][20]

    • Quantitative Analysis : Enabling precise quantification of molecules in a complex mixture from a single ¹³C NMR spectrum.[20]

Performance Comparison: A Quantitative Look

The choice of an acetylating agent often involves a trade-off between reaction speed and selectivity. The following table summarizes experimental data for the acetylation of benzyl alcohol, demonstrating the superior speed of acetyl chloride.

Parameter Acetyl chloride-1-¹³C Acetic Anhydride Isopropenyl Acetate
Reactivity Very High[5][10]High[5]Moderate
Selectivity Moderate to Low[6][7]High[5]High
Byproduct Hydrogen Chloride (HCl)[5]Acetic Acid (CH₃COOH)[5]Acetone (CH₃COCH₃)[1]
Handling Fumes, corrosive, moisture-sensitive[6][9]Less corrosive, easier to handle[6][8]Volatile, but produces a benign byproduct[1]
Key Advantage High reactivity; Isotopic label for analytical studies[13][21]Cost-effective, manageable byproduct, high selectivity[8]"Green" alternative, easily removable byproduct[1]

Experimental Data: Acetylation of Benzyl Alcohol

EntryAcylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
1Acetyl ChlorideZnCl₂Solvent-free300.398%[12]
2Acetic AnhydrideZnCl₂Solvent-free300.595%[12]

General Mechanism of Acetylation

Acetylation of nucleophiles like alcohols, phenols, or amines proceeds via a nucleophilic acyl substitution mechanism. The key steps are consistent whether using acetyl chloride or acetic anhydride, with the primary difference being the nature of the leaving group.

Caption: General mechanism of nucleophilic acyl substitution for acetylation.

Experimental Protocol: General Acetylation of an Amine

This protocol provides a representative workflow for the acetylation of a primary aromatic amine, such as aniline, using acetic anhydride.[22] The causality behind each step is explained to ensure a self-validating and reproducible experiment.

Experimental_Workflow A 1. Dissolution Dissolve amine (1 eq) in water. Add HCl to form the soluble hydrochloride salt. B 2. Acetylation Add Acetic Anhydride (1.2 eq). Immediately add Sodium Acetate solution. A->B Ensures amine is in solution for reaction C 3. Precipitation & Isolation Cool mixture in an ice bath. Collect the precipitated acetanilide via vacuum filtration. B->C Sodium acetate neutralizes acid byproduct, promoting product precipitation D 4. Purification Recrystallize the crude product from a suitable solvent (e.g., water/ethanol). C->D Removes unreacted starting materials and soluble impurities E 5. Characterization Analyze by TLC, melting point, and IR spectroscopy. D->E Confirms purity and identity of the final product

Sources

A Head-to-Head Comparison for Isotopic Labeling: Acetyl Chloride-1-¹³C vs. Acetic Anhydride-1,1'-¹³C₂

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal ¹³C-Acetylating Agent for Mass Spectrometry and NMR-Based Research

In the landscape of modern proteomics, metabolomics, and drug development, the precise tracking and quantification of molecules are paramount. Stable isotope labeling, followed by analysis with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, has become an indispensable technique. The introduction of a ¹³C-acetyl group is a common and effective strategy for derivatizing amines and hydroxyls, enabling accurate quantification and structural elucidation. Two primary reagents are available for this purpose: Acetyl chloride-1-¹³C and Acetic anhydride-1,1'-¹³C₂. While both accomplish the same fundamental task of introducing a ¹³C-labeled acetyl group, their distinct chemical properties lead to significant differences in reactivity, handling, byproduct formation, and ultimately, their suitability for specific applications. This guide provides an in-depth, objective comparison to assist researchers in making an informed decision for their labeling experiments.

At a Glance: Key Differences and Core Properties

The choice between Acetyl chloride-1-¹³C and Acetic anhydride-1,1'-¹³C₂ hinges on a trade-off between reactivity and ease of use. Acetyl chloride is a more potent acetylating agent, often leading to faster reactions, while acetic anhydride offers a milder, more controlled, and often more selective approach.

PropertyAcetyl chloride-1-¹³CAcetic anhydride-1,1'-¹³C₂
Molecular Formula CH₃¹³COCl(CH₃¹³CO)₂O
Molecular Weight 79.49 g/mol 104.07 g/mol
Reactivity Very HighHigh
Byproduct Hydrogen Chloride (HCl)Acetic Acid (CH₃COOH)
Handling Highly corrosive, volatile, moisture-sensitiveCorrosive, moisture-sensitive
Mass Shift per Acetyl Group +1 Da+2 Da

The Chemistry of Acetylation: A Mechanistic Overview

Both reagents introduce the ¹³C-acetyl group via a nucleophilic acyl substitution reaction. The target is typically a primary amine (e.g., the N-terminus of a peptide or the ε-amino group of a lysine residue) or a hydroxyl group.

Acetylation with Acetyl Chloride-1-¹³C

Acetyl chloride's high reactivity stems from the excellent leaving group ability of the chloride ion. The carbonyl carbon is highly electrophilic due to the inductive effect of both the oxygen and chlorine atoms.

Acetylation mechanism using Acetyl chloride.
Acetylation with Acetic Anhydride-1,1'-¹³C₂

Acetic anhydride is less reactive than acetyl chloride because the acetate ion is a less effective leaving group than the chloride ion. The reaction still proceeds efficiently, especially with the aid of a base catalyst.

Acetylation mechanism using Acetic anhydride.

Performance Comparison: A Data-Driven Analysis

While both reagents are effective, their performance characteristics differ significantly, influencing the choice for a particular experiment.

Reaction Kinetics and Yield

Acetyl chloride's higher reactivity generally translates to faster reaction times and, in some cases, higher yields, particularly with less reactive nucleophiles. A comparative study on the acetylation of various alcohols and phenols demonstrated that acetyl chloride consistently achieves high yields in significantly shorter reaction times compared to acetic anhydride.[1] For example, the acetylation of 1-octanol with acetyl chloride reached a 95% yield in just 10 minutes, whereas acetic anhydride required 60 minutes to achieve a 92% yield under the same conditions.[1]

However, this heightened reactivity can be a double-edged sword. With sensitive substrates, such as peptides containing multiple nucleophilic side chains, the aggressive nature of acetyl chloride can lead to a higher propensity for side reactions.[2][3] Acetic anhydride, being milder, often provides a more controlled reaction, which can ultimately lead to higher yields of the desired product in complex systems.[2]

Stoichiometry and Selectivity

A critical consideration in labeling peptides and proteins is the potential for unwanted side reactions, such as the O-acetylation of serine, threonine, or tyrosine residues. The high reactivity of acetyl chloride increases the likelihood of these off-target modifications, especially under harsh conditions.[2] Acetic anhydride generally offers higher selectivity for the more nucleophilic primary amines (N-terminus and lysine side chains) over the hydroxyl groups of serine, threonine, and tyrosine, particularly when reaction conditions like pH and temperature are carefully controlled.[4]

The byproduct of the acetyl chloride reaction, hydrochloric acid, can also impact selectivity. The generated HCl will protonate unreacted amine groups, rendering them non-nucleophilic and effectively halting the reaction unless a base is added to neutralize the acid.[5] This can complicate achieving complete labeling and may require the use of excess reagent and base.

Practical Considerations for the Researcher

Beyond the chemical reactivity, several practical aspects of using these reagents are crucial for experimental success.

Experimental Workflow and Sample Preparation

The differing byproducts of the two reagents necessitate distinct downstream sample processing steps.

Workflow for Acetic Anhydride-1,1'-¹³C₂ Labeling:

G start Peptide/Protein Sample in Bicarbonate Buffer (pH ~8) add_reagent Add Acetic Anhydride-1,1'-¹³C₂ (dissolved in an organic solvent like Methanol) start->add_reagent incubate Incubate at Room Temperature add_reagent->incubate quench Quench Reaction (e.g., with hydroxylamine or by acidification) incubate->quench cleanup Desalting/Cleanup (e.g., C18 solid-phase extraction) quench->cleanup analysis LC-MS or NMR Analysis cleanup->analysis

Typical workflow for labeling with Acetic anhydride-1,1'-¹³C₂.

Workflow for Acetyl Chloride-1-¹³C Labeling:

G start_ac Peptide/Protein Sample in Aprotic Solvent with Base (e.g., Pyridine, TEA) add_reagent_ac Add Acetyl Chloride-1-¹³C (dropwise, often at low temperature) start_ac->add_reagent_ac incubate_ac Incubate (reaction is often rapid) add_reagent_ac->incubate_ac neutralize_quench Neutralize Excess Acid and Quench Reaction incubate_ac->neutralize_quench extraction_cleanup Solvent Extraction and/or Desalting/Cleanup neutralize_quench->extraction_cleanup analysis_ac LC-MS or NMR Analysis extraction_cleanup->analysis_ac

Typical workflow for labeling with Acetyl chloride-1-¹³C.

The generation of corrosive HCl gas from acetyl chloride requires careful management, typically through the use of a non-nucleophilic base like pyridine or triethylamine (TEA) in an aprotic solvent.[3] The resulting salt must often be removed before analysis, adding an extra layer of complexity to the sample preparation.[6] In contrast, the acetic acid byproduct from the acetic anhydride reaction is less corrosive and more easily removed.[1] Furthermore, acetic acid is often compatible with reversed-phase liquid chromatography mobile phases, and some studies have even shown that using acetic acid instead of formic acid can enhance MS signal for certain peptides.[7]

Handling and Safety

Both reagents are hazardous and must be handled with appropriate personal protective equipment in a well-ventilated chemical fume hood.

  • Acetyl Chloride: is highly flammable, corrosive, and reacts violently with water, releasing HCl gas.[8][9] It is also a lachrymator.

  • Acetic Anhydride: is also corrosive and flammable, and reacts with water to form acetic acid.[10] It is less volatile and generally considered easier and safer to handle than acetyl chloride.[1]

Cost-Effectiveness

A direct comparison of list prices for 1-gram quantities from a major supplier reveals a significant difference:

  • Acetyl chloride-1-¹³C (99%): Approximately $257.00[8]

  • Acetic anhydride-1,1'-¹³C₂ (99%): Approximately $727.00[11]

While acetyl chloride is substantially less expensive on a per-gram basis, a comprehensive cost analysis should also consider the potential for side reactions, which may necessitate the use of more reagent to achieve the desired labeling efficiency, and the additional costs associated with handling and waste disposal of a more hazardous material.

Conclusion and Recommendations

The choice between Acetyl chloride-1-¹³C and Acetic anhydride-1,1'-¹³C₂ is highly dependent on the specific requirements of the labeling experiment.

Choose Acetyl chloride-1-¹³C when:

  • High reactivity is paramount: For labeling less reactive substrates or when rapid reaction times are essential.

  • Cost is a primary driver: The lower purchase price makes it an attractive option for large-scale labeling studies.

  • The substrate is tolerant of harsh, acidic conditions: And the subsequent workup to remove HCl and any necessary base is not a concern for sample integrity or downstream analysis.

Choose Acetic anhydride-1,1'-¹³C₂ when:

  • Selectivity and control are critical: For labeling complex biomolecules like peptides and proteins where minimizing side reactions is a priority.

  • Ease of handling and a simpler workflow are desired: The milder nature of the reagent and its less corrosive byproduct simplify the experimental procedure and sample cleanup.[1]

  • The experimental setup is sensitive to the introduction of salts: The avoidance of a neutralization step with a strong base can be advantageous for sensitive LC-MS or NMR analyses.

For most applications in quantitative proteomics and metabolomics involving the labeling of complex biological samples, the milder and more selective nature of Acetic anhydride-1,1'-¹³C₂ , despite its higher initial cost, often makes it the more prudent and reliable choice. The cleaner reaction profile and simpler workup procedure can lead to more reproducible results and higher confidence in the final quantitative data.

Experimental Protocols

Protocol for Peptide Labeling with Acetic Anhydride-1,1'-¹³C₂

This protocol is adapted from a standard method for peptide acetylation.[12]

  • Reagent Preparation: Prepare the acetylation reagent by mixing 20 µL of Acetic anhydride-1,1'-¹³C₂ with 60 µL of methanol. This solution should be prepared fresh before use.

  • Sample Preparation: Reconstitute approximately 1 nmol of your peptide digest in 20 µL of a suitable buffer, such as 50 mM ammonium bicarbonate (pH ~8).

  • Labeling Reaction: Add 50 µL of the freshly prepared acetylation reagent to the 20 µL of peptide solution.

  • Incubation: Allow the reaction to proceed at room temperature for one hour.

  • Quenching and Cleanup: Lyophilize the sample to dryness to remove volatile reagents. The sample can then be reconstituted in a solvent compatible with your downstream analysis (e.g., 0.1% formic acid for LC-MS) and desalted using a C18 StageTip or similar solid-phase extraction method.

  • Analysis: Analyze the labeled peptides by mass spectrometry or NMR.

References

Sources

A Senior Application Scientist's Guide to Accuracy and Precision in Quantification with Acetyl chloride-1-13C

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within drug development and metabolomics, the demand for utmost accuracy and precision is non-negotiable. The integrity of pharmacokinetic data, biomarker validation, and metabolic flux analysis hinges on the ability to reliably measure analyte concentrations, often at trace levels within complex biological matrices. Chemical derivatization is a cornerstone strategy to enhance the analytical properties of challenging molecules for mass spectrometry (MS).[1][2] This guide provides an in-depth, objective comparison of Acetyl chloride-1-13C, a stable isotope-labeled derivatizing agent, against its unlabeled counterparts and other common reagents, supported by mechanistic insights and experimental considerations.

The Imperative for Derivatization and Isotopic Labeling

Many endogenous compounds, such as amino acids, neurotransmitters, and steroids, possess functional groups (e.g., amines, hydroxyls, phenols) that make them polar and often non-volatile.[2] This can lead to poor retention on reversed-phase liquid chromatography (LC) columns and inefficient ionization in the MS source, compromising sensitivity and reproducibility.[2][3]

Derivatization addresses these challenges by chemically modifying the analyte to:

  • Improve Chromatographic Behavior: By adding a less polar acetyl group, the hydrophobicity of the analyte increases, leading to better retention and peak shape in RPLC.[4][5]

  • Enhance Ionization Efficiency: The acetyl tag can improve the analyte's ability to form ions in the MS source, significantly boosting signal intensity.[4][6]

  • Increase Selectivity and Reduce Matrix Effects: By targeting specific functional groups, derivatization can distinguish the analyte from interfering matrix components.[2]

The "gold standard" in quantitative mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS).[7][8][9] A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). Because it co-elutes with the analyte and experiences nearly identical extraction recovery and matrix effects, it provides the most effective means of correcting for analytical variability.[8][9][10] this compound leverages this principle not by being a direct analog of the analyte, but by "building" the SIL-IS in situ during sample preparation.

Mechanism of Action: In-Situ Generation of an Ideal Internal Standard

This compound introduces a ¹³C-labeled acetyl group (CH₃¹³CO-) onto nucleophilic functional groups like primary/secondary amines and hydroxyls. The core advantage lies in a differential labeling strategy:

  • Analyte Derivatization: The target analyte in the sample is derivatized with standard, unlabeled ("light") acetyl chloride (¹²C-AcCl).

  • Internal Standard Generation: A pure standard of the same analyte is derivatized separately with this compound ("heavy" ¹³C-AcCl) to create the SIL-IS.

  • Quantification: A known amount of this newly synthesized SIL-IS is spiked into the derivatized sample prior to LC-MS analysis. The ratio of the "light" analyte peak area to the "heavy" SIL-IS peak area is used for quantification.

This isotope-coded derivatization (ICD) strategy is a cost-effective alternative to synthesizing a full, isotopically labeled version of every analyte of interest, which can be prohibitively expensive or technically unfeasible.[11][12]

cluster_Analyte Sample Preparation cluster_IS Internal Standard Generation Analyte Analyte (e.g., R-NH2) Light_Product Derivatized Analyte (R-NH-12COCH3) Analyte->Light_Product Derivatization Light_AcCl Acetyl Chloride (12C-AcCl) Light_AcCl->Light_Product Spike Spike Known Amount of SIL-IS into Sample Light_Product->Spike Analyte_Std Analyte Standard (e.g., R-NH2) Heavy_Product SIL-Internal Standard (R-NH-13COCH3) Analyte_Std->Heavy_Product Derivatization Heavy_AcCl This compound (13C-AcCl) Heavy_AcCl->Heavy_Product Heavy_Product->Spike Analysis LC-MS/MS Analysis (Quantify Peak Area Ratio) Spike->Analysis

Figure 1. Isotope-Coded Derivatization Workflow.

Comparative Analysis: this compound vs. Alternatives

The choice of derivatization reagent is a critical decision driven by reactivity, selectivity, byproducts, and the specific analytical goal.[13]

Acetyl chloride vs. Acetic Anhydride

Both acetyl chloride and acetic anhydride are common acetylating agents, but they differ significantly in reactivity and handling.[13]

FeatureAcetyl ChlorideAcetic AnhydrideExpert Insight
Reactivity Very high, rapid reactions.[13][14]High, but milder and more controlled than AcCl.[13]Acetyl chloride's high reactivity is beneficial for forcing difficult reactions to completion but can be a liability with complex molecules, potentially leading to side reactions.[15]
Byproducts Corrosive HCl gas.[13]Acetic acid, which is less corrosive and easier to remove.[13]The formation of HCl requires careful management, often through the addition of a non-nucleophilic base like pyridine or triethylamine to act as a scavenger.[16][17]
Handling Fumes in air, highly moisture-sensitive.[15]Easier to handle, less volatile.[13][18]Acetic anhydride is often preferred for routine laboratory synthesis due to its superior ease of handling and stability.[18]
Isotope Availability This compound is commercially available. [19]¹³C-labeled acetic anhydride is also available.The choice often comes down to specific protocol requirements and cost-effectiveness for the desired labeling pattern.

For quantitative analysis, the higher reactivity of acetyl chloride can ensure rapid and complete derivatization, which is crucial for accuracy. The availability of the ¹³C-labeled version provides a direct path to the gold-standard isotope dilution method.

Comparison with Other Derivatization Reagents

No single derivatization reagent is superior for all applications.[20] The choice depends on the target functional group and the analytical platform (GC-MS vs. LC-MS).

Reagent ClassExample ReagentsTarget GroupsProsCons
Acylating Agents Acetyl Chloride , Benzoyl Chloride (BzCl)Amines, Phenols, Alcohols, Thiols[21]Rapid reaction, improves RP-LC retention, stable derivatives.[5] ¹³C-labeled versions (¹³C-AcCl, ¹³C₆-BzCl) are available for SIL-IS generation.[3][19]Forms corrosive byproducts (HCl) that must be neutralized.[21]
Silylating Agents BSTFA, MTBSTFAAlcohols, Phenols, Carboxylic Acids, AminesHighly effective for GC-MS, creates volatile and thermally stable derivatives.Derivatives are highly moisture-sensitive and may not be suitable for LC-MS.
Chloroformates Fmoc-ClAminesGenerates fluorescent products and provides high ionization efficiency.[20]Can have different reactivity with primary vs. secondary amines.
Isothiocyanates PITCPrimary/Secondary AminesEnhances retention of polar compounds in RP chromatography.[22]May not react with all amine types; reaction can be slower.
Sulfonyl Chlorides Dansyl ChloridePrimary/Secondary Amines, PhenolsVersatile, produces fluorescent derivatives with high ionization efficiency.[4][20]Can result in multiple derivatization products for polyfunctional analytes.

Key Takeaway: this compound is an excellent choice for targeted LC-MS/MS quantification of compounds with amine and hydroxyl groups. It combines the benefits of efficient acylation with the precision of isotope dilution mass spectrometry. While silylating agents dominate GC-MS, their hydrolytic instability makes them less ideal for LC-MS, where acylation methods excel.

A Self-Validating Experimental Protocol

This protocol outlines a robust, self-validating workflow for quantifying a target analyte (e.g., a primary amine) in a biological matrix like plasma. The trustworthiness of the protocol is ensured by the parallel processing of the analyte and the internal standard.

Step 1: Reagent Preparation
  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte standard in an appropriate solvent (e.g., methanol/water).

  • Light Derivatization Solution: Prepare a solution of 2% (v/v) unlabeled Acetyl Chloride and 1% (v/v) Triethylamine (as an HCl scavenger) in anhydrous Acetonitrile. Causality: Triethylamine is essential to neutralize the HCl byproduct, driving the reaction to completion and preventing acid-catalyzed degradation.

  • Heavy Derivatization Solution: Prepare a solution of 2% (v/v) This compound and 1% (v/v) Triethylamine in anhydrous Acetonitrile. Causality: Using the exact same preparation for both light and heavy reagents ensures identical derivatization efficiency, a cornerstone of the isotope dilution method.

Step 2: Internal Standard (SIL-IS) Synthesis
  • Take 100 µL of the analyte stock solution.

  • Add 200 µL of the Heavy Derivatization Solution .

  • Vortex for 1 minute and let stand at room temperature for 15 minutes. This creates your ¹³C-labeled SIL-IS stock.

Step 3: Sample and Calibrator Preparation
  • Protein Precipitation: To 100 µL of plasma sample (or calibrator/QC), add 300 µL of ice-cold methanol to precipitate proteins. Vortex and centrifuge.

  • Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Causality: Removing proteins and drying the sample is critical to prevent interference and ensure a consistent reaction environment.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a neutral buffer (e.g., 50 mM ammonium bicarbonate).

Step 4: Derivatization
  • To each reconstituted sample/calibrator, add 200 µL of the Light Derivatization Solution .

  • Vortex for 1 minute and let stand at room temperature for 15 minutes.

Step 5: Final Sample Preparation for LC-MS
  • Spiking: Add a precise volume (e.g., 20 µL) of the prepared SIL-IS stock (from Step 2) to each derivatized sample/calibrator. Trustworthiness: Adding the SIL-IS after derivatization corrects for variability in injection volume and MS instrument response.

  • Quenching: Add 50 µL of water to quench any remaining acetyl chloride.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Figure 2. Validated Experimental Workflow.

Expected Performance Metrics

When properly validated, methods using ¹³C-acetyl chloride derivatization coupled with LC-MS/MS can achieve exceptional performance. While specific values are analyte and matrix-dependent, typical validation results demonstrate the power of this approach.

MetricTypical PerformanceRationale
Accuracy 85-115% (95-105% is common)The co-eluting SIL-IS perfectly mimics the analyte's behavior, correcting for matrix-induced signal suppression or enhancement.[7][9]
Precision (%RSD) < 15% (< 5% is common)The ratio-based measurement is inherently more stable than absolute signal intensity, minimizing the impact of instrument fluctuations.[23]
Linearity (r²) > 0.99Derivatization often improves chromatographic peak shape and the SIL-IS ensures consistent response across the concentration range.
Limit of Quantification (LOQ) pM to low nMDerivatization can enhance ESI efficiency by 1-3 orders of magnitude, dramatically improving sensitivity.[4][5]

Conclusion: A Superior Tool for High-Stakes Quantitative Analysis

For researchers, scientists, and drug development professionals, achieving unimpeachable quantitative data is paramount. While numerous derivatization reagents are available, the strategy of combining a highly reactive acetylating agent with stable isotope labeling offers a distinct advantage.

This compound stands out as a powerful and cost-effective tool for this purpose. It enables the in-situ generation of ideal, stable isotope-labeled internal standards, directly addressing the core challenges of analytical variability, matrix effects, and low sensitivity. By integrating this reagent into a well-designed and validated workflow, laboratories can significantly enhance the accuracy, precision, and robustness of their LC-MS/MS-based quantification, ensuring data of the highest integrity for critical decision-making.

References

  • Arne, R., & Per, O. (2013). Stable isotope coded derivatizing reagents as internal standards in metabolite profiling. Metabolomics, 9(S1), 149-166. Available from: [Link]

  • askIITians. Why are acetyl chloride or acetic anhydride used instead of acetic acid. (2025). Available from: [Link]

  • Valdez, C. A., et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. Available from: [Link]

  • ResearchGate. Differential Metabolomics Using Stable Isotope Labeling and Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry. (2008). Available from: [Link]

  • Ma, Y., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PLoS ONE, 9(6), e101411. Available from: [Link]

  • ResearchGate. Metabolomics relative quantitation with mass spectrometry using chemical derivatization and isotope labeling. (2006). Available from: [Link]

  • Jemal, M., & Schuster, A. (2004). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 18(12), 1333-1343. Available from: [Link]

  • Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry, 413(13), 3495-3507. Available from: [Link]

  • Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. ProQuest. Available from: [Link]

  • Sciencemadness Discussion Board. Acetic anhydride or acetyl chloride, that is the question... (2012). Available from: [Link]

  • ResearchGate. "Stable Labeled Isotopes as Internal Standards: A Critical Review". (2017). Available from: [Link]

  • Chen, H. J. C., et al. (2021). A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments. Chemical Research in Toxicology, 34(12), 2446-2463. Available from: [Link]

  • Lee, J. Y., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Applied Sciences, 11(13), 6217. Available from: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. Available from: [Link]

  • Subbaiah, P. V. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available from: [Link]

  • El-Aneed, A., & Al-Tannak, N. (2020). Utility of isotope-coded derivatization in gas chromatographic-mass spectrometric analyses with special emphasis on metabolomics. Medical Mass Spectrometry, 4(1), 1-13. Available from: [Link]

  • Kuitunen, M. L., et al. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(18), 2378-2387. Available from: [Link]

  • ResearchGate. Does Acetyl Chloride (AcCl) is best alternative for acetic anhydride for acetylation reaction?. (2024). Available from: [Link]

  • University of Babylon. ACETYLATION. Available from: [Link]

  • Regis Technologies. GC Derivatization. Available from: [Link]

  • Klinsukon, T., et al. (2021). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Metabolomics, 17(8), 73. Available from: [Link]

  • Lee, J. Y., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Applied Sciences, 11(13), 6217. Available from: [Link]

  • Van Eeckhaut, A., et al. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Lirias. Available from: [Link]

  • Heal, K. R., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(12), 5182-5191. Available from: [Link]

  • Guo, K., & Li, L. (2009). Differential 12C-/13C-isotope dansylation labeling and fast liquid chromatography/mass spectrometry for absolute and relative quantification of the metabolome. Analytical Chemistry, 81(10), 3919-3932. Available from: [Link]

  • Zhu, Y., et al. (2015). Derivatization methods for LC-MS analysis of endogenous compounds. Bioanalysis, 7(19), 2557-2581. Available from: [Link]

  • Van Eeckhaut, A., et al. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International, 32(7), 28-35. Available from: [Link]

  • Zhu, Y., et al. (2015). Derivatization methods for LC-MS analysis of endogenous compounds. Semantic Scholar. Available from: [Link]

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Sources

A Senior Application Scientist's Guide to Cross-Validation of Labeling Results with Different Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Orthogonal Validation in Bioconjugate Development

In the landscape of drug development and molecular biology research, the covalent labeling of proteins—be it with fluorescent dyes, small molecule drugs, or other moieties—is a fundamental process. The efficacy, safety, and reproducibility of these bioconjugates, such as antibody-drug conjugates (ADCs), hinge on the precise control and accurate characterization of the labeling reaction. A critical parameter in this characterization is the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR), which represents the average number of molecules conjugated to each protein.[1][2][3]

A single analytical technique, however robust, provides only one perspective on a complex molecular entity. Each method possesses inherent biases and limitations.[4] Therefore, relying on a solitary method for determining a critical quality attribute (CQA) like DOL/DAR introduces a significant risk of obtaining inaccurate or incomplete results. This guide champions the principle of orthogonal validation , the practice of employing multiple, distinct analytical techniques to measure the same attribute.[4] By comparing the results from methods with different underlying principles, we can achieve a more comprehensive and trustworthy characterization of the bioconjugate, ensuring the scientific integrity of our findings. This guide will provide a detailed, practical framework for cross-validating labeling results using three common and powerful analytical techniques: UV-Vis Spectroscopy, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

The Hypothetical Labeling Experiment: A Case Study

To illustrate the principles of cross-validation, we will consider a common scenario in bioconjugate development: the labeling of a monoclonal antibody (mAb) with a cytotoxic drug payload to create an ADC.

  • Monoclonal Antibody (mAb): A well-characterized IgG antibody with a known molar extinction coefficient.

  • Drug Payload: A hydrophobic small molecule drug with a distinct UV absorbance profile, conjugated to the mAb via a linker that attaches to surface-exposed lysine residues.

  • Labeling Chemistry: Amine-reactive chemistry targeting lysine residues, resulting in a heterogeneous mixture of ADC species with varying numbers of drug molecules attached.

The primary objective is to accurately determine the average DAR of the purified ADC product.

Workflow for Cross-Validation of Labeling Results

The following diagram illustrates the workflow for our cross-validation study, starting from the labeling reaction to the comparative analysis of results from the three chosen analytical techniques.

CrossValidationWorkflow cluster_0 Bioconjugation cluster_1 Purification cluster_2 Analytical Characterization cluster_3 Cross-Validation mAb Monoclonal Antibody (mAb) reaction Labeling Reaction mAb->reaction drug Drug Payload drug->reaction purification Purification of ADC reaction->purification uv_vis UV-Vis Spectroscopy purification->uv_vis Determine Avg. DAR hplc RP-HPLC purification->hplc Determine DAR Distribution & Avg. DAR ms Mass Spectrometry purification->ms Determine DAR Distribution & Avg. DAR comparison Comparative Analysis uv_vis->comparison hplc->comparison ms->comparison

Caption: Workflow for cross-validation of ADC labeling results.

Method 1: UV-Vis Spectroscopy for Average DAR Determination

UV-Vis spectroscopy is a widely accessible and rapid method for estimating the average DOL/DAR.[] This technique relies on the Beer-Lambert law and the distinct absorbance properties of the protein and the conjugated molecule.[6]

Principle of UV-Vis Spectroscopy for DAR Measurement

By measuring the absorbance of the ADC solution at two wavelengths—one where the protein primarily absorbs (typically 280 nm) and one at the maximum absorbance of the drug—we can calculate the concentrations of both the protein and the drug, and subsequently their molar ratio.[][6]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Ensure the ADC sample is free of unconjugated drug, which can be achieved through techniques like dialysis or gel filtration.[7]

    • Prepare a dilution of the purified ADC in a suitable buffer (e.g., PBS) to ensure the absorbance readings are within the linear range of the spectrophotometer (typically below 2.0).[7]

  • Spectrophotometer Setup:

    • Use a UV-transparent quartz cuvette with a 1 cm pathlength.[1]

    • Blank the instrument with the same buffer used to dilute the ADC.

  • Absorbance Measurement:

    • Measure the absorbance of the ADC solution at 280 nm (A280) and at the maximum absorbance wavelength of the drug (Amax).[2][8]

  • DAR Calculation:

    • Protein Concentration (M):

      where:

      • A280: Absorbance at 280 nm.

      • Amax: Absorbance at the drug's λmax.

      • CF (Correction Factor): The ratio of the drug's absorbance at 280 nm to its absorbance at Amax (A₂₈₀_drug / Aₘₐₓ_drug).[7][8] This accounts for the drug's contribution to the absorbance at 280 nm.

      • εprotein: Molar extinction coefficient of the antibody at 280 nm (e.g., for IgG, ~210,000 M-1cm-1).[8]

    • Drug Concentration (M):

      where:

      • εdrug: Molar extinction coefficient of the drug at its λmax.

    • Average DAR:

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful chromatographic technique that separates molecules based on their hydrophobicity.[9] In the context of ADCs, the addition of each hydrophobic drug molecule increases the overall hydrophobicity of the conjugate. This allows RP-HPLC to separate different drug-loaded species.

Principle of RP-HPLC for DAR Measurement

An ADC sample is injected onto a hydrophobic stationary phase (e.g., C8 or C4). A gradient of increasing organic solvent is used to elute the ADC species, with higher drug-loaded (more hydrophobic) species eluting later. The area under each peak in the chromatogram is proportional to the relative abundance of that species.

Experimental Protocol for RP-HPLC
  • Sample Preparation:

    • Dilute the purified ADC sample in a suitable mobile phase A (e.g., water with 0.1% TFA).

    • For some cysteine-linked ADCs, reduction of interchain disulfide bonds may be necessary prior to analysis.[10]

  • HPLC System and Column:

    • Column: A reversed-phase column suitable for protein separations (e.g., Zorbax 300SB-C8).[11]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[11]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[12]

    • Detector: UV detector set to 280 nm.[11]

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Elevated temperatures (e.g., 80°C) can improve peak shape.[11]

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 20-30 minutes) to resolve the different ADC species.

  • Data Analysis and DAR Calculation:

    • Identify the peaks corresponding to the unconjugated antibody (DAR=0) and the various drug-loaded species (DAR=1, 2, 3, etc.).

    • Integrate the peak area for each species.

    • Calculate the weighted average DAR using the following formula:

      where:

      • Peak Arean: The area of the peak corresponding to the species with 'n' drugs conjugated.

      • n: The number of drugs conjugated for that species.

Method 3: Mass Spectrometry (MS)

Mass spectrometry provides the most detailed information by measuring the mass-to-charge ratio (m/z) of the intact ADC and its subunits. This allows for the unambiguous identification of different drug-loaded species and a precise calculation of the DAR.

Principle of Mass Spectrometry for DAR Measurement

The mass of the ADC increases predictably with the addition of each drug-linker moiety. By deconvoluting the mass spectrum of the intact or reduced ADC, a mass distribution corresponding to the different DAR species can be obtained. The relative intensity of each mass peak reflects the abundance of that species.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Desalt the ADC sample using a suitable method (e.g., buffer exchange or a desalting column) to remove non-volatile salts that can interfere with ionization.[10]

    • For analysis of subunits, the ADC is typically reduced with a reducing agent like dithiothreitol (DTT) to separate the light and heavy chains.[10]

  • LC-MS System:

    • Couple a liquid chromatography system (like the RP-HPLC setup described above) to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[13][14]

    • The LC system separates the ADC species before they enter the mass spectrometer.

  • Mass Spectrometry Parameters:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for large molecules like antibodies.

    • Mass Analyzer: Operate in a high-resolution mode to accurately measure the mass of the large ADC molecules.

    • Data Acquisition: Acquire full scan MS data over an appropriate m/z range.

  • Data Analysis and DAR Calculation:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of each ADC species.

    • Identify the mass peaks corresponding to the different DAR values.

    • Calculate the weighted average DAR based on the relative abundance (peak intensity) of each species:

      where:

      • Intensityn: The intensity of the mass peak for the species with 'n' drugs conjugated.

      • n: The number of drugs conjugated for that species.

Comparative Analysis of Results

The true power of orthogonal validation lies in the comparison of the data obtained from each technique. The following diagram illustrates the logical relationship between the different analytical techniques and the parameters they measure.

ComparativeAnalysis cluster_0 Analytical Techniques cluster_1 Measured Parameters uv_vis UV-Vis Spectroscopy avg_dar Average DAR uv_vis->avg_dar hplc RP-HPLC hplc->avg_dar dar_dist DAR Distribution hplc->dar_dist ms Mass Spectrometry ms->avg_dar ms->dar_dist mass_confirm Mass Confirmation ms->mass_confirm

Caption: Relationship between analytical techniques and measured parameters.

Data Summary and Interpretation

Let's assume our hypothetical ADC labeling experiment yielded the following results:

Analytical TechniqueAverage DARDAR DistributionKey AdvantagesPotential Limitations
UV-Vis Spectroscopy 3.8Not availableRapid, simple, and requires minimal specialized equipment.Provides only an average value; susceptible to inaccuracies from impurities or incorrect extinction coefficients.[1]
RP-HPLC 3.6DAR 0: 5%, DAR 1: 10%, DAR 2: 20%, DAR 3: 30%, DAR 4: 25%, DAR 5: 10%Provides information on the distribution of drug-loaded species and can detect unconjugated antibody.Resolution may be insufficient for complex mixtures; quantitation can be affected by differences in the extinction coefficients of different species.
Mass Spectrometry 3.7DAR 0: 4%, DAR 1: 11%, DAR 2: 21%, DAR 3: 29%, DAR 4: 26%, DAR 5: 9%Provides the most detailed and accurate information, including mass confirmation of each species.Requires expensive instrumentation and more complex sample preparation and data analysis.[10]

In this example, the average DAR values obtained from the three techniques are in close agreement (3.6-3.8). This concordance provides a high degree of confidence in the accuracy of the result. The DAR distributions from RP-HPLC and MS are also very similar, further validating the characterization of the ADC mixture.

Any significant discrepancies between the results would warrant further investigation. For instance, if the UV-Vis result was significantly higher than the others, it might indicate the presence of residual free drug that was not removed during purification. If the HPLC and MS distributions differed, it could point to issues with peak integration in HPLC or differential ionization efficiency in MS.

Conclusion: A Triad of Trustworthiness

The cross-validation of labeling results using orthogonal analytical techniques is not merely a matter of due diligence; it is a cornerstone of robust bioconjugate development. By integrating the rapid, accessible insights of UV-Vis spectroscopy, the detailed distributional analysis of RP-HPLC, and the unambiguous mass confirmation of mass spectrometry, researchers can build a comprehensive and reliable understanding of their labeled products. This multi-faceted approach ensures the scientific rigor necessary to advance promising new therapeutics from the laboratory to the clinic, ultimately benefiting patients in need. The principles and protocols outlined in this guide provide a framework for implementing this essential validation strategy, fostering a culture of scientific integrity and excellence.

References

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  • Agilent Technologies. (n.d.). Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum. Retrieved from [Link]

  • Chen, Y., et al. (2014).
  • Källsten, M., et al. (2020).
  • Creative Diagnostics. (2024, March 26). Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates. Retrieved from [Link]

  • G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]

  • ATTO-TEC GmbH. (n.d.). Degree of Labeling Explanation. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). Retrieved from [Link]

  • ADC Review. (2025, July 11). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Retrieved from [Link]

  • Beck, A., et al. (2017).
  • Gorovits, B., et al. (2025, September 4).
  • Källsten, M., et al. (2019). Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs. Analyst.
  • Källsten, M. (2020).
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Scopes, R. K. (2025, August 5). Approaches towards the quantitative analysis of peptides and proteins by reversed-phase high-performance liquid chromatography in the absence of a pure reference sample.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • BioProcess International. (2015, August 18). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. Retrieved from [Link]

  • ECA Academy. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]

  • Gamberi, T., et al. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
  • Arakawa, T., et al. (2012).
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Introduction to Acetyl chloride-1-¹³C: A Versatile ¹³C Donor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of Acetyl chloride-1-¹³C

For researchers, scientists, and drug development professionals, the precise tracking and quantification of molecular processes are paramount. Isotopic labeling is a cornerstone technique in this endeavor, and Acetyl chloride-1-¹³C stands out as a versatile and powerful reagent. The incorporation of the stable, heavy isotope of carbon at the carbonyl position provides a robust signal for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling a wide range of applications.

This guide provides a comprehensive overview of the primary applications of Acetyl chloride-1-¹³C, comparing its performance with alternative methods and offering detailed experimental insights. As a Senior Application Scientist, the focus here is not just on protocol but on the underlying principles and the rationale behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Acetyl chloride (CH₃COCl) is a highly reactive acylating agent used extensively in organic synthesis.[1][2] The labeled variant, Acetyl chloride-1-¹³C, replaces the natural abundance ¹²C of the carbonyl group with a ¹³C isotope. This substitution is the key to its utility in modern analytical and metabolic research.

Core Properties:

PropertyValueSource(s)
Molecular Formula CH₃¹³COCl
Molecular Weight 79.49 g/mol [3]
CAS Number (Labeled) 1520-57-6[3]
Boiling Point 52 °C
Density ~1.118 g/mL at 25 °C
Isotopic Purity Typically ≥99 atom % ¹³C

The primary function of this molecule is to serve as a donor of a ¹³C-labeled acetyl group. This simple yet powerful capability underpins its use in three major domains: as a derivatization agent for quantitative analysis, as a synthetic intermediate for building complex labeled molecules, and as a probe in metabolic flux analysis.

Application I: Derivatization for Quantitative Mass Spectrometry

One of the most powerful applications of Acetyl chloride-1-¹³C is in chemical derivatization to enhance the sensitivity and accuracy of quantitative analysis by mass spectrometry.

Scientific Principle: Stable Isotope Dilution

The gold standard for quantification in mass spectrometry is the stable isotope dilution (SID) method. This involves "spiking" a sample with a known quantity of an isotopically labeled version of the analyte, which serves as an internal standard (IS). Because the labeled IS is chemically identical to the native analyte, it co-elutes in chromatography and experiences the same ionization efficiency and matrix effects in the mass spectrometer. The ratio of the signal from the native analyte to the labeled IS allows for highly precise quantification.

Instead of synthesizing a unique labeled internal standard for every analyte, Acetyl chloride-1-¹³C provides a universal approach. It reacts with entire classes of compounds (e.g., those with amine or alcohol functional groups) to attach a ¹³C-acetyl tag. A parallel derivatization of authentic standards with unlabeled acetyl chloride allows for the creation of calibration curves. More effectively, a ¹³C-labeled internal standard for a specific analyte can be synthesized in situ by derivatizing it with a related labeled reagent, such as ¹³C₆-labeled benzoyl chloride.[4]

Comparison with Other Derivatization Strategies
ReagentTarget Functional GroupsDetection MethodAdvantagesDisadvantages
Acetyl chloride-1-¹³C Primary/Secondary Amines, Alcohols, Phenols, ThiolsLC-MS, GC-MSIntroduces a stable isotope label for SID; high reactivity.[1][5]High reactivity requires anhydrous conditions; can be non-selective.[6]
Benzoyl Chloride (¹³C₆-labeled) Primary/Secondary Amines, AlcoholsLC-MSExcellent for SID; derivatives often have good chromatographic properties.[4]Can be slower to react than acetyl chloride.[7]
Dansyl Chloride Primary/Secondary Amines, PhenolsFluorescence, LC-MSHighly fluorescent derivatives provide excellent sensitivity.Label is not isotopic; subject to matrix effects if not used with a labeled standard.
o-Phthalaldehyde (OPA) Primary AminesFluorescenceReacts quickly in aqueous media to form highly fluorescent products.[8]Derivatives can be unstable; does not react with secondary amines.[8]

The primary advantage of Acetyl chloride-1-¹³C over fluorescent tags like Dansyl Chloride or OPA is its direct applicability to the stable isotope dilution workflow, which is inherently more accurate than methods relying on external calibration.

Experimental Protocol: Derivatization of Amines for LC-MS Analysis

This protocol outlines a general procedure for the derivatization of a primary or secondary amine-containing metabolite in a dried sample extract.

Reagents & Materials:

  • Dried sample extract

  • Acetyl chloride-1-¹³C

  • Anhydrous Acetonitrile (ACN)

  • Anhydrous Pyridine or Triethylamine (TEA) as a base/catalyst[5]

  • Quenching solution (e.g., water or a mild buffer)

  • Autosampler vial for LC-MS analysis

Procedure:

  • Reconstitution: Reconstitute the dried sample extract in 100 µL of anhydrous ACN containing 1% (v/v) TEA. Vortex thoroughly.

  • Derivatization: Add 10 µL of a 10 mg/mL solution of Acetyl chloride-1-¹³C in anhydrous ACN. The molar excess of the reagent should be significant (e.g., 10-100 fold) to drive the reaction to completion.

  • Incubation: Vortex the mixture immediately and incubate at 60°C for 30 minutes. The heat accelerates the reaction.

  • Quenching: Add 10 µL of water to quench the reaction by hydrolyzing any remaining acetyl chloride. Vortex again.

  • Analysis: Centrifuge the sample to pellet any precipitates. Transfer the supernatant to an autosampler vial for immediate LC-MS analysis. The mass transition monitored would be for the native analyte (M+H)⁺ and the labeled, derivatized analyte ([M+43+H]⁺ vs. [M+44+H]⁺).

Causality: The use of an anhydrous solvent and a base is critical. Acetyl chloride reacts violently with water, which would consume the reagent and prevent derivatization.[6] The base (TEA or pyridine) neutralizes the HCl byproduct of the acylation reaction, preventing potential acid-catalyzed degradation of the analyte and driving the equilibrium towards the product.[5]

Application II: Synthetic Intermediate for Labeled Compounds

Acetyl chloride-1-¹³C is a fundamental building block for introducing a ¹³C-labeled acetyl group into more complex molecules, such as pharmaceuticals, metabolic probes, or standards for NMR and MS.[3][9][10]

Scientific Principle: Electrophilic Acylation

As an acyl chloride, the carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it susceptible to attack by a wide range of nucleophiles, making it a versatile acetylating agent.

Common Synthetic Transformations:

  • Friedel-Crafts Acylation: Reacting with aromatic compounds (e.g., benzene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form labeled aryl ketones.[1]

  • Esterification: Reacting with alcohols or phenols to produce labeled esters.

  • Amidation: Reacting with primary or secondary amines to form labeled amides.

  • Organometallic Reactions: Reacting with Grignard reagents or organocuprates to generate labeled ketones.

The ¹³C label is retained in the final product, allowing the synthesized molecule to be used in drug metabolism studies, as a tracer in biological systems, or as a quantitative standard.[11]

Workflow: Synthesis of a Labeled Molecule

The following diagram illustrates a generalized workflow for using Acetyl chloride-1-¹³C as a synthetic precursor.

G cluster_0 Reaction Setup cluster_1 Workup & Purification cluster_2 Final Product A Nucleophile (Nu-H) (e.g., Alcohol, Amine, Arene) D Acylation Reaction Nu-13CO-CH3 + HCl A->D B Acetyl chloride-1-13C (CH3-13CO-Cl) B->D C Anhydrous Solvent + Catalyst (if needed) C->D E Aqueous Workup (Quench, Extract) D->E F Purification (Chromatography, Recrystallization) E->F G Purified 13C-Labeled Product F->G

Caption: Generalized workflow for synthesis using Acetyl chloride-1-¹³C.

Application III: Probing Central Carbon Metabolism

While less common than using labeled glucose or amino acids, introducing a ¹³C-labeled acetyl group can be a powerful strategy for studying metabolic pathways that converge on acetyl-CoA, a central hub of metabolism.

Scientific Principle: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[12][13] It involves feeding cells a substrate labeled with ¹³C and then measuring the pattern of ¹³C incorporation into downstream metabolites using MS or NMR.[12][14] This labeling pattern is a direct result of the network's topology and the relative fluxes through its various pathways.

Acetyl-CoA is a key intermediate that links glycolysis, fatty acid oxidation, and amino acid catabolism to the TCA (Krebs) cycle and biosynthesis of lipids and other molecules.[12][15] By introducing an acetyl group labeled at the carbonyl carbon (from Acetyl chloride-1-¹³C), researchers can directly trace its fate. For example, after entering the TCA cycle by condensing with oxaloacetate to form citrate, the ¹³C label will be incorporated into specific positions of all subsequent TCA cycle intermediates. The distribution of this label provides quantitative information on TCA cycle activity and the contribution of other carbon sources.

Comparison with Other ¹³C Tracers for MFA
TracerPrimary Pathway(s) TracedAdvantagesDisadvantages
[U-¹³C]Glucose Glycolysis, Pentose Phosphate Pathway, TCA CycleProvides global view of carbon metabolism.[12]Label can become diluted or scrambled, complicating analysis.
[1,2-¹³C]Glucose Glycolysis vs. Pentose Phosphate PathwayExcellent for resolving fluxes around the upper glycolytic nodes.[15]Less informative for downstream pathways like the TCA cycle compared to other tracers.
[U-¹³C]Glutamine TCA Cycle, Anaplerosis, Reductive CarboxylationDirectly probes mitochondrial metabolism and nitrogen metabolism.[15]Provides limited information on glycolytic fluxes.
¹³C-Acetate/Acetyl-CoA Precursor TCA Cycle, Fatty Acid SynthesisDirectly interrogates the fate of the acetyl-CoA pool.Delivery into the cell can be challenging; may require derivatization to a cell-permeable form.

The unique value of an acetyl-CoA tracer is its ability to specifically target the metabolic crossroads where carbon from various catabolic pathways converges before entering the TCA cycle or being used for biosynthesis.

Conceptual Workflow for an Acetyl-CoA Tracing Experiment

G cluster_0 Cell Culture & Labeling cluster_1 Metabolite Analysis cluster_2 Data Interpretation A 1. Culture cells with 13C-acetyl-CoA precursor B 2. Quench metabolism & Extract metabolites A->B C 3. Analyze extracts by LC-MS or GC-MS B->C D 4. Measure Mass Isotopomer Distributions (MIDs) C->D E 5. Fit MIDs to metabolic model to calculate fluxes D->E

Caption: Conceptual workflow for a ¹³C-MFA experiment using a labeled acetyl-CoA source.

Safety and Handling

Acetyl chloride is a hazardous chemical that requires strict safety protocols. It is highly flammable, corrosive, and reacts violently with water, releasing toxic HCl gas.[6]

  • Engineering Controls: Always handle Acetyl chloride and its solutions inside a certified chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety goggles, a face shield, and appropriate chemical-resistant gloves.[6]

  • Storage: Store in a cool, dry, well-ventilated area away from water, alcohols, strong bases, and oxidizing agents. Containers must be tightly sealed under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Disposal: Dispose of as hazardous chemical waste according to institutional guidelines. Do not pour into sinks or drains.

Conclusion

Acetyl chloride-1-¹³C is a powerful and versatile reagent for the modern research scientist. Its utility spans from providing a means for highly accurate quantification via derivatization and stable isotope dilution, to serving as a key building block in the synthesis of complex labeled molecules. While its application in metabolic flux analysis is more specialized, it offers a unique window into the critical metabolic node of acetyl-CoA. Proper understanding of its reactivity, coupled with stringent safety protocols, allows researchers to leverage this simple molecule to answer complex biological and chemical questions with high precision.

References

  • Title: ¹³C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production Source: PubMed Central URL: [Link][12]

  • Title: Western Carolina University Standard Operating Procedure for the use of Acetyl chloride Source: Western Carolina University URL: [Link][6]

  • Title: Efficient labeling of organic molecules using ¹³C elemental carbon: universal access to ¹³C₂-labeled synthetic building blocks, polymers and pharmaceuticals Source: Royal Society of Chemistry URL: [Link][16]

  • Title: A guide to ¹³C metabolic flux analysis for the cancer biologist Source: PubMed Central URL: [Link][15]

  • Title: Synthesis and characterization of a ¹³C-labeled alpha-mannosyl glycolipid analog from [¹³C]glucose Source: PubMed URL: [Link][17]

  • Title: acetyl chloride Source: Organic Syntheses URL: [Link][18]

  • Title: ¹³C-metabolic flux analysis of Clostridium ljungdahlii illuminates its core metabolism under mixotrophic culture conditions Source: PubMed URL: [Link][19]

  • Title: High-resolution ¹³C metabolic flux analysis Source: Nature Protocols URL: [Link][14]

  • Title: Derivatizing Reagents For Detection Of Organic Compounds By HPLC Source: ResearchGate URL: [Link][8]

  • Title: ACETYL CHLORIDE, Ethanoyl chloride Source: Shandong Kairui Chemistry Co., Ltd. URL: [Link][2]

  • Title: Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS) Source: ACS Publications URL: [Link][4]

  • Title: Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS Source: OSTI.GOV URL: [Link][5]

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A Senior Application Scientist's Guide to Derivatization Methods: A Quantitative Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust analysis of chemical compounds is paramount. However, many analytes of interest, from metabolites to pharmaceuticals, are not inherently suitable for analysis by powerhouse techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) due to low volatility, poor thermal stability, or inefficient ionization.[1][2][3] Chemical derivatization addresses this challenge by chemically modifying an analyte to enhance its analytical properties.[2][3]

This guide provides an in-depth, objective comparison of the most common derivatization strategies—silylation, alkylation, and acylation. Moving beyond a simple listing of reagents, we will explore the causality behind experimental choices, present quantitative performance data, and provide validated protocols to empower you to select and implement the optimal method for your analytical needs.

The "Why" of Derivatization: Enhancing Analytical Performance

The primary goal of derivatization is to convert an analyte into a form that is better suited for chromatographic separation and detection.[2] This chemical modification achieves several key objectives:

  • Increased Volatility: For GC-MS, derivatization is essential for non-volatile compounds like sugars, amino acids, and organic acids. By replacing active, polar hydrogens in functional groups (-OH, -NH, -COOH, -SH) with non-polar groups, hydrogen bonding is reduced, making the molecule sufficiently volatile for gas-phase analysis.[3][4]

  • Enhanced Thermal Stability: Many complex molecules degrade at the high temperatures of a GC injection port. Derivatization protects these thermally labile groups, preventing degradation and ensuring accurate quantification.[3][4]

  • Improved Chromatographic Behavior: Derivatization reduces the polarity of analytes, leading to less peak tailing, better peak shape, and improved resolution on common GC and LC columns.[4]

  • Increased Mass Spectrometry Sensitivity: In both GC-MS and LC-MS, derivatization can introduce moieties that improve ionization efficiency or create characteristic fragmentation patterns, leading to significantly lower detection limits.[5][6][7] For LC-MS, this involves tagging the analyte with a group that has a high proton affinity or a permanent charge.[5]

The overall workflow for a derivatization-based analysis follows a logical sequence, from initial sample preparation to the final data acquisition.

G cluster_prep Sample Preparation cluster_deriv Chemical Derivatization cluster_analysis Instrumental Analysis A Biological or Chemical Sample B Extraction & Isolation of Analytes A->B C Evaporation to Dryness (Moisture Removal) B->C D Add Derivatization Reagent & Solvent C->D Dried Analyte E Reaction Incubation (Heat & Time) D->E F Quench Reaction / Remove Excess Reagent (Optional) E->F G GC-MS or LC-MS Injection F->G Derivatized Sample H Data Acquisition & Analysis G->H G cluster_main Analyte R-OH (Analyte with Hydroxyl Group) Product R-O-Si(CH₃)₃ (TMS Derivative) Analyte->Product + MSTFA  CF₃-C(=O)N(CH₃)-Si(CH₃)₃MSTFA Reagent MSTFA->Product Reaction Byproduct CF₃-C(=O)NH(CH₃) (N-methyltrifluoroacetamide) Product->Byproduct +

Caption: Silylation reaction of a hydroxyl group with MSTFA to form a TMS derivative.

Quantitative Comparison of Silylating Reagents

The two most powerful and common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). [4][8][9]Choosing between them depends on the specific application.

FeatureBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
Silylating Strength Very strong silylating agent. [4][9]Considered one of the strongest and most versatile agents available. [4][9]
Reactivity Highly reactive. Can be enhanced with a catalyst like 1% TMCS (trimethylchlorosilane) for sterically hindered groups. [8][9]Generally considered more reactive than BSTFA for non-hindered compounds. [8][9]
Byproducts Mono- and bis-trimethylsilyl-trifluoroacetamide.N-methyltrifluoroacetamide. [8]
Byproduct Volatility Less volatile. Can sometimes co-elute with early-eluting analytes.More volatile than BSTFA byproducts, minimizing chromatographic interference. [8][10]
Key Advantage The BSTFA + TMCS combination is highly effective for challenging, sterically hindered compounds. [8]Cleaner chromatograms due to highly volatile byproducts, making it ideal for complex metabolite profiling. [8][10]
Derivative Stability TMS-ethers are susceptible to hydrolysis; samples should be analyzed promptly. [8]TMS-ethers are similarly sensitive to moisture. [8]

For even greater stability, especially in the presence of moisture, a tert-butyldimethylsilyl (t-BDMS) group can be used, often with the reagent N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). TBDMS derivatives are approximately 10,000 times more resistant to hydrolysis than their TMS counterparts. [3]However, MTBSTFA may show reduced reactivity with highly hindered functional groups compared to catalyzed BSTFA. [14]

Alkylation: A Stable Alternative

Alkylation introduces an alkyl group (e.g., methyl, ethyl, pentafluorobenzyl) to an active hydrogen, forming stable esters, ethers, or amides. [3][11]This method is particularly valuable for carboxylic acids and phenols and is often used in conjunction with other derivatization techniques for multi-functional compounds like amino acids. [3]

The Chemistry of Alkylation

The most common alkylation reaction is esterification, where a carboxylic acid reacts with an alcohol in the presence of a catalyst to form an ester. [3][12]Another powerful approach uses reagents like methyl chloroformate (MCF) or pentafluorobenzyl bromide (PFBBr).

G cluster_main Analyte R-COOH (Carboxylic Acid) Product R-COOCH₃ (Methyl Ester Derivative) Analyte->Product + Reagent CH₃OH / H⁺ (Methanol & Acid Catalyst) Reagent->Product Esterification Byproduct H₂O Product->Byproduct +

Caption: Alkylation via esterification of a carboxylic acid to form a methyl ester.

Quantitative Comparison: Alkylation vs. Silylation

For certain compound classes, particularly amino and non-amino organic acids, alkylation offers significant advantages over silylation. A study comparing methyl chloroformate (MCF) alkylation with TMS silylation for microbial metabolomics found that MCF derivatives exhibited superior performance. [1]

Performance Metric TMS Silylation (MSTFA) Alkylation (MCF)
Reproducibility Poorer reproducibility observed. [1] Better analytical performance and reproducibility. [1]
Derivative Stability Unstable during chromatographic runs; many derivatives showed pronounced variability within 72 hours and should be analyzed immediately. [1] Derivatives were stable over 72 hours, making the method more robust for batch analysis. [1]
Dynamic Range 5–63 fold. [1] 8–100 fold (wider range). [1]
Linear Range Narrower linear range for most tested compounds. [1] Relatively wider linear range. [1]

| Reaction Conditions | Requires heating and complete exclusion of water. [1]| Instantaneous reaction without heating or water exclusion. [1]|

Specialized Alkylation: PFBBr for High Sensitivity

For analytes requiring ultra-sensitive detection, especially with an Electron Capture Detector (ECD) in GC, pentafluorobenzyl bromide (PFBBr) is an exceptional alkylating agent. [15][17][18]It converts carboxylic acids, phenols, and thiols into their PFB-esters or ethers. [17][19]The five fluorine atoms on the benzyl group make the derivative highly electron-capturing, enabling trace-level analysis. [18][20]PFBBr derivatization is a cornerstone of many official environmental analysis methods, such as EPA Method 604 for phenols. [17][21]

Acylation: Targeting Highly Polar Compounds

Acylation involves the introduction of an acyl group (R-C=O) into a molecule by replacing active hydrogens on -OH, -SH, and -NH groups. [11][13]This technique is particularly effective for highly polar, multi-functional compounds like carbohydrates and amino acids. [11]A key advantage of acylation is the ability to introduce fluorinated groups (e.g., trifluoroacetyl), which significantly enhances detectability for GC-ECD analysis. [11]

Reagent Type Examples Byproducts Key Features
Fluorinated Anhydrides Trifluoroacetic Anhydride (TFAA) Acidic (e.g., Trifluoroacetic acid). Must be removed before GC injection. [12] Highly reactive and produce volatile derivatives. [12]

| Fluoracylimidazoles | N-Methyl-bis(trifluoroacetamide) (MBTFA) | Neutral (e.g., N-methyltrifluoroacetamide). [12]| Byproducts do not damage the GC column and do not need to be removed. Ideal for trace analysis. [12]|

While effective, acylation reagents are often moisture-sensitive and can be hazardous. [15]For some applications, such as the analysis of amino acid enantiomers, acylation under harsh conditions can lead to racemization, which would preclude accurate quantification. [23][24]

Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical method rests on a robust and reproducible protocol. Below are detailed, step-by-step methodologies for common derivatization procedures.

Protocol 1: Silylation of Alcohols/Organic Acids using MSTFA
  • Causality: This protocol is designed for general-purpose silylation to increase the volatility of polar analytes for GC-MS analysis. MSTFA is chosen for its high reactivity and the volatile nature of its byproducts, which minimizes chromatographic interference.

  • Sample Preparation: Pipette the sample solution (containing up to 100 µg of the analyte) into a 2 mL autosampler vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to remove all moisture, as silylating reagents react readily with water. [3][8]2. Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to redissolve the dried residue. Add 100 µL of MSTFA (or MSTFA + 1% TMCS for hindered groups).

  • Reaction: Cap the vial tightly. Vortex for 30 seconds. Heat the vial at 60-80°C for 30-60 minutes in a heating block or oven. Optimal temperature and time should be determined empirically for specific analytes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system. Analyze the derivatized sample promptly as TMS derivatives can be sensitive to hydrolysis. [8]

Protocol 2: Alkylation of Fatty Acids using BF₃-Methanol
  • Causality: This protocol describes the esterification of carboxylic acids to form fatty acid methyl esters (FAMEs). This is a classic, robust alkylation method that yields stable derivatives with excellent chromatographic properties. Boron trifluoride (BF₃) serves as an efficient catalyst. [11]

  • Sample Preparation: Place the lipid extract or fatty acid sample (1-10 mg) into a screw-cap reaction tube.

  • Reagent Addition: Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol to the tube.

  • Reaction: Cap the tube tightly. Heat at 100°C for 30 minutes in a heating block. This ensures the esterification reaction goes to completion.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of deionized water. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Sample Recovery: Centrifuge briefly to separate the layers. Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean autosampler vial. Anhydrous sodium sulfate can be added to remove any residual water.

  • Analysis: The sample is ready for GC-MS analysis. These methyl ester derivatives are significantly more stable than silyl derivatives. [14]

Protocol 3: High-Sensitivity Alkylation using PFBBr
  • Causality: This protocol is for trace analysis of acidic compounds like phenols or carboxylic acids, where high sensitivity is required. PFBBr introduces a pentafluorobenzyl group, making the derivative highly responsive to an Electron Capture Detector (ECD). A phase-transfer catalyst (18-crown-6) is used to facilitate the reaction in a two-phase system. [11][15]

  • Sample Preparation: Prepare an aqueous solution of the analyte. Adjust the pH to be alkaline (>8) to ensure the acidic analyte is in its anionic form.

  • Reagent Addition: In a reaction vial, combine 1 mL of the aqueous sample, 1 mL of an organic solvent (e.g., dichloromethane), and 50 µL of 18-crown-6 ether solution (as a phase-transfer catalyst). [11]3. Derivatization: Add 20 µL of a 10% PFBBr solution in acetone. [11]Cap the vial and sonicate or shake vigorously for 1-3 hours at room temperature or with gentle heating (e.g., 60°C).

  • Extraction & Cleanup: After the reaction is complete, allow the layers to separate. Discard the upper aqueous layer. Wash the organic layer with a small amount of deionized water.

  • Solvent Exchange: Evaporate the dichloromethane under a stream of nitrogen and redissolve the residue in a suitable solvent for GC analysis, such as hexane.

  • Analysis: Inject the final solution into a GC-ECD or GC-MS system.

Conclusion and Future Outlook

The choice of a derivatization method is not arbitrary but a scientifically driven decision based on the analyte's structure, the required sensitivity, and the analytical platform. Silylation remains a dominant and powerful technique for GC-MS, with MSTFA offering distinct advantages for complex mixture analysis. For applications demanding higher stability and reproducibility, particularly for organic and amino acids, alkylation with reagents like MCF proves to be a superior alternative. [1][16]When trace-level quantification is the goal, acylation or specialized alkylation with fluorinated reagents like PFBBr provides unmatched sensitivity.

As analytical instrumentation continues to advance, the fundamental principles of derivatization remain critically important. The strategic chemical modification of analytes is an indispensable tool that extends the power and reach of modern chromatography and mass spectrometry, enabling researchers to uncover more detailed and accurate chemical information from even the most challenging samples.

References
  • Villas-Bôas, S. G., Højrup, L., & Nicolai, M. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites. [Link]

  • Xing, J., et al. (2014). Derivatization for liquid chromatography-mass spectrometry. TrAC Trends in Analytical Chemistry. [Link]

  • Jo, H., et al. (2023). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. MDPI. [Link]

  • Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B. [Link]

  • Xing, J., et al. (2014). Derivatization for liquid chromatography-mass spectrometry. ResearchGate. [Link]

  • Higashi, T. (2016). Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review. The Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Zhu, Y., Deng, P., & Zhong, D. (2015). Derivatization methods for LC-MS analysis of endogenous compounds. Semantic Scholar. [Link]

  • Jo, H., et al. (2023). Analytical characteristics for amino acid derivatives using GC-MS. ResearchGate. [Link]

  • Iwasaki, Y., et al. (2011). A new strategy for ionization enhancement by derivatization for mass spectrometry. Journal of Chromatography B. [Link]

  • Zhu, Y., Deng, P., & Zhong, D. (2015). Derivatization methods for LC-MS analysis of endogenous compounds. PubMed. [Link]

  • Celeiro, M., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Luxembourg Institute of Health. [Link]

  • Li, Y., et al. (2018). Chemical Derivatization-Based LC–MS for Metabolomics: Advantages and Challenges. Bioanalysis. [Link]

  • Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Chrom Tech, Inc.. [Link]

  • Mphahlele, D., et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]

  • Iwasaki, Y., et al. (2015). Chemical derivatization in LC–MS bioanalysis: Current & future challenges. ResearchGate. [Link]

  • Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. ResearchGate. [Link]

  • Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis. Elsevier. [Link]

  • Iwasaki, Y., et al. (2015). Chemical derivatization in LC-MS bioanalysis: current & future challenges. PubMed. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. [Link]

  • Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry 2. Acylation. ResearchGate. [Link]

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  • Regis Technologies. (n.d.). GC Derivatization. Regis Technologies. [Link]

  • Ruiz-Matute, A. I., et al. (2011). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. ResearchGate. [Link]

  • Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. PubMed. [Link]

  • Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. ResearchGate. [Link]

  • Husek, P. (1998). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. ResearchGate. [Link]

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A Comparative Guide to Isotopic Labeling: Benchmarking Acetyl chloride-1-13C for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in quantitative proteomics and metabolomics, the precise and accurate measurement of changes in protein and metabolite abundance is paramount. Stable isotope labeling, coupled with mass spectrometry, stands as a cornerstone for achieving this level of quantitative rigor. The choice of labeling reagent is a critical decision that influences experimental outcomes, impacting everything from labeling efficiency and quantitative accuracy to potential isotopic effects.

This in-depth technical guide provides a comprehensive comparison of Acetyl chloride-1-13C against other commonly used isotopic labels. We will delve into the mechanistic underpinnings of its performance, present supporting experimental data, and offer detailed protocols to ensure robust and reproducible results. Our aim is to equip you with the necessary insights to make informed decisions for your specific research applications.

The Principle of Isotopic Labeling in Quantitative Analysis

Quantitative mass spectrometry often relies on creating "heavy" and "light" versions of molecules that are chemically identical but differ in mass due to the incorporation of stable isotopes like carbon-13 (¹³C), deuterium (²H or D), or nitrogen-15 (¹⁵N).[1][2] By mixing a labeled internal standard with an unlabeled biological sample, the relative abundance of a target analyte can be accurately determined by comparing the signal intensities of the heavy and light isotopic peaks in the mass spectrometer.[3]

Acetylating reagents, such as Acetyl chloride-1-¹³C, are a form of chemical labeling that targets specific functional groups, primarily the N-terminus of proteins and the ε-amino group of lysine residues. This modification introduces a known mass shift, enabling differentiation and quantification.[4]

Unveiling this compound: Properties and Rationale

Acetyl chloride-1-¹³C (CH₃¹³COCl) is a powerful acetylating agent where the carbonyl carbon is replaced with a ¹³C isotope. This results in a +1 Dalton mass shift upon acetylation of a target molecule.

Key Properties of this compound:

PropertyValueReference
Molecular Formula CH₃¹³COCl
Molecular Weight 79.49 g/mol
Isotopic Purity Typically ≥99 atom % ¹³C
Mass Shift +1 Da per acetylation site
Reactivity High

The primary rationale for using ¹³C as an isotopic label lies in its minimal perturbation to the chemical and physical properties of the labeled molecule. With a higher natural abundance than ¹⁵N, ¹³C labeling can sometimes lead to more complex background signals in mass spectrometry; however, its stability and predictable behavior make it a popular choice.[]

Head-to-Head Comparison: this compound vs. Alternative Isotopic Labels

The selection of an isotopic labeling strategy is a critical experimental design choice. Here, we compare Acetyl chloride-1-¹³C with two common alternatives: deuterated acetyl chloride and ¹⁵N-based metabolic labeling.

This compound vs. Acetyl chloride-d3 (Deuterated)

Deuterated acetyl chloride (CD₃COCl) introduces a +3 Dalton mass shift by replacing the three protons of the acetyl group with deuterium. While seemingly a straightforward alternative, the use of deuterium labels can introduce complexities.

Key Performance Differences:

FeatureThis compoundAcetyl chloride-d3Rationale & Implications
Chromatographic Behavior Co-elutes with the unlabeled analogCan exhibit a slight retention time shift in reverse-phase chromatographyThe larger mass of deuterium can alter the hydrophobicity of the peptide, potentially complicating data analysis. ¹³C-labeled compounds are less prone to such shifts.
Kinetic Isotope Effect (KIE) MinimalCan be significantThe stronger C-D bond compared to the C-H bond can lead to slower reaction rates for deuterated compounds. This KIE can potentially introduce bias in labeling efficiency if the reaction is not driven to completion.
Mass Defect Minimal difference from unlabeled analogLarger mass defectWhile modern high-resolution mass spectrometers can easily distinguish these, the larger mass defect of deuterium can be a consideration in data processing.
Quantitative Accuracy HighGenerally high, but can be affected by KIE and chromatographic shiftsFor the highest quantitative accuracy, ¹³C labeling is often preferred due to its more predictable behavior.

A study comparing ¹³C-labeled and deuterium-labeled polycyclic aromatic hydrocarbons found that the recoveries of the deuterated standards were higher, suggesting a difference in stability during the analytical process. While not a direct comparison of acetyl chloride, this highlights the potential for differential behavior between ¹³C and deuterium labels.

This compound (Chemical Labeling) vs. ¹⁵N Metabolic Labeling

¹⁵N metabolic labeling involves growing cells in a medium where all nitrogen sources are enriched with ¹⁵N. This results in the incorporation of ¹⁵N into all proteins, providing a comprehensive internal standard.

Conceptual and Practical Differences:

FeatureThis compound (Chemical)¹⁵N Metabolic LabelingRationale & Implications
Applicability Applicable to any protein sample in vitro.Limited to organisms that can be metabolically labeled (e.g., cell culture, some model organisms).Chemical labeling offers greater flexibility for analyzing tissues and clinical samples.
Labeling Stage Post-lysis and digestion.In vivo during protein synthesis.Metabolic labeling accounts for variability from the very beginning of sample processing, potentially leading to higher precision.
Labeling Completeness Dependent on reaction efficiency.Dependent on the extent of metabolic incorporation.Both methods require careful optimization to ensure complete labeling.
Cost Reagent-based cost.Can be expensive due to the cost of ¹⁵N-enriched media and potential for longer experimental timelines.The cost-effectiveness depends on the scale and nature of the experiment.
Multiplexing Limited by the number of available isotopic reagents.Can be combined with other labeling strategies for higher multiplexing.

A key advantage of ¹⁵N metabolic labeling is that the heavy and light samples can be mixed at the very beginning of the workflow, minimizing experimental variability.[3] However, its application is limited to systems that can be grown in specialized media. Chemical labeling with Acetyl chloride-1-¹³C provides a versatile alternative for a broader range of sample types.

Experimental Workflow: Quantitative Proteomics using this compound

The following protocol outlines a robust and self-validating workflow for the chemical acetylation of peptides for quantitative proteomic analysis.

Diagram of the Experimental Workflow

Acetylation_Workflow cluster_prep Sample Preparation cluster_labeling Isotopic Labeling Protein_Extraction Protein Extraction & Quantification Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Digestion Tryptic Digestion Reduction_Alkylation->Digestion Labeling_Light Control Sample: Unlabeled Acetyl Chloride Digestion->Labeling_Light Control Labeling_Heavy Experimental Sample: This compound Digestion->Labeling_Heavy Experimental Pooling Sample Pooling Labeling_Light->Pooling Labeling_Heavy->Pooling Desalting Desalting (C18) Pooling->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis

Caption: Workflow for quantitative proteomics using Acetyl chloride-1-¹³C.

Detailed Protocol for Peptide Acetylation

Materials:

  • Protein digest (containing peptides)

  • Acetyl chloride-1-¹³C

  • Unlabeled Acetyl chloride

  • Anhydrous acetonitrile (ACN)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Peptide Reconstitution: Resuspend the dried peptide digests (both control and experimental samples) in 50 mM ammonium bicarbonate buffer to a concentration of approximately 1 mg/mL.

  • Preparation of Acetylating Reagent:

    • Caution: Acetyl chloride reacts violently with water. All steps should be performed in a fume hood with appropriate personal protective equipment.

    • Prepare a fresh 1 M solution of Acetyl chloride-1-¹³C in anhydrous ACN.

    • Prepare a fresh 1 M solution of unlabeled Acetyl chloride in anhydrous ACN for the control sample.

  • Acetylation Reaction:

    • To the experimental peptide solution, add TEA or DIPEA to a final concentration of 50 mM.

    • Immediately add the 1 M Acetyl chloride-1-¹³C solution to a final concentration of 50 mM.

    • For the control sample, perform the same additions using unlabeled Acetyl chloride.

    • Vortex the samples briefly and incubate at room temperature for 1 hour.

  • Quenching the Reaction: Add hydroxylamine to a final concentration of 100 mM to quench any unreacted acetyl chloride. Incubate for 15 minutes at room temperature.

  • Sample Pooling and Acidification: Combine the "light" (unlabeled) and "heavy" (¹³C-labeled) samples in a 1:1 ratio. Acidify the pooled sample by adding formic acid to a final concentration of 0.1%.

  • Desalting: Desalt the pooled peptide sample using a C18 desalting spin column according to the manufacturer's instructions.

  • LC-MS/MS Analysis: Analyze the desalted and dried peptides by LC-MS/MS. The mass spectrometer should be configured to detect and fragment both the light and heavy peptide pairs.

  • Data Analysis: Use appropriate software to identify the peptide pairs and calculate the ratio of the heavy to light peak areas for relative quantification.

Data Presentation and Interpretation

The output from the mass spectrometer will be a series of spectra showing pairs of peaks for each acetylated peptide, separated by the mass difference of the isotopic label.

Example Data Table:

Peptide SequenceLight m/zHeavy m/zFold Change (Heavy/Light)
TIDEK(ac)VATR589.82590.322.5
YLPVIK(ac)389.75390.250.8
............

The fold change is calculated from the ratio of the integrated peak areas of the heavy and light isotopic forms of the peptide.

Conclusion: Making an Informed Choice

Acetyl chloride-1-¹³C is a robust and reliable reagent for the chemical labeling of peptides and proteins for quantitative mass spectrometry. Its primary advantages lie in the minimal perturbation to the chemical and physical properties of the labeled molecules, leading to co-elution with their unlabeled counterparts and a negligible kinetic isotope effect. This translates to high accuracy and precision in quantitative measurements.

When benchmarked against deuterated acetyl chloride, Acetyl chloride-1-¹³C offers a more predictable chromatographic behavior and avoids potential complications arising from kinetic isotope effects. In comparison to ¹⁵N metabolic labeling, it provides greater flexibility in sample type, although metabolic labeling can offer higher precision by accounting for variability earlier in the experimental workflow.

Ultimately, the choice of isotopic labeling reagent depends on the specific requirements of the experiment, including the nature of the sample, the desired level of quantitative accuracy, and practical considerations such as cost and experimental complexity. For researchers seeking a versatile, accurate, and well-characterized chemical labeling reagent, Acetyl chloride-1-¹³C represents an excellent choice.

References

  • Oda, Y., Huang, K., Cross, F. R., Cowburn, D., & Chait, B. T. (1999). Accurate quantitation of protein expression and site-specific phosphorylation. Proceedings of the National Academy of Sciences, 96(12), 6591-6596.
  • Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & cellular proteomics, 1(5), 376-386.
  • Bantscheff, M., Schirle, M., Sweetman, G., Rick, J., & Kuster, B. (2007). Quantitative mass spectrometry in proteomics: a critical review. Analytical and bioanalytical chemistry, 389(4), 1017-1031.
  • Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical chemistry, 75(24), 6843-6852.
  • Ji, J., Chakraborty, A., & Geng, M. (2005). N-terminal and ε-amino-group-specific isotope labeling of peptides for quantitative proteomics. Analytical chemistry, 77(21), 6699-6706.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Acetyl chloride-1-13C

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and proper disposal of Acetyl chloride-1-13C. As a highly reactive, corrosive, and flammable compound, meticulous adherence to safety protocols is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure operational safety and regulatory compliance.

The core principle for the disposal of acetyl chloride is controlled neutralization . The compound reacts violently with water in an exothermic hydrolysis reaction to produce corrosive hydrochloric acid and acetic acid.[1][2][3] Our procedure is designed to manage this reactivity safely, converting the hazardous material into a less reactive waste stream that can be managed by your institution's environmental health and safety department.

It is critical to note that the carbon-13 isotope in this compound is a stable, non-radioactive isotope .[4][] Therefore, no special precautions for radioactivity are required; the disposal procedure is dictated entirely by the chemical reactivity of the acetyl chloride molecule.[4]

Immediate Safety and Hazard Assessment

Before handling this compound for any purpose, including disposal, a thorough understanding of its hazards is essential. All handling and disposal operations must be conducted in a certified chemical fume hood.[6][7]

Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory.[7][8]

  • Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or Viton™). Inspect gloves for any signs of degradation or perforation before use.[8]

  • Body Protection: A flame-retardant lab coat and appropriate protective clothing are required. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.[1]

  • Respiratory Protection: In case of inadequate ventilation or spill, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.[7]

Key Safety and Physical Properties

The following table summarizes the critical quantitative data for acetyl chloride.

PropertyValueSource(s)
UN Number 1717[9]
Hazard Class 3 (Flammable Liquid), Subsidiary Risk 8 (Corrosive)[2][8]
EPA Waste Number U006[1][10][11]
Flash Point 5 °C (41 °F) - closed cup[2]
Boiling Point 52 °C (126 °F)
Density 1.118 g/mL at 25 °C
Vapor Pressure 240 mmHg at 20 °C
Autoignition Temp. 734 °F (390 °C)
Hazard Codes H225, H314, EUH014[7]

Step-by-Step Neutralization Protocol

This protocol is intended for the disposal of small quantities (typically <100 g) of residual this compound. For larger quantities, consult your institution's Environmental Health and Safety (EHS) department directly. The primary mechanism is a controlled hydrolysis followed by neutralization.

Materials Required:
  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • Deionized water

  • Large glass beaker or flask (volume should be at least 5 times the total volume of the final solution)

  • Stir bar and magnetic stir plate

  • Ice bath

  • Dropping funnel or pipette

  • pH paper or calibrated pH meter

  • Appropriately labeled hazardous waste container

Experimental Procedure:
  • Prepare the Neutralizing Solution: In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate in a large beaker. For every 1 mL of acetyl chloride, prepare at least 100 mL of neutralizing solution. The large excess ensures the reaction's heat is safely absorbed and the acid produced is fully neutralized.

  • Cool the Solution: Place the beaker containing the neutralizing solution in an ice bath and allow it to cool to below 10 °C. Begin gentle stirring with the magnetic stir plate. The cooling is critical to control the exothermic nature of the hydrolysis reaction.[12]

  • Slow Addition of Acetyl Chloride: Using a dropping funnel or pipette, add the this compound to the cold, stirring basic solution extremely slowly, one drop at a time .[12][13] A violent reaction, foaming (due to CO₂ evolution), and fuming (HCl gas) will occur if the addition is too fast.[1][14]

  • Monitor the Reaction: Continue stirring the solution as the acetyl chloride is added. Ensure the temperature of the solution does not rise significantly. If the reaction becomes too vigorous, stop the addition immediately and allow the solution to cool.

  • Complete the Reaction: Once all the acetyl chloride has been added, allow the solution to slowly warm to room temperature while continuing to stir for at least 2 hours to ensure the reaction is complete.

  • Verify Neutralization: Check the pH of the solution using pH paper or a pH meter. The final pH should be between 6 and 8. If the solution is still acidic, add more sodium bicarbonate solution until the pH is neutral.

  • Final Waste Disposal: Transfer the neutralized solution to a properly labeled hazardous waste container. The label should clearly state "Neutralized Acetyl Chloride Solution" and list the final components (water, sodium acetate, sodium chloride). Do not pour this solution down the drain unless explicitly permitted by your local regulations and EHS department.[6]

  • Dispose of Contaminated Materials: All contaminated items, including gloves, pipettes, and absorbent materials, must be collected in a sealed, labeled container for hazardous waste disposal.[15] Empty containers that held the original product should be triple-rinsed with an appropriate solvent (e.g., acetone); the rinsate must be collected as hazardous waste.[6]

Disposal Workflow Diagram

The following diagram outlines the logical steps and decision points in the disposal process for this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_protocol Phase 2: Controlled Neutralization cluster_final Phase 3: Final Waste Management A Identify this compound Waste B Don Full PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat A->B C Work Inside Certified Chemical Fume Hood B->C D Prepare Cold 5-10% Sodium Bicarbonate Solution in Ice Bath C->D E Add Acetyl Chloride DROPWISE with Stirring D->E F Monitor Temperature & Control Addition Rate E->F G Stir for 2 Hours at Room Temperature F->G H Test pH of Solution (Target: 6-8) G->H I Adjust pH if Necessary H->I pH NOT Neutral J Transfer to Labeled Hazardous Waste Container H->J pH is Neutral I->H K Contact EHS for Pickup and Final Disposal J->K

Caption: Disposal workflow for this compound.

Spill Management

In the event of a small spill inside a chemical fume hood:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.[14]

  • Contain: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or earth.[1][8] DO NOT USE WATER or combustible materials.[1][2]

  • Collect: Using spark-proof tools, carefully collect the absorbed material into a sealable, labeled container for hazardous waste.[10]

  • Decontaminate: Wipe the area with a cloth dampened with an appropriate solvent (like acetone), collecting the cloth for disposal as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.[15]

For any large spill or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[8]

References

  • Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds.

  • Santa Cruz Biotechnology. Acetyl chloride Safety Data Sheet.

  • Novachem Pty Ltd. ACETYL CHLORIDE (1-13C, 99%) Safety Data Sheet.

  • Sciencemadness Wiki. Acetyl chloride.

  • Benchchem. Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.

  • Sigma-Aldrich. This compound Product Page.

  • Guidechem. This compound (cas 1520-57-6) SDS/MSDS download.

  • BOC Sciences. How to Dispose the Waste from Isotope Labeling.

  • International Programme on Chemical Safety. ACETYL CHLORIDE ICSC: 0210.

  • Fisher Scientific. Acetyl chloride Safety Data Sheet.

  • ChemicalBook. Acetyl chloride - Safety Data Sheet.

  • Thermo Fisher Scientific. Acetyl chloride Safety Data Sheet.

  • PubChem. Acetyl chloride.

  • TCI Chemicals. acetyl chloride Safety Data Sheet.

  • Chemos GmbH&Co.KG. Safety Data Sheet: Acetyl chloride.

  • Fisher Scientific. Safety Data Sheet: Acetyl chloride.

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride.

  • Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride.

  • ChemicalBook. Acetyl Chloride: Preparation and Hazards.

  • Benchchem. Proper Disposal of Oleoyl Chloride: A Guide for Laboratory Professionals.

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A Comprehensive Guide to Personal Protective Equipment for Handling Acetyl chloride-1-13C

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Acetyl chloride-1-13C. The focus is on the rationale behind each procedural step, ensuring a deep understanding of the risks and the corresponding protective measures. Our commitment is to empower you with the knowledge to work safely and effectively, making this your trusted resource for laboratory safety.

Understanding the Hazard: Why this compound Demands Respect

This compound (CAS 1520-57-6) is an isotopically labeled acyl chloride.[1][2] While the ¹³C label makes it invaluable for tracing metabolic pathways and reaction mechanisms, its fundamental chemical reactivity is identical to that of unlabeled acetyl chloride. It is a highly flammable, corrosive, and volatile liquid that poses significant risks if mishandled.[3][4][5]

The primary danger stems from its violent reaction with water and other protic sources (like alcohols).[6][7][8][9] This hydrolysis reaction is rapid and highly exothermic, instantly producing corrosive hydrochloric acid and acetic acid as aerosols or vapors.[10][11][12][13]

CH₃¹³COCl + H₂O → CH₃¹³COOH + HCl (gas/aerosol)

This single reaction is the root cause of its severe hazards:

  • Severe Burns: Contact with moisture on the skin, eyes, or in the respiratory tract leads to the immediate formation of acids, causing severe chemical burns.[4][5][14][15]

  • Corrosive Fumes: The released hydrogen chloride gas forms steamy, corrosive fumes upon contact with air, which are extremely destructive to mucous membranes and the respiratory tract.[6][9][12]

  • Lachrymator: It is a potent lachrymator, meaning its vapors cause extreme eye irritation and tearing.[10][16]

Furthermore, its high flammability (flash point of 5°C / 41°F) means that its vapors can easily be ignited by a spark or hot surface, and these vapors are heavier than air, allowing them to travel considerable distances to an ignition source.[6][7][9]

Due to these properties, all handling must be performed with meticulous attention to engineering controls and Personal Protective Equipment (PPE).

The First Line of Defense: Engineering Controls

Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary methods for controlling exposure must be engineering and administrative controls.

  • Chemical Fume Hood: All work with this compound must be conducted inside a certified chemical fume hood to contain vapors and protect the user from inhalation and splashes.[3][17][18]

  • Inert Atmosphere: For storage and handling, using an inert atmosphere (like nitrogen or argon) is recommended to prevent hydrolysis from ambient moisture.[16][19]

  • Emergency Equipment: An eyewash station and a safety shower must be immediately accessible and tested regularly.[3][18][20]

Mandated Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is non-negotiable. The following equipment must be worn at all times when handling the chemical.

Eye and Face Protection: A Dual-Layer Imperative

Due to the severe corrosivity, vapor pressure, and splash hazard, a dual layer of protection is mandatory.

  • Tightly-Fitting Chemical Goggles: Standard safety glasses are insufficient. You must wear tightly-fitting chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[16][18][19] This prevents vapors and splashes from reaching the eyes from the sides, top, or bottom.

  • Full-Face Shield: A face shield (minimum 8 inches) must be worn over the chemical goggles.[16][19][21] This protects the entire face from splashes and is the primary barrier against direct contact.

Causality: The violent reaction with water means even a small drop splashing toward the face can aerosolize into corrosive acids. The face shield absorbs the primary impact, while the goggles provide a sealed defense for the eyes, the most vulnerable tissue.[15]

Skin and Body Protection: Complete Coverage
  • Gloves - Material Selection is Critical:

    • Primary Recommendation: Butyl rubber gloves are the preferred choice for handling acetyl chloride.[16][17] They offer excellent resistance to this specific chemical.

    • Avoid: Nitrile and latex gloves are not recommended as they are quickly permeated and degraded by acetyl chloride, offering a false sense of security.

    • Glove Protocol: Always inspect gloves for tears or pinholes before use. Use proper glove removal technique (without touching the outer surface) to avoid contaminating your skin.[16][19] Dispose of gloves immediately after handling the chemical; do not reuse them.[16]

  • Flame-Retardant Laboratory Coat: A flame-retardant (FR) or flame-resistant lab coat is essential due to the high flammability of acetyl chloride.[17] It must be fully buttoned with sleeves rolled down to ensure maximum coverage.[17]

  • Additional Protection:

    • Wear long pants and fully-enclosed, chemical-resistant shoes. No skin should be exposed between the pant leg and the shoe.[17]

    • For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron or a full chemical-protection suit may be required.

Respiratory Protection: When Engineering Controls Are Not Enough

All routine work must be done in a fume hood. However, respiratory protection is required for emergency situations like a large spill or when engineering controls are known to be insufficient.

  • Respirator Type: A NIOSH-approved air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges is required.[3][17][22] These cartridges are typically assigned the NIOSH color code of "Yellow".[22] For higher vapor concentrations, a full-face respirator is necessary, which also provides superior eye protection.[17][23]

  • Fit Testing: Any user required to wear a respirator must be part of a respiratory protection program that includes medical clearance and annual fit testing, as mandated by OSHA (29 CFR 1910.134).[18]

  • Emergency Use: For major spills or fire, a Self-Contained Breathing Apparatus (SCBA) is required, providing a positive pressure air supply.[4][16][21][24]

Operational and Disposal Plans

Step-by-Step PPE Donning and Doffing Procedure
  • Donning (Putting On):

    • Put on your lab coat, ensuring it is fully buttoned.

    • Put on chemical splash goggles.

    • Put on your respirator (if required).

    • Put on your face shield.

    • Wash and dry hands thoroughly.

    • Put on the first pair of butyl rubber gloves.

    • Put on a second pair of butyl rubber gloves, cuffing them over the sleeve of the lab coat.

  • Doffing (Taking Off):

    • Remove the outer pair of gloves, peeling them off without touching the exterior. Dispose of them in a designated hazardous waste container.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove the inner pair of gloves using the correct technique. Dispose of them in the hazardous waste container.

    • Wash hands thoroughly with soap and water.

Handling Contaminated PPE and Disposal
  • Immediate Removal: If any PPE becomes contaminated, remove it immediately and dispose of it as hazardous waste.[16]

  • Waste Stream: All disposable PPE (gloves, aprons) and materials used to clean up spills (absorbent) must be placed in a clearly labeled, sealed container for hazardous waste disposal.[14][16][21] Do not mix this waste with other streams.

  • Professional Disposal: All waste containing this compound must be disposed of through a licensed professional waste disposal company in accordance with all federal, state, and local regulations.[5][19]

Summary and Visual Workflow

Table 1: PPE Requirements for this compound
Task / AreaEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Standard Use (in fume hood)Tightly-fitting Goggles + Face ShieldDouble-layered Butyl Rubber GlovesFlame-Retardant Lab Coat, Long Pants, Closed ShoesNot required if hood is functioning properly
Large Volume Transfer Tightly-fitting Goggles + Face ShieldDouble-layered Butyl Rubber GlovesFR Lab Coat + Chemical ApronRecommended: Full-face respirator with OV/AG cartridges
Minor Spill Cleanup (in hood)Tightly-fitting Goggles + Face ShieldDouble-layered Butyl Rubber GlovesFR Lab Coat + Chemical ApronRequired: Full-face respirator with OV/AG cartridges
Major Spill / Emergency Full-Face Respirator or SCBA FacepieceHeavy-duty Butyl Rubber GlovesFull Chemical Protective SuitRequired: Self-Contained Breathing Apparatus (SCBA)
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for this compound start Start: Handling this compound fume_hood Is work performed in a certified chemical fume hood? start->fume_hood standard_ops Standard Operations (<100 mL) fume_hood->standard_ops Yes no_hood STOP WORK Consult EHS Emergency Use Only fume_hood->no_hood No large_ops Large Volume Ops or Splash Risk? standard_ops->large_ops No ppe_base Base PPE: - FR Lab Coat - Goggles + Face Shield - Double Butyl Gloves standard_ops->ppe_base Yes ppe_apron Base PPE + Chemical Apron large_ops->ppe_apron Yes spill Is there a spill or emergency situation? large_ops->spill No ppe_full_resp Base PPE + Apron + Full-Face Respirator (OV/AG Cartridges) spill->ppe_base No (Routine Ops) minor_spill Minor Spill (Contained in hood) spill->minor_spill Yes minor_spill->ppe_full_resp Yes major_spill Major Spill (Outside Containment) minor_spill->major_spill No ppe_scba Full Chemical Suit + SCBA major_spill->ppe_scba Yes

Caption: Decision workflow for selecting appropriate PPE.

References

  • Wikipedia. Acyl chloride.

  • Sigma-Aldrich. (2017-01-12). Safety Data Sheet: Acetyl chloride.

  • Chemos GmbH&Co.KG. (2019-01-15). Safety Data Sheet: Acetyl chloride.

  • Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride.

  • CAMEO Chemicals - NOAA. ACETYL CHLORIDE.

  • 3M. 3M™ Half Facepiece Disposable Respirator Assembly 5303, Organic Vapor/Acid Gas.

  • Cambridge Isotope Laboratories. (2025-03-24). Safety Data Sheet: Acetyl chloride (1,2-¹³C₂, 99%).

  • Quora. (2022-11-24). What is the reaction of acid chlorides with water?

  • ECHEMI. Acetyl chloride SDS, 75-36-5 Safety Data Sheets.

  • Breckland Scientific Supplies Ltd. (2023-01-12). Acetyl Chloride - SAFETY DATA SHEET.

  • Sigma-Aldrich. this compound 99 atom % 13C.

  • Sciencemadness Wiki. (2024-01-08). Acetyl chloride.

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  • Novachem. (2019-07-23). ACETYL CHLORIDE (1-13C, 99%) Safety Data Sheet.

  • Merck Millipore. SAFETY DATA SHEET: Acetyl chloride for synthesis.

  • PubChem. Acetyl chloride | CH3COCl | CID 6367.

  • Dareen Global. 3M 6002 Acid Gas Cartridge, Respiratory Protection.

  • Reddit. (2021-02-21). Acyl Chloride with water.

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  • Guidechem. this compound (cas 1520-57-6) SDS/MSDS download.

  • ChemicalBook. (2025-09-27). Acetyl chloride - Safety Data Sheet.

  • Santa Cruz Biotechnology. Acetyl chloride Safety Data Sheet.

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  • PubChem. this compound | C2H3ClO | CID 12214084.

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  • eSafety Supplies, Inc. 3M™ Acid Gas, Asbestos, Chlorine, Mold, And Silica Respirator Cartridge/Filter.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.